MAL-PEG4-MMAF
Description
Properties
Molecular Formula |
C53H84N6O15 |
|---|---|
Molecular Weight |
1045.282 |
SMILES |
CC(C)[C@H](N(C(COCCOCCOCCOCCN1C(C=CC1=O)=O)=O)C)C(N[C@H](C(N(C([C@@H](CC(N2CCC[C@H]2[C@H](OC)[C@H](C(N[C@@H](C(O)=O)CC3=CC=CC=C3)=O)C)=O)OC)[C@@H](C)CC)C)=O)C(C)C)=O |
Appearance |
Solid powder |
Synonyms |
MAL-PEG4-MMAF; ((2R,3R)-3-((2S)-1-((3R,5S)-4-((S)-2-((S)-17-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-isopropyl-3-methyl-4-oxo-6,9,12,15-tetraoxa-3-azaheptadecanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-met |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of the PEG4 Linker in MAL-PEG4-MMAF: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of antibody-drug conjugates (ADCs) has witnessed remarkable advancements, with the linker technology playing a central role in the efficacy and safety of these targeted therapies. Among the various linker systems, MAL-PEG4-MMAF has emerged as a significant player. This guide provides a comprehensive technical overview of the core functions of the PEG4 linker within the this compound conjugate, detailing its impact on the overall performance of the resulting ADC.
Deconstructing this compound: Components and Their Functions
The this compound is a heterobifunctional linker-drug conjugate composed of three key moieties:
-
Maleimide (MAL): This sulfhydryl-reactive group is the antibody-conjugation site. It specifically and efficiently reacts with the thiol group of cysteine residues on a monoclonal antibody (mAb) to form a stable thioether bond.[1][][3] This covalent linkage is crucial for the stability of the ADC in circulation.
-
Polyethylene Glycol (PEG4): The PEG4 component is a hydrophilic spacer consisting of four repeating ethylene glycol units. Its primary role is to modulate the physicochemical properties of the ADC.[4][]
-
Monomethyl Auristatin F (MMAF): MMAF is a potent synthetic antimitotic agent and the cytotoxic payload of the conjugate.[6][7][] It inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][] The C-terminal phenylalanine of MMAF contributes to its reduced cell permeability compared to other auristatins like MMAE, which can minimize off-target toxicity.[6][7][9]
The logical relationship between these components is illustrated in the diagram below.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. adcreview.com [adcreview.com]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 9. Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of MAL-PEG4-MMAF in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the antibody-drug conjugate (ADC) linker-payload system, MAL-PEG4-MMAF. It elucidates the mechanism of action, from cellular internalization to the induction of apoptosis, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Introduction to this compound ADCs
Antibody-drug conjugates are a transformative class of oncology therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The this compound system is comprised of three critical components:
-
A monoclonal antibody (mAb): Provides specificity by targeting a tumor-associated antigen on the cancer cell surface.
-
Monomethyl Auristatin F (MMAF): A potent antimitotic agent that serves as the cytotoxic payload.[1][2]
-
MAL-PEG4 Linker: A non-cleavable linker that connects the MMAF to the antibody. It consists of:
The judicious selection of each component is paramount to the therapeutic efficacy and safety profile of the resulting ADC.
Mechanism of Action
The cytotoxic effect of a this compound ADC is a multi-step process that begins with targeted binding to cancer cells and culminates in apoptosis.
Binding and Internalization
The ADC circulates in the bloodstream until the monoclonal antibody recognizes and binds to its specific target antigen on the surface of a tumor cell.[6] Following binding, the ADC-antigen complex is internalized into the cell, primarily through receptor-mediated endocytosis.[6][7] The complex is then trafficked through the endosomal-lysosomal pathway.[8][9]
.dot
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 6. aacrjournals.org [aacrjournals.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. abzena.com [abzena.com]
- 9. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure and Application of MAL-PEG4-MMAF
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and application of MAL-PEG4-MMAF, a critical reagent in the development of Antibody-Drug Conjugates (ADCs).
Core Structure and Components
This compound is a heterobifunctional crosslinker-drug conjugate. It is comprised of three key components: a Maleimide (MAL) group, a polyethylene glycol (PEG) linker, and the potent cytotoxic agent Monomethyl Auristatin F (MMAF).[1][2] This molecule is designed to be conjugated to a monoclonal antibody (mAb), creating an ADC that can selectively deliver the cytotoxic payload to target cells.
Maleimide (MAL): The maleimide group is a thiol-reactive functional group. It readily and specifically reacts with the sulfhydryl group of cysteine residues on a monoclonal antibody to form a stable thioether bond.[1][3] This covalent linkage is crucial for the stability of the resulting ADC in circulation.
Polyethylene Glycol (PEG4): The PEG4 linker is a short chain of four repeating ethylene glycol units. This hydrophilic spacer enhances the solubility and stability of the ADC.[1][3] The inclusion of a PEG linker can also influence the pharmacokinetic properties of the conjugate, potentially leading to a longer half-life in circulation.
Monomethyl Auristatin F (MMAF): MMAF is a synthetic and highly potent antineoplastic agent derived from the natural product dolastatin 10.[4] It functions as a tubulin polymerization inhibitor. By binding to tubulin, MMAF disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][4][5]
Below is a diagram illustrating the modular structure of this compound.
References
- 1. This compound | PEG4 linker | CAS# this compound | InvivoChem [invivochem.com]
- 2. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Principle of MAL-PEG4-MMAF Conjugation to Antibodies
This guide provides a comprehensive overview of the chemical principles, experimental methodologies, and biological context underlying the conjugation of MAL-PEG4-MMAF to antibodies to create Antibody-Drug Conjugates (ADCs). It is intended for researchers, scientists, and professionals involved in drug development and bioconjugation.
Core Principle: The Chemistry of Conjugation
The foundation of this compound conjugation lies in the specific and stable covalent bond formed between a maleimide group on the drug-linker and a thiol group on the antibody. This process creates a precisely linked Antibody-Drug Conjugate (ADC), a therapeutic modality designed to deliver a potent cytotoxic agent directly to target cells, thereby increasing efficacy and reducing systemic toxicity.[1][2]
The drug-linker itself, this compound, is a multi-component system:
-
MMAF (Monomethyl Auristatin F): A highly potent synthetic antineoplastic agent that functions as the cytotoxic payload.[3][] It inhibits cell division by blocking the polymerization of tubulin, a critical component of the cytoskeleton.[5][6][7] Unlike its counterpart MMAE, MMAF has a charged C-terminal phenylalanine, which reduces its ability to diffuse across cell membranes, lowering its systemic toxicity and making it dependent on antibody-mediated internalization.[][6]
-
MAL (Maleimide): A reactive functional group that serves as the conjugation handle. Maleimide groups readily and specifically react with sulfhydryl (thiol) groups, such as those found in the side chains of cysteine amino acids, via a Michael addition reaction.[8][] This reaction forms a stable thiosuccinimide linkage.[8][10]
-
PEG4 (Tetraethylene Glycol): A short, hydrophilic polyethylene glycol spacer.[11] The PEG linker enhances the solubility and stability of the drug-linker complex and the resulting ADC.[12] It also provides spatial separation between the bulky antibody and the cytotoxic drug, which can help maintain the antibody's binding affinity and prevent aggregation.
The conjugation process typically targets cysteine residues within the antibody. Most commonly, the interchain disulfide bonds that link the heavy and light chains of the antibody are partially or fully reduced to expose free thiol groups, which then serve as reactive sites for the maleimide group of the linker.[1]
Quantitative Data Summary
The efficacy and characteristics of MMAF and related ADCs are defined by several key quantitative parameters.
Table 1: In Vitro Cytotoxicity of MMAF This table summarizes the half-maximal inhibitory concentration (IC₅₀) of MMAF against various cancer cell lines, demonstrating its potent cytotoxic activity.
| Cell Line | Cancer Type | IC₅₀ (nM) | Citation |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [7] |
| H3396 | Breast Carcinoma | 105 | [7] |
| 786-O | Renal Cell Carcinoma | 257 | [7] |
| Caki-1 | Renal Cell Carcinoma | 200 | [7] |
Table 2: Toxicological Data in Murine Models This table presents the maximum tolerated dose (MTD) for unconjugated MMAF and an example ADC, highlighting the significant improvement in tolerability achieved through antibody conjugation.
| Compound | Model | Maximum Tolerated Dose (MTD) | Citation |
| MMAF (unconjugated) | Mouse | >16 mg/kg | [7] |
| cAC10-L1-MMAF₄ ADC | Mouse | 50 mg/kg | [7] |
| cAC10-L1-MMAF₄ ADC | Rat | 15 mg/kg | [7] |
Experimental Protocols
The following section outlines a generalized, step-by-step protocol for the conjugation of this compound to an antibody. Note that specific parameters such as buffer composition, pH, temperature, and molar ratios may require optimization for each unique antibody.
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of amine-containing substances like Tris.
-
This compound drug-linker.
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Quenching reagent: N-acetylcysteine.
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Reaction Buffer: Phosphate-buffered saline (PBS) with EDTA, pH 6.5-7.5.
Step 1: Antibody Preparation & Reduction
-
Buffer Exchange: If the antibody solution contains interfering substances (e.g., Tris, glycine, azide), perform a buffer exchange into the Reaction Buffer.[13]
-
Concentration Adjustment: Adjust the antibody concentration to a working range, typically 2-10 mg/mL.
-
Reduction: To expose the reactive thiol groups of cysteine residues, add a reducing agent. A 5-10 fold molar excess of TCEP relative to the antibody is common.[]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours with gentle mixing.[] This step partially or fully reduces the interchain disulfide bonds.
Step 2: Drug-Linker Conjugation
-
Prepare Drug-Linker Stock: Immediately before use, dissolve the this compound powder in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).[]
-
Add Drug-Linker: Add the this compound stock solution to the reduced antibody solution. A slight molar excess of the drug-linker over the available thiol groups (e.g., 5-20% excess) is typically used to drive the reaction to completion.
-
Incubation: Incubate the conjugation reaction for 1-2 hours at room temperature, protected from light.[] The maleimide groups will react with the newly exposed thiol groups on the antibody.
Step 3: Quenching and Purification
-
Quench Reaction: Add a quenching reagent, such as N-acetylcysteine, in molar excess to cap any unreacted maleimide groups on the drug-linker. Incubate for 15-30 minutes.
-
Purification: Remove unconjugated drug-linker, excess reagents, and aggregated protein from the ADC product. This is typically achieved using size-exclusion chromatography (SEC), which separates molecules based on size.
-
Formulation: The purified ADC is buffer-exchanged into a suitable formulation buffer for storage and downstream applications.
Step 4: Characterization
-
Concentration: Determine the final protein concentration using UV-Vis spectroscopy (A280).
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute. It is commonly measured using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[14]
-
Purity and Aggregation: Assess the purity of the ADC and the percentage of aggregates using Size-Exclusion Chromatography (SEC-HPLC).
Biological Mechanism of Action
The therapeutic effect of an MMAF-based ADC is a multi-step process that relies on both the specificity of the antibody and the potent cytotoxicity of the payload.
-
Target Binding: The ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen expressed on the surface of a cancer cell.[1][15]
-
Internalization: Upon binding, the cancer cell internalizes the entire ADC-antigen complex, typically through endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing degradative enzymes.
-
Payload Release: Inside the lysosome, the antibody is degraded by proteases. Because this compound uses a non-cleavable linker, the final active metabolite released is MMAF attached to the cysteine residue and potentially other small fragments of the antibody.
-
Cytotoxicity: The released MMAF-linker-amino acid metabolite then enters the cytoplasm and exerts its cytotoxic effect by binding to tubulin.[3][5] This disrupts the formation and dynamics of microtubules, which are essential for forming the mitotic spindle during cell division.
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule function leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[]
References
- 1. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020181686A1 - Preparation method for drug-linker mc-mmaf used for antibody drug conjugates and intermediate thereof - Google Patents [patents.google.com]
- 3. selleckchem.com [selleckchem.com]
- 5. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 6. adcreview.com [adcreview.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 10. This compound | PEG4 linker | CAS# this compound | InvivoChem [invivochem.com]
- 11. researchgate.net [researchgate.net]
- 12. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 13. furthlab.xyz [furthlab.xyz]
- 14. cellmosaic.com [cellmosaic.com]
- 15. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Cytotoxic Payload MMAF in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Monomethyl auristatin F (MMAF) is a potent, synthetic antineoplastic agent derived from dolastatin 10, a natural compound isolated from the sea hare Dolabella auricularia.[1] As a highly toxic agent, MMAF itself is unsuitable for systemic administration.[] However, when incorporated into an antibody-drug conjugate (ADC), it becomes a powerful and targeted warhead for cancer therapy. ADCs leverage the specificity of a monoclonal antibody (mAb) to deliver cytotoxic agents like MMAF selectively to tumor cells that express a specific surface antigen, thereby enhancing the therapeutic window and reducing systemic toxicity.[][4] This guide provides a comprehensive overview of MMAF's function, mechanism of action, and the experimental protocols used for its evaluation in the context of ADC development.
Core Mechanism of Action
The efficacy of an MMAF-based ADC relies on a multi-step process that begins with the specific binding of the ADC's antibody component to a target antigen on the cancer cell surface. This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[5] Once inside the cell, the complex is trafficked to the lysosomes. Within the acidic environment of the lysosome, proteases cleave the linker connecting the MMAF to the antibody (in the case of cleavable linkers) or the antibody itself is degraded (for non-cleavable linkers), releasing the active MMAF payload into the cytoplasm.[][]
Free MMAF then exerts its cytotoxic effect by inhibiting tubulin polymerization.[7][8] By binding to tubulin, it disrupts the formation of the mitotic spindle, a critical structure for cell division. This interference leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[]
Physicochemical Properties and Comparison with MMAE
MMAF is structurally similar to another common auristatin payload, monomethyl auristatin E (MMAE).[] Both are highly potent tubulin inhibitors.[10] The key structural difference is the C-terminal residue: MMAF possesses a charged phenylalanine, whereas MMAE has an uncharged p-hydroxyphenylethylamine moiety.[][4] This single modification gives MMAF distinct properties:
-
Reduced Membrane Permeability: The negatively charged carboxyl group on MMAF's C-terminus makes it more hydrophilic and significantly less permeable to cell membranes compared to the more lipophilic MMAE.[5][10][11]
-
Attenuated Potency as a Free Drug: Due to its impaired ability to enter cells via passive diffusion, free MMAF is less cytotoxic than free MMAE when added to cell cultures.[12][13]
-
Limited Bystander Effect: The bystander effect occurs when a payload released by a target cell diffuses into and kills adjacent, antigen-negative tumor cells. Because MMAF is largely trapped within the target cell due to its charge, it is considered a "non-bystander" payload.[][11][14] In contrast, the membrane-permeable MMAE can readily diffuse out of the target cell and induce bystander killing, which can be advantageous in treating tumors with heterogeneous antigen expression.[1][11]
The choice between MMAF and MMAE is therefore a critical strategic decision in ADC design, depending on the target antigen's expression profile and the desired therapeutic outcome. MMAF is often favored for targets with high and uniform expression on tumor cells.[1]
Quantitative Data Summary
The potency of MMAF, both as a free drug and within an ADC, is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit the growth of 50% of a cell population.
Table 1: In Vitro Cytotoxicity (IC50) of Free MMAF
| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
|---|---|---|---|
| Jurkat | T-cell leukemia | 450 | [15] |
| SKBR3 | Breast Cancer | 83 | [15] |
| A431 | Skin Carcinoma | 134 |[13] |
Table 2: In Vitro Potency of MMAF-ADCs vs. Free MMAF
| ADC Construct | Target Antigen | Cell Line Panel | Fold-Increase in Potency (ADC vs. Free MMAF) | Citation(s) |
|---|---|---|---|---|
| cAC10-vc-MMAF | CD30 | Hematologic | >2200 | [12][16] |
| Chi-Tn/MMAF | Tn Antigen | Jurkat | Dose-dependent cytotoxicity observed |[15] |
Table 3: Clinically Investigated ADCs Utilizing MMAF
| ADC Name | Target Antigen | Linker Type | Indication(s) | Developer | Citation(s) |
|---|---|---|---|---|---|
| Belantamab mafodotin (Blenrep) | BCMA (TNFRSF17) | Non-cleavable (mc) | Multiple Myeloma | GlaxoSmithKline (GSK) | [][4][17] |
| Depatuxizumab mafodotin | EGFR | Non-cleavable (mc) | Glioblastoma, Solid Tumors | AbbVie | [17] |
| AGS-16C3F | ENPP3 | Non-cleavable (mc) | Renal Cell Carcinoma | Agensys/Astellas | [] |
| SGN-CD19A | CD19 | - | Hematologic Malignancies | Seattle Genetics | [7][8] |
| ARX788 | HER2 | Non-natural amino acid | Solid Tumors | Ambrx/Zhejiang Medicine Co. |[] |
Key Experimental Protocols
Evaluating the efficacy and characteristics of an MMAF-based ADC requires a series of well-defined in vitro and in vivo experiments.
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's cytotoxic potency.[18][19]
Objective: To determine the IC50 value of an MMAF-ADC on antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Seeding: Seed antigen-positive (Ag+) and antigen-negative (Ag-) cells into separate 96-well plates at a pre-determined optimal density (e.g., 1,000–10,000 cells/well). Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[19][20]
-
ADC Preparation & Treatment: Prepare serial dilutions of the MMAF-ADC, a non-targeting control ADC, and free MMAF payload in cell culture medium.
-
Dosing: Remove the old medium from the cell plates and add the prepared ADC and control solutions to the appropriate wells. Include untreated control wells.
-
Incubation: Incubate the plates for 72 to 96 hours. This extended duration is recommended for tubulin inhibitors like MMAF, which induce delayed cell killing linked to cell-cycle arrest.[18][19]
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 1-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[19][20]
-
Solubilization: Add a solubilizing agent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[20]
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.[18]
This experiment evaluates the ADC's ability to inhibit tumor growth in a living organism.
Objective: To assess the anti-tumor activity of an MMAF-ADC in a mouse model bearing human tumor xenografts.
Methodology:
-
Model Establishment: Subcutaneously implant human tumor cells (e.g., Jurkat, LOX) into immunocompromised mice (e.g., Nude or SCID mice).[15]
-
Tumor Growth Monitoring: Allow tumors to grow to a specified volume (e.g., 50-100 mm³). Monitor tumor size regularly using calipers.
-
Group Randomization: Randomize the mice into treatment groups (e.g., n=4-8 per group) with similar average tumor volumes.[21]
-
Treatment Administration: Administer the MMAF-ADC, a naked antibody control, an isotype control ADC, and a vehicle control (e.g., PBS) to the respective groups. Dosing is typically done intravenously (i.v.) at a specified concentration (e.g., 5 mg/kg) and schedule (e.g., once every 4 days for a set number of cycles).[21]
-
Efficacy Monitoring: Continue to measure tumor volumes and body weight of the mice throughout the study to assess efficacy and toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a pre-determined maximum size (e.g., 1000 mm³) or at a specified time point.[21]
-
Analysis: Plot the mean tumor volume for each group over time. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment and control groups. Tumor regressions or cures (complete and durable tumor elimination) are noted.[12]
Conclusion
MMAF is a clinically validated and highly effective cytotoxic payload for antibody-drug conjugates. Its primary mechanism of action is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The charged C-terminal phenylalanine is a defining feature, rendering the molecule membrane-impermeable and thus limiting its bystander killing capacity. This characteristic makes MMAF an ideal choice for ADCs targeting antigens with high, homogeneous expression on tumor cells, minimizing off-target toxicity to neighboring healthy tissues. Through rigorous in vitro and in vivo testing, the potency and therapeutic index of MMAF-based ADCs can be carefully optimized, solidifying their important role in the landscape of targeted cancer therapies.
References
- 1. chemexpress.com [chemexpress.com]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 10. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. air.unimi.it [air.unimi.it]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. jitc.bmj.com [jitc.bmj.com]
An In-depth Technical Guide to Maleimide Chemistry in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Maleimide-based chemistry is a cornerstone of modern bioconjugation, enabling the precise and efficient covalent linkage of molecules to proteins, peptides, and other biomolecules.[1] Its high selectivity for thiol groups, particularly those of cysteine residues, under mild physiological conditions makes it an invaluable tool in the development of targeted therapeutics like antibody-drug conjugates (ADCs), advanced imaging agents, and functionalized biomaterials.[1][2] This guide provides a comprehensive overview of the core principles of maleimide chemistry, detailed experimental protocols, and critical considerations for its successful application in research and drug development.
Core Principles of Maleimide Chemistry
The primary reaction exploited in maleimide bioconjugation is the Michael addition of a thiol to the electron-deficient double bond of the maleimide ring.[3][4] This reaction forms a stable thioether bond, effectively linking the thiol-containing biomolecule to the maleimide-functionalized molecule of interest.
Reaction Mechanism and Specificity
The reaction is highly specific for sulfhydryl groups within a pH range of 6.5 to 7.5.[5] In this range, the thiol exists in equilibrium with its more nucleophilic thiolate anion form, which readily attacks the maleimide. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5] Above pH 7.5, the reactivity with primary amines, such as the side chain of lysine, increases, which can lead to a loss of selectivity.[5]
dot
Caption: General scheme of the maleimide-thiol Michael addition reaction.
Stability of the Thiosuccinimide Linkage
While the formation of the thioether bond is efficient, the resulting thiosuccinimide product can exhibit instability under certain physiological conditions.[6][7] This instability primarily manifests through two pathways: a retro-Michael reaction that can lead to deconjugation and subsequent reaction with other thiols (e.g., glutathione in plasma), and hydrolysis of the succinimide ring.[3][5][8]
The hydrolysis of the thiosuccinimide ring, while technically a side reaction, is often beneficial as it forms a stable succinamic acid thioether that is no longer susceptible to the retro-Michael reaction.[5][7] This ring-opening is base-catalyzed and its rate increases with pH.[5][9]
dot
Caption: Competing pathways of the thiosuccinimide conjugate: instability and stabilization.
Quantitative Data on Reaction Kinetics and Stability
The efficiency and stability of maleimide bioconjugates are influenced by several factors, including the specific maleimide reagent, the nature of the thiol, pH, and temperature. The following tables summarize key quantitative data from the literature.
Table 1: Half-lives of Maleimide-Thiol Conjugate Conversion
| Maleimide Conjugate | Thiol pKa | Incubation Conditions | Half-life (hours) | Extent of Conversion (%) |
| N-ethyl maleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | 6.6 | with Glutathione | 3.1 - 18 | 12.3 - 89.5 |
| N-phenyl maleimide (NPM) - MPA | 6.6 | with Glutathione | ~3.1 | ~89.5 |
| N-aminoethyl maleimide (NAEM) - MPA | 6.6 | with Glutathione | ~18 | ~12.3 |
| NEM - N-acetyl-L-cysteine (NAC) | 9.5 | with Glutathione | 3.6 - 258 | 0.8 - 90.7 |
| NEM - 3-mercaptopropionic acid (MP) | 10.3 | with Glutathione | 20 - 80 | 20 - 90 |
Data compiled from studies on the degradation of maleimide-thiol conjugates in reducing environments.[1][7][8][10][11]
Table 2: Influence of N-Substituents on Hydrolysis Half-life of Thiosuccinimide Conjugates (pH 7.4, 37°C)
| N-Substituent on Maleimide | Hydrolysis Half-life (hours) |
| N-alkyl | 27 |
| N-aryl | 1.5 |
| N-fluorophenyl | 0.7 |
| N-aminoethyl (protonated) | ~0.4 |
Data highlights the accelerated hydrolysis with electron-withdrawing N-substituents, leading to faster stabilization.[12][13][14][15]
Key Experimental Protocols
Successful maleimide bioconjugation requires careful attention to experimental conditions to ensure high efficiency and minimize side reactions.
General Protocol for Protein Labeling with Maleimide Dyes
This protocol is a general guideline for the conjugation of maleimide-functionalized molecules (e.g., fluorescent dyes) to proteins containing cysteine residues.
Materials:
-
Protein to be labeled (1-10 mg/mL)
-
Maleimide-functionalized reagent
-
Degassed reaction buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5.[16] Thiol-containing buffers like dithiothreitol (DTT) must be avoided in the final reaction mixture.[17]
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. TCEP is preferred as it does not contain a thiol and does not need to be removed prior to the maleimide reaction.[17]
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent.[18]
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[16]
-
(Optional) Reduction of Disulfides: If targeting cysteine residues involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[16]
-
Maleimide Reagent Preparation: Dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[16]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide reagent stock solution to the protein solution while gently stirring.[16][18]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[18]
-
Purification: Remove excess, unreacted maleimide reagent and byproducts by size-exclusion chromatography or dialysis.[18]
dot
References
- 1. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prolynxinc.com [prolynxinc.com]
- 13. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. resources.tocris.com [resources.tocris.com]
- 17. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - GT [thermofisher.com]
- 18. Maleimide labeling of thiolated biomolecules [biosyn.com]
An In-depth Technical Guide to Drug-to-Antibody Ratio (DAR) with MAL-PEG4-MMAF
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental concepts surrounding the drug-to-antibody ratio (DAR) with a specific focus on the use of the maleimide-functionalized linker-payload, MAL-PEG4-MMAF, in the development of Antibody-Drug Conjugates (ADCs).
Introduction to Antibody-Drug Conjugates and the Importance of DAR
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biopharmaceuticals designed for the targeted delivery of potent cytotoxic agents to cancer cells. By combining the specificity of a monoclonal antibody (mAb) with the cell-killing power of a small molecule drug, ADCs offer a wider therapeutic window compared to traditional chemotherapy. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody. The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile. An optimal DAR is crucial; a low DAR may result in diminished potency, while an excessively high DAR can lead to instability, aggregation, and off-target toxicities[1][2].
The this compound Linker-Payload
This compound is a commonly utilized linker-payload combination in ADC development. It consists of three key components:
-
MMAF (Monomethyl Auristatin F): A potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin[3][4][]. MMAF is a derivative of auristatin and is highly cytotoxic, making it an effective payload for ADCs[6]. The C-terminal phenylalanine in MMAF contributes to reduced cytotoxicity compared to MMAE, another auristatin derivative, until it is released inside the target cell[][6].
-
Maleimide (MAL): A thiol-reactive chemical group that enables covalent conjugation to cysteine residues on the antibody[7]. The maleimide group reacts specifically with the sulfhydryl group of a cysteine to form a stable thioether bond, typically under mild pH conditions (6.5-7.5)[7].
-
PEG4: A polyethylene glycol spacer consisting of four ethylene glycol units. The PEG spacer enhances the solubility and stability of the ADC and can influence its pharmacokinetic properties.
The maleimide group of this compound is specifically designed to react with free sulfhydryl groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds in the hinge region of the mAb[8]. This results in a heterogeneous mixture of ADC species with varying numbers of conjugated drug molecules (e.g., DAR 0, 2, 4, 6, 8)[9].
Mechanism of Action of MMAF
The cytotoxic payload, MMAF, exerts its anti-cancer effect by disrupting the microtubule dynamics within the target cell.
Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, often via receptor-mediated endocytosis. Inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the active MMAF payload. MMAF then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death)[4][][10].
Determination of Drug-to-Antibody Ratio (DAR)
Accurate determination of the average DAR and the distribution of different drug-loaded species is essential for the characterization and quality control of ADCs. The two most common analytical techniques for this purpose are Hydrophobic Interaction Chromatography (HIC-HPLC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a non-denaturing chromatographic technique that separates molecules based on their hydrophobicity[11]. Since the drug payload (MMAF) is hydrophobic, the hydrophobicity of the ADC increases with the number of conjugated drug molecules. HIC can therefore separate the different drug-loaded species (DAR 0, 2, 4, etc.).
| Parameter | Typical Conditions |
| Column | Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC[12][13] |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[14] |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol[14] |
| Gradient | Linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) |
| Flow Rate | 0.5 - 1.0 mL/min[14] |
| Temperature | 25-30 °C[11][12] |
| Detection | UV at 280 nm |
The weighted average DAR is calculated from the peak areas of the different drug-loaded species in the chromatogram[15].
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful technique for DAR determination. For cysteine-linked ADCs, the analysis is typically performed after reducing the antibody to separate the light and heavy chains[15]. The drug-loaded and unloaded chains are then separated based on their hydrophobicity.
| Parameter | Typical Conditions |
| Sample Preparation | Reduction with Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) under denaturing conditions (e.g., Guanidine-HCl)[16] |
| Column | Agilent PLRP-S, Waters Acquity UPLC BEH C4 |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water[17] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[17] |
| Gradient | Linear gradient from low organic (e.g., 20% B) to high organic (e.g., 90% B) |
| Flow Rate | 0.3 - 0.5 mL/min[17] |
| Temperature | 70-80 °C[12] |
| Detection | UV at 280 nm |
The DAR is calculated based on the relative peak areas of the drug-loaded and unloaded light and heavy chains[18].
Quantitative Data and Comparison of Methods
The choice of analytical method can influence the determined DAR value. It is often recommended to use orthogonal methods to confirm the results.
| ADC Target/Name | Linker-Payload | Average DAR | Analytical Method | Reference |
| Anti-CD79b | mc-vc-PAB-MMAE | ~3.5 | Not Specified | [19] |
| Anti-HER2 | Not Specified | 1.67 - 1.89 | RP-HPLC | [16] |
| Trastuzumab | Not Specified | 3.66 | RP-HPLC | [16] |
| Brentuximab vedotin | vc-MMAE | ~3.7 | HIC-HPLC | [9] |
| Disitamab vedotin | mc-vc-PAB-MMAE | ~4 | Not Specified | [19] |
| Belantamab mafodotin | mc-MMAF | ~4 | Not Specified | [19] |
Comparison of HIC and RP-HPLC for DAR Analysis:
| Feature | HIC-HPLC | RP-HPLC |
| Principle | Separation based on hydrophobicity under non-denaturing conditions. | Separation based on hydrophobicity under denaturing conditions. |
| Sample State | Intact ADC. | Reduced light and heavy chains. |
| Information Provided | Distribution of intact drug-loaded species (DAR 0, 2, 4, etc.). | Drug load on light and heavy chains separately. |
| Advantages | Preserves the native structure of the ADC. | Can provide information on the location of conjugation (light vs. heavy chain). |
| Disadvantages | May have lower resolution for complex mixtures. Incompatible with direct MS analysis due to high salt concentrations. | Requires sample reduction, which can introduce variability. |
ADC Production and Characterization Workflow
The development of an ADC with a well-defined DAR is a multi-step process that requires careful control and characterization at each stage.
The process begins with the production and purification of the monoclonal antibody. The purified antibody then undergoes a controlled partial reduction to generate free cysteine residues. This is followed by the conjugation reaction with the this compound linker-payload. Finally, the resulting ADC is purified to remove unconjugated antibody, free drug, and other impurities. The purified ADC is then extensively characterized, with DAR analysis being a key component of this characterization, before being formulated into the final drug product[20].
Conclusion
The drug-to-antibody ratio is a critical parameter in the development of safe and effective antibody-drug conjugates. For ADCs utilizing the this compound linker-payload, precise control over the conjugation process and accurate determination of the DAR are paramount. Hydrophobic Interaction Chromatography and Reversed-Phase HPLC are powerful analytical tools for characterizing the DAR and drug-load distribution. A thorough understanding of these concepts and methodologies is essential for researchers and scientists working in the field of ADC development.
References
- 1. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 2. agilent.com [agilent.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 6. adcreview.com [adcreview.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - EE [thermofisher.com]
- 8. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 15. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. molnar-institute.com [molnar-institute.com]
- 18. hpst.cz [hpst.cz]
- 19. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 20. researchgate.net [researchgate.net]
In-Depth Technical Guide to MAL-PEG4-MMAF: From Molecular Weight to Biological Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic agent MAL-PEG4-MMAF, a key component in the development of Antibody-Drug Conjugates (ADCs). We will delve into the precise calculation of its theoretical molecular weight, its mechanism of action, and general protocols for the characterization of ADCs utilizing this molecule.
Quantitative Data Summary
A precise understanding of the molecular weights of the constituent components is critical for the accurate characterization of ADCs. The table below summarizes the molecular weights of Maleimide (MAL), the specific PEG4 linker, Monomethyl Auristatin F (MMAF), and the final conjugated molecule.
| Component | Chemical Formula | Molecular Weight ( g/mol ) |
| Maleimide (MAL) | C₄H₃NO₂ | 97.07[1] |
| PEG4 Linker | C₁₀H₁₈O₅ | 218.24 |
| Monomethyl Auristatin F (MMAF) | C₃₉H₆₅N₅O₈ | 731.96[2][3] |
| This compound | C₅₃H₈₄N₆O₁₅ | 1045.28 [2][4] |
Note: The molecular weight of the PEG4 linker is calculated based on the total molecular weight of this compound and the molecular weights of the MAL and MMAF moieties, accounting for the atoms lost during conjugation.
Assembly of this compound
The logical relationship and assembly of the this compound molecule from its constituent parts are illustrated in the diagram below. This showcases the sequential linkage of the maleimide group to the PEG4 linker, which is then conjugated to the MMAF payload.
References
Navigating the Solubility Landscape of MAL-PEG4-MMAF in Aqueous Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the solubility characteristics of Maleimide-PEG4-Monomethyl Auristatin F (MAL-PEG4-MMAF), a critical component in the development of Antibody-Drug Conjugates (ADCs). While specific quantitative solubility data for this compound in aqueous buffers is not extensively documented in public literature, this guide provides a comprehensive overview based on the known properties of its constituent parts—the MMAF payload and the MAL-PEG4 linker. Furthermore, it outlines a detailed experimental protocol for determining aqueous solubility and presents visual workflows to aid in experimental design. A thorough understanding of these solubility characteristics is paramount for the formulation, in-vitro testing, and successful preclinical and clinical development of ADCs.
Introduction to this compound and its Role in ADCs
This compound is a linker-payload combination designed for covalent attachment to antibodies, creating potent and targeted cancer therapeutics. The maleimide (MAL) group facilitates conjugation to cysteine residues on the antibody, the polyethylene glycol (PEG4) spacer enhances solubility and improves pharmacokinetic properties, and Monomethyl Auristatin F (MMAF) is a potent anti-mitotic agent that induces cell death upon internalization into the target cancer cell. The solubility of this entire construct in aqueous buffers is a critical parameter influencing its handling, formulation, and ultimately, its therapeutic efficacy and safety.
Solubility Profile: Insights and Inferences
Monomethyl Auristatin F (MMAF): The payload itself, MMAF, is reported to have a surprisingly high aqueous solubility.
| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Monomethyl Auristatin F (MMAF) | Water | 87 - 100[1][2] | 118.85 - 136.61[1][2] |
| Monomethyl Auristatin F (MMAF) | Ethanol | 87[1] | 118.85[1] |
| Monomethyl Auristatin F (MMAF) | DMSO | 100[2][3] | 136.61[2][3] |
Table 1: Reported solubility of the MMAF payload in various solvents. This data indicates that the payload itself is not the primary driver of low aqueous solubility.
The MAL-PEG4 Linker: Polyethylene glycol (PEG) linkers are widely incorporated into drug design to enhance the aqueous solubility of hydrophobic molecules.[4][5] The PEG4 component of the linker, with its four ethylene glycol units, is intended to improve the overall hydrophilicity of the ADC construct. This modification can help to prevent aggregation and improve the pharmacokinetic profile of the resulting ADC.[4]
Inference for this compound: Given the high intrinsic solubility of MMAF, any solubility limitations of the this compound construct in aqueous buffers are likely influenced by the maleimide group and the overall molecular structure. While the PEG4 spacer is designed to counteract this, the practical solubility in simple aqueous buffers may still be limited, necessitating the use of co-solvents for certain applications. This is supported by the prevalence of formulation protocols for in-vivo studies that utilize co-solvents like DMSO, PEG300, and Tween 80.[6]
Experimental Protocol for Aqueous Solubility Determination
For researchers requiring precise solubility data for this compound in specific aqueous buffers, a direct experimental approach is necessary. The following is a generalized protocol based on the "excess solid" method coupled with LC-MS/MS analysis.[7]
Objective: To determine the equilibrium solubility of this compound in a specified aqueous buffer (e.g., PBS, pH 7.4).
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Dimethyl Sulfoxide (DMSO) for stock solution preparation
-
Microcentrifuge tubes
-
Orbital shaker or rotator
-
Calibrated analytical balance
-
LC-MS/MS system
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a defined volume of the desired aqueous buffer to the tube.
-
Ensure that undissolved solid is clearly visible.
-
Tightly cap the tube and place it on an orbital shaker or rotator.
-
Incubate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24 hours).[7]
-
-
Sample Processing:
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
-
Sample Analysis:
-
Prepare a calibration curve using a stock solution of this compound of known concentration (typically prepared in DMSO and serially diluted in the aqueous buffer).
-
Dilute the supernatant sample with the aqueous buffer to fall within the range of the calibration curve.
-
Analyze the diluted samples and calibration standards using a validated LC-MS/MS method to determine the concentration of this compound.
-
-
Data Interpretation:
-
Using the calibration curve, calculate the concentration of this compound in the supernatant. This concentration represents the equilibrium solubility of the compound in the tested buffer at the specified temperature.
-
References
- 1. adooq.com [adooq.com]
- 2. xcessbio.com [xcessbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. purepeg.com [purepeg.com]
- 6. This compound | PEG4 linker | CAS# this compound | InvivoChem [invivochem.com]
- 7. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
An In-depth Technical Guide to MAL-PEG4-MMAF for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Maleimide-PEG4-Monomethyl Auristatin F (MAL-PEG4-MMAF), a key component in the development of Antibody-Drug Conjugates (ADCs). This document details available suppliers, purity specifications, and essential experimental protocols to facilitate its effective use in research and drug development.
Introduction to this compound
This compound is a valuable precursor for the synthesis of ADCs.[1] It comprises three key components:
-
Monomethyl Auristatin F (MMAF): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3][] Unlike its counterpart, Monomethyl Auristatin E (MMAE), MMAF has a charged C-terminal phenylalanine which attenuates its cytotoxic activity, potentially contributing to a better safety profile.[][5]
-
PEG4 Linker: A polyethylene glycol spacer that enhances solubility and can influence the pharmacokinetic properties of the resulting ADC.
-
Maleimide (MAL) group: A reactive moiety that enables covalent conjugation to thiol groups, such as those on cysteine residues of antibodies.[1][6]
The strategic combination of these elements allows for the targeted delivery of the cytotoxic MMAF payload to cancer cells via monoclonal antibodies, minimizing systemic toxicity.
Supplier and Purity Information
Several reputable suppliers offer this compound for research purposes. The purity of the compound is a critical factor for reproducible experimental outcomes. The following table summarizes the information from various suppliers.
| Supplier | Purity | CAS Number | Molecular Weight ( g/mol ) | Storage Conditions |
| MedKoo Biosciences | >98% | Not specified | 1045.28 | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C.[1] |
| Caltag Medsystems (distributing for TargetMol) | 0.98 | T27975 | 1045.28 | -20°C[7] |
| InvivoChem | ≥98% | Not specified | 1045.282 | Powder: -20°C for 3 years; In solvent: -80°C for 6 months.[6] |
| TargetMol | Not explicitly stated, but distributes through Caltag with 98% purity. | Not specified | Not specified | Powder: -20°C for 3 years; In solvent: -80°C for 1 year.[8] |
Experimental Protocols
Antibody-Drug Conjugation
The conjugation of this compound to a monoclonal antibody (mAb) is a critical step in the formation of an ADC. The following is a general protocol based on the maleimide-thiol reaction.
Workflow for Antibody-Drug Conjugation
Caption: Workflow for the conjugation of this compound to a monoclonal antibody.
Methodology:
-
Antibody Reduction:
-
To expose the reactive thiol groups on the cysteine residues, the antibody's interchain disulfide bonds need to be partially or fully reduced.
-
A common reducing agent is Tris(2-carboxyethyl)phosphine (TCEP). The molar ratio of TCEP to the antibody must be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the antibody with TCEP in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
-
Conjugation Reaction:
-
Dissolve this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO).[1]
-
Add the dissolved this compound to the reduced antibody solution. The molar excess of the drug-linker over the antibody will also influence the final DAR.
-
The reaction is typically performed at room temperature for 1-2 hours or at 4°C overnight. The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.
-
-
Purification:
-
After the conjugation reaction, the resulting ADC needs to be purified from unreacted drug-linker and other reagents.
-
Size exclusion chromatography (SEC) is a commonly used method for this purpose, as it separates molecules based on their size. The larger ADC will elute before the smaller, unconjugated drug-linker.
-
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells that express the target antigen.
Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of an ADC.
Methodology:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the purified ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include an untreated control and a control with a non-targeting ADC.
-
Incubation: Incubate the cells with the ADC for a period of 72 to 96 hours.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value.
In Vivo Efficacy Studies
Animal models are used to evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Tumor Xenograft Model: Establish tumor xenografts by subcutaneously injecting human cancer cells into immunocompromised mice.
-
ADC Formulation and Administration:
-
For in vivo administration, this compound or the resulting ADC needs to be formulated to ensure solubility and stability.
-
A common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6][9] Another option is 10% DMSO and 90% corn oil.[6]
-
Administer the formulated ADC to the tumor-bearing mice, typically via intravenous (IV) injection.
-
-
Monitoring and Data Collection:
-
Monitor tumor growth by measuring the tumor volume at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Mechanism of Action of MMAF
The cytotoxic effect of MMAF is initiated after the ADC binds to the target antigen on the cancer cell surface and is internalized, typically into lysosomes.
Signaling Pathway of MMAF-induced Cell Death
Caption: Mechanism of action of an MMAF-containing ADC.
Description of the Pathway:
-
Binding and Internalization: The ADC binds to its specific antigen on the surface of a cancer cell. This complex is then internalized, often through receptor-mediated endocytosis, and trafficked to the lysosome.
-
Payload Release: Inside the lysosome, the linker connecting the MMAF to the antibody is cleaved by lysosomal proteases (if it is a cleavable linker). This releases the active MMAF payload into the cytoplasm.
-
Inhibition of Tubulin Polymerization: The released MMAF binds to tubulin, a key protein involved in the formation of microtubules. By inhibiting tubulin polymerization, MMAF disrupts the formation of the mitotic spindle, which is essential for cell division.[2][3]
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase. This ultimately triggers the programmed cell death pathway, known as apoptosis, resulting in the elimination of the cancer cell.
This technical guide provides a foundational understanding of this compound for its application in research and the development of novel ADCs. For specific applications, further optimization of the described protocols is recommended.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 5. adcreview.com [adcreview.com]
- 6. This compound | PEG4 linker | CAS# this compound | InvivoChem [invivochem.com]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. This compound | TargetMol [targetmol.com]
- 9. PEG4-aminooxy-MMAF (Amberstatin; AS-269) | ADC linker | CAS# 1415246-35-3 | InvivoChem [invivochem.com]
Methodological & Application
Application Note: A Beginner's Guide to MAL-PEG4-MMAF Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[1][][3][4] This approach allows for the selective delivery of a highly potent payload to cancer cells, thereby minimizing systemic toxicity and improving the therapeutic window.[][3][] An ADC consists of three primary components: a monoclonal antibody that targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[3][4]
This protocol details the conjugation of an antibody to the drug-linker MAL-PEG4-MMAF . This system utilizes:
-
The Payload (MMAF): Monomethyl auristatin F (MMAF) is a synthetic antimitotic agent.[] It functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][][7] The C-terminal phenylalanine on MMAF attenuates its activity and contributes to its membrane impermeability compared to similar auristatins like MMAE, which can be advantageous in certain ADC designs.[1][]
-
The Linker (MAL-PEG4): This linker employs maleimide chemistry for covalent attachment to the antibody. The maleimide group reacts specifically with free sulfhydryl (thiol) groups, which can be generated by reducing the antibody's native interchain disulfide bonds.[4][8] The hydrophilic polyethylene glycol (PEG4) spacer enhances the solubility and stability of the ADC, potentially reducing aggregation and improving pharmacokinetics.[3][9]
The goal of this protocol is to produce a stable ADC with a desired drug-to-antibody ratio (DAR), a critical quality attribute that influences the efficacy and safety of the conjugate.[][11]
Mechanism of Action: From Targeting to Apoptosis
The efficacy of an MMAF-based ADC begins with the high specificity of its antibody component for a tumor-associated antigen on the cancer cell surface. Upon binding, the ADC-antigen complex is internalized, typically via endocytosis. Once inside the cell and trafficked to the lysosome, the linker is cleaved by lysosomal proteases (if it is a cleavable linker) or the antibody is degraded, releasing the active MMAF payload.[][] The released MMAF then binds to tubulin, disrupting microtubule dynamics and inducing cell death.[]
Experimental Protocol
This protocol is a general guideline for conjugating 1-5 mg of an IgG antibody. Optimization may be required based on the specific antibody and its properties.
Materials and Reagents
-
Antibody (IgG): 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) with 1-2 mM EDTA, pH 7.4-7.5.
-
Quenching Reagent: N-acetylcysteine or Cysteine solution.
-
Purification Columns: Desalting columns (e.g., Sephadex G-25) and Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) columns.[]
Step-by-Step Methodology
The entire process, from antibody reduction to the purified ADC, typically takes 4-6 hours.[11]
Step 1: Antibody Reduction
The goal is to partially reduce the interchain disulfide bonds of the antibody to create reactive thiol groups for conjugation.
-
Prepare the antibody in a reaction buffer (e.g., PBS with 2 mM EDTA) at a concentration of 2-10 mg/mL.
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add TCEP to the antibody solution to achieve a final molar ratio of ~2.5 equivalents of TCEP per mole of antibody. This is a starting point; the optimal ratio may need to be determined empirically to achieve the desired DAR.
-
Incubate the reaction at 37°C for 30-60 minutes.[12]
Step 2: Removal of Excess Reducing Agent
It is critical to remove the excess TCEP or DTT before adding the maleimide-linker, as it would otherwise react with and consume the drug-linker.
-
Equilibrate a desalting column (e.g., G-25) with reaction buffer.
-
Apply the antibody reduction mixture to the column.
-
Elute the reduced antibody with reaction buffer, collecting the protein fraction. The antibody will elute in the void volume.
Step 3: Conjugation Reaction
-
Immediately before conjugation, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.[12]
-
Adjust the concentration of the reduced antibody to 2.5-5 mg/mL with chilled reaction buffer.[12]
-
Add the this compound stock solution to the reduced antibody solution. A common starting point is a 5-10 molar excess of the drug-linker relative to the antibody to target a DAR of 4.[12][13] The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 1-2 hours at 4°C or room temperature with gentle mixing. Protect the reaction from light.
-
Note: MMAF is highly hydrophobic, and some precipitation or ADC aggregation may be observed.[13] This is a known challenge that can be mitigated through careful control of reaction conditions and purification.
-
Step 4: Quenching the Reaction
To cap any unreacted maleimide groups and prevent further reactions, a quenching agent is added.
-
Prepare a fresh solution of N-acetylcysteine (e.g., 100 mM in water).
-
Add N-acetylcysteine to the conjugation mixture to a final concentration of ~1 mM (or a 2-fold molar excess over the initial amount of this compound).
-
Incubate for 20 minutes at room temperature.
Step 5: Purification of the ADC
Purification is essential to remove unreacted drug-linker, quenching agent, and any protein aggregates.
-
Buffer Exchange/Desalting: Use a desalting column (G-25) to exchange the ADC into a suitable formulation buffer (e.g., PBS) and remove small molecule impurities.
-
Chromatographic Purification:
-
Size Exclusion Chromatography (SEC): Effective for removing high molecular weight aggregates.[]
-
Hydrophobic Interaction Chromatography (HIC): The method of choice for separating ADC species with different DAR values (e.g., DAR=0, 2, 4, 6, 8) from the unconjugated antibody, as the addition of the hydrophobic drug-linker increases the overall hydrophobicity of the protein.[][13]
-
Step 6: ADC Characterization
The final product should be characterized to confirm its critical quality attributes.
-
Protein Concentration: Measured by UV-Vis spectroscopy at 280 nm.
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules per antibody. This is most commonly determined using HIC-HPLC.[13] Mass spectrometry can also provide detailed information on drug load distribution.[14]
-
Aggregation: Analyzed by SEC-HPLC to ensure the ADC is primarily monomeric.[]
-
Free Drug Level: Assessed by reverse-phase HPLC to quantify any remaining unconjugated payload.
Quantitative Data Summary
The following table provides typical starting parameters for the conjugation protocol. These should be optimized for each specific antibody system.
| Parameter | Recommended Value / Range | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can sometimes lead to aggregation. |
| Reducing Agent | TCEP or DTT | TCEP is often preferred as it is more stable and selective. |
| TCEP:Antibody Molar Ratio | 2.0 - 3.0 : 1 | This is the most critical parameter for controlling the final DAR. |
| Reduction Conditions | 30 - 60 min at 37°C | Over-reduction can lead to antibody fragmentation. |
| This compound:Antibody Molar Ratio | 5 - 10 : 1 | A molar excess drives the reaction to completion. |
| Conjugation Conditions | 1 - 2 hours at 4°C or RT | Reaction should be performed immediately after antibody reduction. |
| Final DMSO Concentration | < 10% (v/v) | High organic solvent concentration can denature the antibody. |
| Target DAR | 2 - 4 | A DAR of ~4 is common for cysteine-conjugated ADCs.[11][13] |
| Typical Recovery | 40% - 80% | Recovery can be impacted by antibody properties and aggregation during conjugation.[13] |
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. This compound | TargetMol [targetmol.com]
- 11. ADC Conjugation Kits | BroadPharm [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. US8541178B2 - Analysis of antibody drug conjugates by bead-based affinity capture and mass spectrometry - Google Patents [patents.google.com]
Application Notes and Protocols: A Step-by-Step Guide to MAL-PEG4-MMAF ADC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. This guide provides a detailed, step-by-step protocol for the synthesis of a MAL-PEG4-MMAF ADC. This ADC utilizes a maleimide (MAL) group for conjugation to the antibody, a polyethylene glycol (PEG4) spacer to improve solubility and pharmacokinetics, and the potent antimitotic agent Monomethyl Auristatin F (MMAF). MMAF functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]
This document outlines the necessary materials, experimental procedures, and characterization methods for the successful synthesis and evaluation of a this compound ADC.
I. Synthesis of the this compound Drug-Linker
The synthesis of the this compound drug-linker is a multi-step process that is often proprietary and performed by specialized chemical synthesis laboratories. The general strategy involves the synthesis of a maleimide-PEG4-amine intermediate, which is then coupled to the carboxylic acid of MMAF.
General Synthetic Scheme:
-
Synthesis of Maleimide-PEG4-Amine: This intermediate is typically synthesized by reacting a maleimide derivative containing a reactive ester with an amino-PEG4 molecule. Alternatively, a PEG4-diamine can be reacted with a maleimide anhydride.
-
Coupling to MMAF: The free amine of the Maleimide-PEG4-Amine is then coupled to the carboxylic acid of MMAF using standard peptide coupling reagents, such as HATU or HBTU, in an appropriate organic solvent like dimethylformamide (DMF).
-
Purification: The final this compound drug-linker is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Due to the complex and often proprietary nature of this synthesis, it is recommended to source the pre-synthesized this compound drug-linker from a reputable commercial supplier.
II. Experimental Protocols for ADC Synthesis
The synthesis of the this compound ADC involves a two-step process:
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol (-SH) groups.
-
Conjugation: The maleimide group of the this compound drug-linker reacts with the free thiol groups on the antibody to form a stable thioether bond.
A. Protocol: Partial Reduction of the Antibody
This protocol describes the partial reduction of a monoclonal antibody using Tris(2-carboxyethyl)phosphine (TCEP).
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.5
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5
-
Purification columns (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of TCEP (e.g., 10 mM) in the Reaction Buffer.
-
Dilute the mAb to a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Add a 5-10 molar excess of TCEP to the mAb solution. The exact molar ratio may need to be optimized depending on the specific antibody and desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with Reaction Buffer.
-
Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.
B. Protocol: Conjugation of this compound to the Reduced Antibody
This protocol details the conjugation of the drug-linker to the reduced antibody.
Materials:
-
Reduced monoclonal antibody (from Protocol A)
-
This compound drug-linker
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5
-
Quenching Solution: 1 M N-acetylcysteine in Reaction Buffer
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
To the chilled solution of the reduced antibody, add a 5-10 molar excess of the this compound stock solution. The final DMSO concentration in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Gently mix the reaction and incubate at 4°C for 2-4 hours or at room temperature for 1-2 hours, protected from light.
-
To quench the reaction, add a 5-fold molar excess of N-acetylcysteine (relative to the drug-linker) and incubate for 30 minutes at room temperature.
-
Purify the resulting ADC using a suitable chromatography method such as SEC or HIC to remove unreacted drug-linker and other impurities. The buffer should be exchanged to a formulation buffer suitable for storage (e.g., PBS).
III. Characterization of the this compound ADC
Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety. Key parameters to evaluate include the drug-to-antibody ratio (DAR), purity, and aggregation.
A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to determine the DAR and the distribution of different drug-loaded species. The addition of the hydrophobic this compound molecule increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
Experimental Conditions for HIC:
| Parameter | Condition |
| Column | Butyl-NPR, 4.6 mm ID x 10 cm |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 |
| Gradient | 0-100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 25°C |
Data Presentation:
A typical HIC chromatogram will show multiple peaks, with the unconjugated antibody (DAR 0) eluting first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.) eluting at later retention times. The average DAR can be calculated from the peak areas of the different species.
Table 1: Representative HIC Data for a this compound ADC
| Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 9.5 | 10 |
| DAR 2 | 12.8 | 35 |
| DAR 4 | 15.2 | 40 |
| DAR 6 | 17.1 | 10 |
| DAR 8 | 18.5 | 5 |
| Average DAR | 3.8 |
Note: Retention times are illustrative and can vary based on the specific antibody, linker-drug, and chromatographic conditions.
B. Characterization by Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the molecular weight of the intact ADC and its subunits, confirming successful conjugation and allowing for the determination of the DAR.
Experimental Conditions for Intact Mass Analysis (Native MS):
| Parameter | Condition |
| Instrument | Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) |
| Analysis Mode | Native (non-denaturing) conditions |
| Buffer | Ammonium Acetate or Ammonium Bicarbonate |
Data Presentation:
The deconvoluted mass spectrum will show a series of peaks corresponding to the different drug-loaded species.
Table 2: Representative Mass Spectrometry Data for a this compound ADC
| Species | Theoretical Mass (Da) | Observed Mass (Da) |
| DAR 0 | 150,000 | 150,002 |
| DAR 2 | 152,090 | 152,093 |
| DAR 4 | 154,180 | 154,185 |
| DAR 6 | 156,270 | 156,274 |
| DAR 8 | 158,360 | 158,365 |
Note: Masses are illustrative and will vary based on the specific antibody and drug-linker.
IV. Visualizations
A. Experimental Workflow for this compound ADC Synthesis
Caption: Workflow for the synthesis and characterization of a this compound ADC.
B. Signaling Pathway of MMAF
Caption: Mechanism of action of a this compound ADC leading to apoptosis.
References
Application Note and Protocols: Determining the Drug-to-Antibody Ratio of MAL-PEG4-MMAF Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug.[1][2] This targeted delivery approach aims to enhance the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities.[1][2] The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1] The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile.[1][] Therefore, accurate and robust methods for DAR determination are essential throughout the discovery, development, and manufacturing of ADCs.
This application note provides detailed protocols for determining the DAR of ADCs constructed using a maleimide-PEG4-monomethyl auristatin F (MAL-PEG4-MMAF) linker-drug. This compound is a common linker-drug combination where the maleimide group reacts with free thiols on the antibody, often generated by the reduction of interchain disulfide bonds.[4] The PEG4 spacer enhances solubility, and the MMAF is a potent anti-tubulin agent.[4][5]
We will describe three widely used analytical techniques for DAR determination:
-
UV-Vis Spectroscopy: A simple and rapid method for determining the average DAR.[6][7][8][]
-
Hydrophobic Interaction Chromatography (HIC): A chromatographic technique that separates ADC species based on their hydrophobicity, providing information on the distribution of different drug-loaded species.[10][11][12][13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that provides both the average DAR and the distribution of different species with high accuracy and resolution.[1][15]
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the experimental workflows for the described DAR determination methods.
References
- 1. agilent.com [agilent.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Antibody Mal-PEG4-VC-PAB-MMAF Conjugation Kit, 3 vial | BroadPharm [broadpharm.com]
- 6. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 8. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. rapidnovor.com [rapidnovor.com]
Application Notes and Protocols for MAL-PEG4-MMAF In Vitro Cytotoxicity Assays on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of antibody-drug conjugates (ADCs) utilizing the MAL-PEG4-MMAF linker-payload system. This compound is an ADC payload that combines the potent anti-mitotic agent Monomethyl Auristatin F (MMAF) with a maleimide-functionalized polyethylene glycol (PEG) linker for conjugation to a monoclonal antibody (mAb).[1][2] MMAF inhibits cell division by blocking tubulin polymerization, ultimately leading to apoptosis.[3][4] The protocols outlined below describe methods to quantify the cytotoxic effects of this compound ADCs on various cancer cell lines using common in vitro assays: MTT, LDH, and Caspase-Glo® 3/7.
Mechanism of Action:
The ADC, once bound to a specific antigen on the surface of a cancer cell, is internalized. Inside the cell, the linker is cleaved, releasing the MMAF payload.[1] MMAF then disrupts the cellular cytoskeleton by inhibiting tubulin polymerization, leading to cell cycle arrest and subsequent programmed cell death (apoptosis).[3][4]
Experimental Protocols
Cell Line Selection and Culture
The choice of cancer cell lines is critical and should be based on the expression of the target antigen for the specific antibody used in the ADC. For general cytotoxicity screening of MMAF-based ADCs, cell lines from various cancer types can be used. Below are examples of commonly used cell lines:
-
MCF-7: Human breast adenocarcinoma cell line.
-
NCI-N87: Human gastric carcinoma cell line.
-
SK-MEL-28: Human malignant melanoma cell line.
-
Jurkat: Human T-cell leukemia cell line.
General Cell Culture Protocol:
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-4 days to maintain logarithmic growth. For adherent cells, use trypsin-EDTA to detach them.[5]
In Vitro Cytotoxicity Assays
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of culture medium.[5][6] Incubate overnight to allow for cell attachment.[5][6]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC. Add 50 µL of the ADC dilutions to the respective wells.[5] Include untreated control wells.
-
Incubation: Incubate the plate for 72-96 hours. The longer incubation time is recommended for tubulin inhibitors like MMAF to account for delayed cell killing due to cell-cycle arrest.[5]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[5][6]
-
Formazan Solubilization: Add 100 µL of 10% SDS in 0.01 M HCl to each well and incubate overnight at 37°C in the dark.[5][6]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[5][6]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against ADC concentration to determine the IC50 value.
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
ADC Treatment: Add serial dilutions of the this compound ADC to the wells. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution).[8]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours).
-
Supernatant Collection: Centrifuge the plate at 600 g for 10 minutes.[8] Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100
This assay measures caspase-3 and -7 activities, which are key indicators of apoptosis.[9][10][11]
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-20,000 cells/well in 50 µL of medium.
-
ADC Treatment: Add 50 µL of serially diluted this compound ADC.
-
Incubation: Incubate for 24-72 hours.
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the ADC concentration.
Data Presentation
Summarize the quantitative data from the cytotoxicity assays in the following tables.
Table 1: IC50 Values of this compound ADC determined by MTT Assay
| Cancer Cell Line | Target Antigen Expression (Sites/Cell) | IC50 (nM) after 72h | IC50 (nM) after 96h |
| MCF-7 | Specify | Enter Value | Enter Value |
| NCI-N87 | Specify | Enter Value | Enter Value |
| SK-MEL-28 | Specify | Enter Value | Enter Value |
| Jurkat | Specify | Enter Value | Enter Value |
Table 2: Percentage of Cytotoxicity of this compound ADC determined by LDH Assay
| Cancer Cell Line | ADC Concentration (nM) | % Cytotoxicity after 48h | % Cytotoxicity after 72h |
| MCF-7 | 1 | Enter Value | Enter Value |
| 10 | Enter Value | Enter Value | |
| 100 | Enter Value | Enter Value | |
| NCI-N87 | 1 | Enter Value | Enter Value |
| 10 | Enter Value | Enter Value | |
| 100 | Enter Value | Enter Value |
Table 3: Caspase-3/7 Activation by this compound ADC
| Cancer Cell Line | ADC Concentration (nM) | Fold Increase in Luminescence (vs. Control) after 48h |
| MCF-7 | 1 | Enter Value |
| 10 | Enter Value | |
| 100 | Enter Value | |
| NCI-N87 | 1 | Enter Value |
| 10 | Enter Value | |
| 100 | Enter Value |
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: Mechanism of action of this compound ADC.
References
- 1. Antibody Mal-PEG4-VC-PAB-MMAF Conjugation Kit, 3 vial | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Evaluation of antibody-dependent cell cytotoxicity using lactate dehydrogenase (LDH) measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tiarisbiosciences.com [tiarisbiosciences.com]
- 9. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. Caspase Antibodies and Assays | Life Science Research | Merck [merckmillipore.com]
Application Notes and Protocols for the Purification of MAL-PEG4-MMAF Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics. The conjugation of the potent cytotoxic agent monomethyl auristatin F (MMAF) to a monoclonal antibody (mAb) via a maleimide-polyethylene glycol (MAL-PEG4) linker creates a highly effective anti-cancer agent. However, the conjugation process results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, free drug-linker, and aggregated species.[1][] The removal of these impurities is critical to ensure the safety, efficacy, and homogeneity of the final ADC product.[1][3]
This document provides detailed application notes and protocols for the purification of MAL-PEG4-MMAF conjugated antibodies. The purification strategy employs a multi-step chromatographic approach, including Protein A affinity chromatography for initial capture, followed by Hydrophobic Interaction Chromatography (HIC) for separation of species with different DARs, and Size Exclusion Chromatography (SEC) for the removal of aggregates and residual impurities.
Purification Workflow Overview
A typical purification workflow for this compound conjugated antibodies involves a three-step process designed to progressively remove impurities and isolate the desired ADC species.
Caption: A three-step chromatographic workflow for the purification of this compound conjugated antibodies.
Step 1: Protein A Affinity Chromatography - Capture Step
Protein A affinity chromatography is the gold standard for the initial capture of monoclonal antibodies and ADCs from crude reaction mixtures.[4][5] This step provides high selectivity and yield, effectively removing unconjugated drug-linker, reaction reagents, and other process-related impurities.[4][5]
Experimental Protocol: Protein A Affinity Chromatography
Materials:
-
Protein A affinity column (e.g., MabSelect SuRe, KanCapA)
-
Equilibration/Binding Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Wash Buffer: PBS, pH 7.4
-
Elution Buffer: 0.1 M Glycine, pH 3.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Chromatography system (e.g., ÄKTA pure)
Procedure:
-
Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of Equilibration/Binding Buffer at a linear flow rate of 150 cm/hr until the UV absorbance at 280 nm and pH are stable.[6]
-
Sample Loading: Load the crude this compound conjugation mixture onto the equilibrated column. The loading flow rate should be optimized to allow for efficient binding, typically around 100-150 cm/hr.
-
Washing: Wash the column with 5-10 CVs of Wash Buffer to remove unbound impurities.[6] Monitor the UV absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound antibody and ADC using the Elution Buffer. A step gradient to 100% Elution Buffer is typically used.[6]
-
Neutralization: Immediately neutralize the eluted fractions by adding a predetermined volume of Neutralization Buffer (typically 1:10 v/v) to raise the pH to a neutral range (pH 7.0-7.5) and prevent acid-induced aggregation.[6]
-
Pool Fractions: Pool the fractions containing the purified antibody and ADC based on the UV chromatogram.
Expected Results:
This step is expected to yield a high recovery of the total antibody and ADC population with significant removal of small molecule impurities.
| Parameter | Crude Mixture | After Protein A |
| Purity (by SEC) | ~80-90% | >95% (monomer) |
| Yield | - | >95% |
| Average DAR | ~3.5-4.0 | ~3.5-4.0 |
| Free Drug-Linker | Present | Not Detected |
Table 1: Representative quantitative data for Protein A affinity chromatography purification of a this compound ADC.
Step 2: Hydrophobic Interaction Chromatography (HIC) - DAR Separation
HIC is a powerful technique for separating ADC species with different drug-to-antibody ratios (DARs).[7][8] The conjugation of the hydrophobic MMAF payload increases the overall hydrophobicity of the antibody, allowing for separation based on the number of conjugated drug molecules.[7] Species with higher DAR values will be more hydrophobic and bind more tightly to the HIC resin.[8]
References
- 1. Hydrophobic Interaction Process Scale Separation of Protein, MAb and Antibody Drug Conjugate [bioforumconf.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Purification of Therapeutic Antibodies by Protein A Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sysy.com [sysy.com]
- 7. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Cell-Based Assay for MAL-PEG4-MMAF ADC Efficacy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1][2] ADCs combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs, allowing for sensitive discrimination between healthy and cancerous tissues.[2] A typical ADC consists of a monoclonal antibody specific to a tumor-associated antigen, a stable linker, and a potent cytotoxic payload. The efficacy of an ADC is dependent on several factors including its binding affinity to the target antigen, the rate of internalization, and the efficiency of payload release and action.[3][4]
This application note provides detailed protocols for developing a suite of cell-based assays to evaluate the efficacy of an ADC constructed with a Maleimide-PEG4-Monomethyl auristatin F (MAL-PEG4-MMAF) linker-payload system. This compound is comprised of the highly potent anti-tubulin agent MMAF, a short polyethylene glycol (PEG4) spacer to improve solubility, and a maleimide group for covalent attachment to cysteine residues on the antibody.[5][6] MMAF exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8]
The following protocols describe methods to assess the in vitro potency of a hypothetical HER2-targeting ADC (hereafter referred to as HER2-ADC-MMAF) using HER2-positive (SK-BR-3) and HER2-negative (MDA-MB-468) breast cancer cell lines. The described assays include a cytotoxicity assay to determine the IC50 value, an internalization assay to confirm cellular uptake, and an apoptosis assay to elucidate the mechanism of cell death.
Signaling Pathway and Mechanism of Action
The HER2-ADC-MMAF targets the HER2 receptor, which is overexpressed on the surface of certain cancer cells. Upon binding to the HER2 receptor, the ADC-receptor complex is internalized through endocytosis. Inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the MMAF payload. The free MMAF then binds to tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and ultimately induces apoptosis.
Caption: Mechanism of action of HER2-ADC-MMAF.
Experimental Protocols
Cell Culture
Materials:
-
SK-BR-3 (HER2-positive) and MDA-MB-468 (HER2-negative) cell lines
-
McCoy's 5A Medium (for SK-BR-3)
-
Leibovitz's L-15 Medium (for MDA-MB-468)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
Procedure:
-
Culture SK-BR-3 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture MDA-MB-468 cells in L-15 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2 (SK-BR-3) or without CO2 (MDA-MB-468).
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine the percentage of viable cells after ADC treatment and is used to calculate the half-maximal inhibitory concentration (IC50).[9][10][11]
Workflow:
Caption: Workflow for the ADC cytotoxicity assay.
Protocol:
-
Harvest and count SK-BR-3 and MDA-MB-468 cells.
-
Seed 5,000 cells per well in 90 µL of culture medium in a 96-well plate.[11]
-
Incubate the plate overnight at 37°C to allow cells to attach.
-
Prepare serial dilutions of HER2-ADC-MMAF and a non-targeting control ADC in culture medium.
-
Add 10 µL of the diluted ADCs to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 96 hours at 37°C.[9]
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark.[9]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Data Presentation:
| Concentration (nM) | SK-BR-3 % Viability (HER2-ADC-MMAF) | MDA-MB-468 % Viability (HER2-ADC-MMAF) | SK-BR-3 % Viability (Control ADC) |
| 0 | 100 | 100 | 100 |
| 0.01 | 95 | 100 | 98 |
| 0.1 | 75 | 98 | 97 |
| 1 | 52 | 95 | 96 |
| 10 | 20 | 92 | 94 |
| 100 | 5 | 88 | 90 |
| 1000 | 2 | 85 | 87 |
| IC50 (nM) | ~1.0 | >1000 | >1000 |
ADC Internalization Assay
This assay confirms that the ADC is internalized by the target cells, a prerequisite for payload delivery.[4][12] This protocol uses a pH-sensitive dye that fluoresces in the acidic environment of endosomes and lysosomes.[13][14]
Protocol:
-
Label the HER2-ADC-MMAF with a pH-sensitive dye (e.g., pHrodo Red) according to the manufacturer's instructions.
-
Seed 20,000 SK-BR-3 and MDA-MB-468 cells per well in a 96-well black, clear-bottom plate.
-
Incubate overnight to allow for cell attachment.
-
Add the labeled ADC to the cells at a final concentration of 10 µg/mL.
-
Place the plate in a live-cell imaging system (e.g., IncuCyte) and acquire images every 30 minutes for 24 hours.[15]
-
Quantify the red fluorescence intensity inside the cells over time. An increase in fluorescence indicates internalization.[13]
Data Presentation:
| Cell Line | Time (hours) | Mean Red Fluorescence Intensity (a.u.) |
| SK-BR-3 | 0 | 50 |
| 4 | 500 | |
| 8 | 1200 | |
| 12 | 2500 | |
| 24 | 4500 | |
| MDA-MB-468 | 0 | 48 |
| 4 | 55 | |
| 8 | 60 | |
| 12 | 65 | |
| 24 | 70 |
Apoptosis Assay (Annexin V Staining)
This assay determines if the ADC induces apoptosis. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).[16][17]
Signaling Pathway:
Caption: Simplified intrinsic apoptosis pathway induced by MMAF.
Protocol:
-
Seed 1 x 10^6 SK-BR-3 cells in 6-well plates and incubate overnight.[18]
-
Treat the cells with HER2-ADC-MMAF at its IC50 concentration (e.g., 1 nM) for 48 hours. Include an untreated control.
-
Harvest the cells, including any floating cells in the supernatant.[17]
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[18]
Data Presentation:
| Treatment | Live Cells (Annexin V- / PI-) | Early Apoptotic (Annexin V+ / PI-) | Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| Untreated Control | 95% | 3% | 2% |
| HER2-ADC-MMAF (1 nM) | 30% | 55% | 15% |
Summary
The protocols outlined in this application note provide a comprehensive framework for the in vitro evaluation of a this compound based ADC. The cytotoxicity assay is a critical first step to determine the potency and specificity of the ADC.[10][19] A potent HER2-ADC-MMAF should demonstrate high cytotoxicity in HER2-positive cells (e.g., SK-BR-3) with a low IC50 value, while showing minimal effect on HER2-negative cells (e.g., MDA-MB-468). The internalization assay provides mechanistic insight, confirming that the ADC is taken up by target cells, a crucial step for the delivery of the cytotoxic payload.[4] Finally, the apoptosis assay helps to confirm the mechanism of action of the MMAF payload, which is known to induce programmed cell death.[7] Together, these assays provide robust, quantitative data essential for the preclinical development and characterization of novel ADCs.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. marinbio.com [marinbio.com]
- 3. eag.com [eag.com]
- 4. njbio.com [njbio.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Antibody Mal-PEG4-VC-PAB-MMAF Conjugation Kit, 3 vial | BroadPharm [broadpharm.com]
- 8. adcreview.com [adcreview.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. cdn.origene.com [cdn.origene.com]
- 14. Internalisation des anticorps | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. uib.no [uib.no]
- 16. biotech.illinois.edu [biotech.illinois.edu]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Antibody Drug Conjugation using MAL-PEG4-MMAF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. This targeted delivery approach enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated toxicities. Site-specific conjugation technologies have emerged to overcome the limitations of traditional stochastic conjugation methods, which produce heterogeneous ADC mixtures with variable drug-to-antibody ratios (DARs) and unpredictable pharmacokinetic profiles.
This document provides detailed application notes and protocols for the site-specific conjugation of antibodies using the MAL-PEG4-MMAF linker-payload. This compound is a maleimide-functionalized derivative of Monomethyl Auristatin F (MMAF), a potent anti-mitotic agent, connected via a hydrophilic polyethylene glycol (PEG4) spacer.[1][2][3] The maleimide group enables covalent attachment to thiol groups, such as those from engineered cysteine residues on an antibody, facilitating the creation of homogeneous ADCs with a defined DAR.[2]
MMAF exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for mitotic spindle formation, leading to cell cycle arrest and apoptosis.[4][5] The charged C-terminal phenylalanine of MMAF attenuates its ability to cross cell membranes, which is thought to reduce bystander killing of antigen-negative cells.[6]
These notes will cover two primary methods for site-specific conjugation: Cysteine-Engineered Antibodies (e.g., THIOMAB™) and Enzymatic Conjugation using microbial transglutaminase (mTG).
Quantitative Data Summary
The following tables summarize key quantitative data for MMAF and representative MMAF-based ADCs.
Table 1: In Vitro Cytotoxicity of MMAF and MMAF-based ADCs
| Cell Line | Target Antigen | ADC Construct | IC50 (nM) | Reference |
| Karpas 299 (Anaplastic Large Cell Lymphoma) | CD30 | Free MMAF | 119 | [7] |
| H3396 (Breast Carcinoma) | - | Free MMAF | 105 | [7] |
| 786-O (Renal Cell Carcinoma) | - | Free MMAF | 257 | [7] |
| Caki-1 (Renal Cell Carcinoma) | - | Free MMAF | 200 | [7] |
| Jurkat (T-cell leukemia) | Tn Antigen | Chi-Tn/MMAF | ~100 | [2] |
| SKBR3 (Breast Cancer) | Her2 | Her/MMAF | ~50 | [2] |
| LOX (Melanoma) | Tn Antigen | Chi-Tn/MMAF | Dose-dependent cytotoxicity observed | [2] |
| Various GD2-positive cell lines | GD2 | ch14.18-MMAF | < 1 (for high GD2 expression) | [8] |
| LC cell lines (Liver Cancer) | HER-3 | EV20/MMAF | 25 - >100 | [7] |
| LC cell lines (Liver Cancer) | HER-3 | EV20-sss-vc/MMAF | Significantly lower than EV20/MMAF | [7] |
Table 2: In Vivo Efficacy of MMAF-based ADCs
| ADC Construct | Tumor Model | Dosing Regimen | Outcome | Reference |
| Chi-Tn/MMAF | LOX xenograft | Twice a week | Delay of tumor growth | [2] |
| ch14.18-MMAF | B78-D14 melanoma | Intravenous injection | 3.8 times smaller tumor size vs. control | [8] |
| T-MMAF | NCI N87 xenograft | 1 nmol, single dose | Significant tumor growth inhibition | [9] |
Experimental Protocols
Protocol 1: Site-Specific Conjugation to Cysteine-Engineered Antibodies (THIOMAB™)
This protocol describes the conjugation of this compound to an antibody with engineered cysteine residues (THIOMAB™). This method involves the selective reduction of the engineered cysteine thiols, followed by conjugation with the maleimide-containing linker-drug.
Materials:
-
Cysteine-engineered antibody (e.g., THIOMAB™) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Dehydroascorbic acid (DHAA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
-
Reaction buffers (e.g., PBS with 5 mM EDTA, pH 7.4; 20 mM phosphate with 2 mM EDTA, pH 6.5)
Procedure:
-
Antibody Preparation:
-
Start with a purified cysteine-engineered antibody at a concentration of 1-10 mg/mL.
-
If the engineered cysteines are capped (e.g., with glutathione), a selective reduction step is necessary.
-
-
Selective Reduction of Engineered Cysteines:
-
Add a 50-100 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours under an inert atmosphere (e.g., argon) to prevent re-oxidation.
-
Remove excess TCEP by buffer exchange into a conjugation buffer (e.g., 20 mM phosphate, 2 mM EDTA, pH 6.5) using a desalting column or diafiltration.
-
-
Re-oxidation of Native Disulfide Bonds (Optional but Recommended):
-
To ensure that only the engineered cysteines remain as free thiols, the native interchain disulfide bonds can be re-oxidized.
-
Add a 5-10 fold molar excess of DHAA to the reduced antibody solution.
-
Incubate at room temperature for 2-3 hours.
-
-
Preparation of this compound:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
The solution should be prepared fresh before use.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced and re-oxidized antibody solution. A molar excess of 5-10 fold of the linker-drug per reactive thiol is recommended as a starting point.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing. The optimal reaction time and temperature may need to be determined empirically.
-
-
Quenching the Reaction:
-
Add a 3-5 fold molar excess of a quenching reagent, such as N-acetylcysteine, relative to the initial amount of this compound to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated drug-linker, quenching reagent, and other reaction components using SEC or HIC.
-
The choice of purification method will depend on the properties of the ADC.
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC, Reverse Phase (RP)-HPLC, or mass spectrometry.[6][10]
-
Assess the purity and aggregation state of the ADC by SEC.
-
Confirm the integrity of the ADC by SDS-PAGE under reducing and non-reducing conditions.
-
Evaluate the antigen-binding affinity of the ADC by ELISA or Surface Plasmon Resonance (SPR).
-
Protocol 2: Enzymatic Site-Specific Conjugation using Microbial Transglutaminase (mTG)
This protocol outlines a two-step approach for the site-specific conjugation of this compound using microbial transglutaminase (mTG). This method involves the enzymatic incorporation of an azide-functionalized linker peptide onto the antibody, followed by a bioorthogonal "click" reaction with a DBCO-functionalized this compound derivative. This approach requires an antibody with an engineered mTG recognition tag (e.g., a glutamine-containing tag).
Materials:
-
Antibody with mTG recognition tag
-
Microbial Transglutaminase (mTG)
-
Azide-functionalized linker peptide (e.g., KN3 linker)
-
DBCO-PEG4-MAL (a derivative of the linker-payload)
-
Reaction buffers (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC)
Procedure:
-
Enzymatic Incorporation of Azide Handle:
-
Combine the antibody and the azide-functionalized linker peptide in a reaction buffer. A molar ratio of 1:5 (antibody to peptide) is a good starting point.
-
Add mTG to the mixture (e.g., 3 U/mL).
-
Incubate at room temperature for 1-2 hours.
-
Purify the azide-modified antibody from excess peptide and mTG using SEC.
-
-
Preparation of DBCO-functionalized Linker-Payload:
-
Synthesize or procure a derivative of this compound where the maleimide is replaced with a DBCO (dibenzocyclooctyne) group for the click reaction.
-
-
Bioorthogonal "Click" Conjugation:
-
Combine the purified azide-modified antibody with the DBCO-functionalized linker-payload. A slight molar excess of the linker-payload is recommended.
-
The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction will proceed without a catalyst.
-
Incubate at room temperature for 4-12 hours, or as determined empirically.
-
-
Purification and Characterization of the ADC:
-
Purify the final ADC using SEC to remove any unreacted linker-payload.
-
Characterize the ADC for DAR, purity, aggregation, and antigen-binding affinity as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for site-specific conjugation via engineered cysteines.
Caption: Mechanism of action of an MMAF-based Antibody-Drug Conjugate.
References
- 1. Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers | Springer Nature Experiments [experiments.springernature.com]
- 2. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Site-Specific Conjugation to Cys-Engineered THIOMAB™ Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 5. Site-Specific Antibody–Drug Conjugation Using Microbial Transglutaminase | Springer Nature Experiments [experiments.springernature.com]
- 6. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Assessing the In Vitro Stability of MAL-PEG4-MMAF ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The stability of the ADC in circulation is a critical quality attribute, directly impacting its efficacy and safety profile. Premature release of the cytotoxic payload can lead to off-target toxicity, while a linker that is too stable may prevent efficient drug release at the target site. This document provides a detailed protocol for assessing the in vitro stability of ADCs utilizing a Maleimide-PEG4-Monomethyl auristatin F (MAL-PEG4-MMAF) linker-drug combination.
The this compound linker system incorporates a maleimide group for conjugation to antibody cysteine residues, a hydrophilic polyethylene glycol (PEG4) spacer to improve solubility and pharmacokinetics, and the potent anti-tubulin agent MMAF. The primary mechanism of in vitro instability for maleimide-based ADCs is deconjugation through a retro-Michael reaction or thiol exchange with abundant proteins in plasma, such as albumin.[1][2][3] This protocol outlines methods to quantify the extent of this deconjugation and assess the overall stability of the ADC in a simulated physiological environment.
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol describes the incubation of a this compound ADC in plasma from various species to assess its stability over time.
Materials:
-
This compound ADC
-
Human, mouse, rat, and cynomolgus monkey plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein A or Protein G magnetic beads
-
Affinity capture purification buffers (e.g., wash and elution buffers)
-
LC-MS grade water, acetonitrile, and formic acid
-
Analytical instruments: Hydrophobic Interaction Chromatography (HIC) system, LC-MS/MS system
Procedure:
-
ADC Preparation: Prepare a stock solution of the this compound ADC in PBS at a concentration of 1 mg/mL.
-
Plasma Incubation:
-
Thaw plasma from the desired species at 37°C.
-
Spike the this compound ADC into the plasma to a final concentration of 100 µg/mL.
-
As a control, spike the ADC into PBS at the same concentration.
-
Incubate all samples at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.
-
-
ADC Immunoaffinity Capture:
-
Thaw the plasma samples on ice.
-
Add Protein A or Protein G magnetic beads to each plasma sample to capture the ADC.
-
Incubate according to the bead manufacturer's protocol to allow for binding.
-
Wash the beads with wash buffer to remove unbound plasma proteins.
-
Elute the ADC from the beads using an appropriate elution buffer.
-
Neutralize the eluate immediately.
-
-
Sample Analysis:
-
Analyze the purified ADC samples by HIC-HPLC and LC-MS/MS to determine the average Drug-to-Antibody Ratio (DAR) and identify degradation products.
-
Analytical Methods
a. Hydrophobic Interaction Chromatography (HIC) for DAR Measurement
HIC separates ADC species based on their hydrophobicity. Since the MMAF payload is hydrophobic, ADCs with a higher DAR will be more hydrophobic and have a longer retention time on the HIC column.
Procedure:
-
Equilibrate a HIC column (e.g., Tosoh TSKgel Butyl-NPR) with a high salt mobile phase.
-
Inject the purified ADC sample.
-
Elute the ADC species with a decreasing salt gradient.
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by integrating the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
b. LC-MS/MS for Quantification of Free MMAF and ADC Degradation Products
LC-MS/MS provides a sensitive and specific method for quantifying the amount of free MMAF released from the ADC and for identifying other degradation products.
Procedure:
-
Precipitate plasma proteins from an aliquot of the incubation sample using a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Inject the supernatant onto a reverse-phase LC column (e.g., C18).
-
Elute the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify MMAF and its metabolites using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
For analysis of the intact ADC and its larger fragments, the immunoaffinity captured sample can be analyzed by high-resolution mass spectrometry after appropriate sample preparation (e.g., reduction of interchain disulfide bonds).
Data Presentation
The quantitative data from the in vitro stability studies should be summarized in clear and structured tables to facilitate comparison between different conditions and time points.
Table 1: Average DAR of this compound ADC in Plasma Over Time (Illustrative Data)
| Time (hours) | Average DAR in Human Plasma | Average DAR in Mouse Plasma | Average DAR in PBS (Control) |
| 0 | 3.85 | 3.86 | 3.85 |
| 6 | 3.75 | 3.68 | 3.84 |
| 24 | 3.55 | 3.35 | 3.82 |
| 48 | 3.30 | 2.95 | 3.80 |
| 72 | 3.10 | 2.60 | 3.78 |
| 168 | 2.65 | 1.95 | 3.75 |
Table 2: Percentage of Free MMAF Released from ADC in Plasma Over Time (Illustrative Data)
| Time (hours) | % Free MMAF in Human Plasma | % Free MMAF in Mouse Plasma | % Free MMAF in PBS (Control) |
| 0 | < 0.1 | < 0.1 | < 0.1 |
| 6 | 0.5 | 0.8 | < 0.1 |
| 24 | 1.5 | 2.5 | < 0.1 |
| 48 | 2.8 | 4.5 | 0.1 |
| 72 | 4.0 | 6.5 | 0.1 |
| 168 | 8.0 | 12.0 | 0.2 |
Visualization of Experimental Workflow and Degradation Pathway
Caption: Workflow for assessing the in vitro stability of ADCs.
Caption: Deconjugation pathways of maleimide-based ADCs in plasma.
Conclusion
The in vitro stability of a this compound ADC is a critical parameter that influences its therapeutic window. The protocols described in this application note provide a robust framework for assessing the stability of such ADCs in a preclinical setting. By employing techniques such as HIC-HPLC and LC-MS/MS, researchers can accurately determine the rate of drug deconjugation and the formation of free payload and other degradation products. This information is invaluable for the selection of lead ADC candidates with optimal stability profiles for further development. The primary in vitro degradation pathway for maleimide-linked ADCs involves the retro-Michael reaction and thiol exchange, leading to the release of the linker-drug or its transfer to other proteins.[1][3] Understanding these mechanisms is key to designing more stable and effective antibody-drug conjugates.
References
- 1. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quality Control of MAL-PEG4-MMAF and its Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Antibody-Drug Conjugate (ADC) landscape is rapidly evolving, with an increasing focus on the development of highly targeted and potent cancer therapeutics. MAL-PEG4-MMAF, a drug-linker composed of a maleimide group, a polyethylene glycol (PEG) spacer, and the potent anti-tubulin agent Monomethyl Auristatin F (MMAF), is a critical component in the synthesis of next-generation ADCs. The quality control of both the drug-linker itself and the resulting ADC is paramount to ensure safety, efficacy, and batch-to-batch consistency.
This document provides detailed application notes and experimental protocols for the analytical methods used in the quality control of this compound and ADCs derived from it. These methods are essential for characterizing critical quality attributes (CQAs) such as purity, drug-to-antibody ratio (DAR), aggregation, and the presence of free drug.
Part 1: Quality Control of this compound Drug-Linker
The purity and integrity of the this compound drug-linker are foundational to the quality of the final ADC. Impurities in the drug-linker can lead to the formation of undesirable ADC species, impacting efficacy and safety.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for assessing the purity of small molecule drug-linkers like this compound.
Objective: To determine the purity of the this compound drug-linker and identify any related impurities.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., DMSO or ACN) to a final concentration of 1 mg/mL.
-
Further dilute the sample with the initial mobile phase composition (e.g., 95% Mobile Phase A) to a working concentration of 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 214 nm and 280 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Identify and quantify any impurity peaks.
-
| Parameter | Specification | Typical Result |
| Appearance | White to off-white solid | Conforms |
| Identity by MS | Conforms to reference | Conforms |
| Purity by RP-HPLC | ≥ 95.0% | 98.2% |
| Major Impurity | ≤ 1.0% | 0.5% |
| Total Impurities | ≤ 2.0% | 1.8% |
Part 2: Quality Control of this compound Antibody-Drug Conjugate
Once the this compound is conjugated to a monoclonal antibody (mAb), a comprehensive suite of analytical methods is required to characterize the resulting ADC.
Workflow for ADC Quality Control
Caption: A typical workflow for the synthesis and quality control of a this compound ADC.
Determination of Aggregates by Size Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their size and is the primary method for quantifying aggregates in ADC preparations.
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in the ADC sample.
Materials:
-
ADC sample (e.g., 1 mg/mL)
-
SEC-HPLC column (e.g., Agilent AdvanceBio SEC 300 Å, 4.6 x 150 mm, 2.7 µm)
-
HPLC system with a UV detector
-
Mobile Phase: 100 mM Sodium Phosphate, 250 mM NaCl, pH 6.8[1]
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL in the mobile phase.[2]
-
If necessary, filter the sample through a 0.22 µm filter.
-
-
HPLC Conditions:
-
Data Analysis:
-
Integrate the peaks corresponding to the monomer, aggregates, and fragments.
-
Calculate the percentage of each species based on the peak area.
-
| Sample | Monomer (%) | Aggregates (%) | Fragments (%) |
| ADC Batch 1 | 98.5 | 1.2 | 0.3 |
| ADC Batch 2 | 98.2 | 1.5 | 0.3 |
| ADC Batch 3 | 98.6 | 1.1 | 0.3 |
Drug-to-Antibody Ratio (DAR) and Identity by Native Mass Spectrometry (MS)
Native MS is a powerful technique for determining the DAR distribution and confirming the identity of the intact ADC under non-denaturing conditions.
Objective: To determine the average DAR and the distribution of drug-loaded species in the ADC.
Materials:
-
ADC sample
-
SEC column suitable for MS (e.g., Waters ACQUITY UPLC Protein BEH SEC, 200Å, 1.7 µm)
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF)
-
Mobile Phase: 50 mM Ammonium Acetate, pH 7.0
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL in water.
-
-
LC-MS Conditions:
-
Column: Waters ACQUITY UPLC Protein BEH SEC, 200Å, 1.7 µm, 2.1 x 150 mm
-
Mobile Phase: 50 mM Ammonium Acetate, pH 7.0
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
MS System: Q-TOF Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 50 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 1000-5000 m/z
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the mass peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR based on the relative abundance of each species.
-
| DAR Species | Expected Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 (Unconjugated) | 148,000 | 148,002 | 5.2 |
| DAR2 | 150,090 | 150,093 | 34.8 |
| DAR4 | 152,180 | 152,185 | 45.1 |
| DAR6 | 154,270 | 154,277 | 12.3 |
| DAR8 | 156,360 | 156,365 | 2.6 |
| Average DAR | 3.9 |
Conjugation Site Analysis by Peptide Mapping
Peptide mapping is used to confirm the specific sites of drug conjugation on the antibody.
Objective: To identify the amino acid residues on the antibody that are conjugated with this compound.
Materials:
-
ADC sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (MS-grade)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Sample Preparation (Digestion):
-
Denature the ADC sample (approx. 100 µg) in a buffer containing a denaturant (e.g., 6 M Guanidine HCl).
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37 °C for 1 hour.
-
Alkylate the free cysteines by adding IAM to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
Exchange the buffer to a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate).
-
Add trypsin at a 1:20 (w/w) ratio (trypsin:protein) and incubate at 37 °C overnight.
-
Quench the digestion by adding TFA to a final concentration of 0.1%.
-
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixture onto a C18 column.
-
Separate the peptides using a gradient of ACN with 0.1% formic acid.
-
Analyze the eluting peptides using a high-resolution mass spectrometer in data-dependent acquisition mode.
-
-
Data Analysis:
-
Use a suitable software to search the MS/MS data against the antibody sequence.
-
Include a variable modification corresponding to the mass of the this compound linker-drug on cysteine or other potential conjugation sites.
-
Manually verify the MS/MS spectra of the identified drug-conjugated peptides.
-
Caption: Workflow for identifying drug conjugation sites on an ADC using peptide mapping.
Mechanism of Action: MMAF Inhibition of Tubulin Polymerization
MMAF, the cytotoxic payload of this compound, exerts its anti-cancer effect by disrupting the dynamics of the microtubule network within the cell, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway illustrating the mechanism of action of an MMAF-containing ADC.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the quality control of this compound and its corresponding ADCs. The implementation of these robust analytical strategies is crucial for ensuring the development of safe and effective antibody-drug conjugates. The combination of chromatographic and mass spectrometric techniques allows for a thorough characterization of the critical quality attributes that are essential for regulatory approval and successful clinical translation.
References
Application Notes and Protocols for MAL-PEG4-MMAF Conjugation to Cysteine-Engineered Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. Site-specific conjugation, particularly through engineered cysteine residues, offers significant advantages over traditional stochastic methods by producing homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR).[1][2][3] This homogeneity leads to improved pharmacokinetics, a wider therapeutic window, and a more consistent manufacturing process.[2][4]
This document provides detailed application notes and protocols for the conjugation of a maleimide-functionalized PEGylated monomethyl auristatin F (MAL-PEG4-MMAF) to cysteine-engineered antibodies. MMAF is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][6] The PEG4 linker enhances solubility and provides spatial separation between the antibody and the cytotoxic payload.[7] The maleimide group facilitates a stable covalent bond with the thiol group of an engineered cysteine residue.[][]
These guidelines are intended for researchers and scientists in the field of drug development engaged in the creation of novel ADCs.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the development and characterization of a cysteine-engineered antibody conjugated to this compound. The data presented here is representative and may vary depending on the specific antibody, conjugation conditions, and analytical methods used.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Result | Method |
| Target DAR | 2.0 | - |
| Achieved Average DAR | 1.95 | LC-MS |
| Conjugation Efficiency | >95% | LC-MS |
| Unconjugated Antibody | <5% | HIC |
| DAR Distribution (DAR 2) | >90% | LC-MS |
| DAR Distribution (DAR 0) | <5% | LC-MS |
| DAR Distribution (Other) | <5% | LC-MS |
Table 2: In Vitro Cytotoxicity
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | MMAF IC50 (nM) | Non-binding Control ADC IC50 (nM) |
| Cell Line A | High | 0.5 | 2.1 | >1000 |
| Cell Line B | Medium | 5.2 | 2.3 | >1000 |
| Cell Line C | Low | 58.7 | 1.9 | >1000 |
| Cell Line D | Negative | >1000 | 2.5 | >1000 |
Experimental Protocols
Preparation of Cysteine-Engineered Antibody
Site-specific conjugation to engineered cysteines requires the antibody to be in a reduced state to ensure the availability of the free thiol group for reaction with the maleimide linker.[2] During expression, engineered cysteines can be capped with glutathione or other small molecules.[4] Therefore, a mild reduction and re-oxidation step is often necessary.
Materials:
-
Cysteine-engineered antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Dehydroascorbic acid (DHAA) or Copper(II) sulfate (CuSO4)
-
Desalting columns
-
Reaction Buffer: 50 mM Tris, 50 mM NaCl, 2 mM EDTA, pH 7.5
Procedure:
-
Antibody Preparation: Start with the cysteine-engineered antibody at a concentration of 1-10 mg/mL in a degassed buffer such as PBS.
-
Reduction (Uncapping):
-
Add a 10-50 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the engineered cysteine residues.
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess TCEP using a desalting column pre-equilibrated with the Reaction Buffer. This step is critical to prevent the reducing agent from reacting with the maleimide compound.[2]
-
-
Re-oxidation of Native Disulfide Bonds (Optional but Recommended):
-
To reform the native interchain disulfide bonds that may have been partially reduced, add a 20-fold molar excess of DHAA.
-
Incubate at room temperature for 1 hour.
-
-
Final Buffer Exchange:
-
Perform a final buffer exchange into the Reaction Buffer using a desalting column to remove the DHAA.
-
Determine the concentration of the reduced and re-oxidized antibody using a spectrophotometer at 280 nm.
-
This compound Conjugation
This protocol describes the conjugation of the prepared cysteine-engineered antibody with the this compound drug-linker. The reaction is based on the Michael addition of the thiol group from the engineered cysteine to the maleimide group of the linker.[]
Materials:
-
Prepared cysteine-engineered antibody (from Protocol 1)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 50 mM Tris, 50 mM NaCl, 2 mM EDTA, pH 7.5
-
Quenching Solution: N-acetylcysteine
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Cool the antibody solution to 4°C.
-
Add a 5-10 molar excess of the this compound stock solution to the antibody solution while gently stirring. The final DMSO concentration in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at 4°C for 1-2 hours or at room temperature for 1 hour, protected from light. The optimal time and temperature may need to be determined empirically for each specific antibody.
-
-
Quenching the Reaction:
-
To quench any unreacted this compound, add a 5-fold molar excess of N-acetylcysteine over the initial amount of this compound.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove the unreacted drug-linker and quenching agent by purifying the ADC using a desalting column or through size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
Visualizations
Experimental Workflow
Caption: Workflow for this compound conjugation to a cysteine-engineered antibody.
MMAF Mechanism of Action Signaling Pathway
Caption: Signaling pathway of an MMAF-containing ADC leading to apoptosis.
References
- 1. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 2. Site-Specific Dual Antibody Conjugation via Engineered Cysteine and Selenocysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interrogating heterogeneity of cysteine-engineered antibody-drug conjugates and antibody-oligonucleotide conjugates by capillary zone electrophoresis-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. medkoo.com [medkoo.com]
- 10. hpst.cz [hpst.cz]
- 11. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR) with MAL-PEG4-MMAF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a low drug-to-antibody ratio (DAR) during the conjugation of MAL-PEG4-MMAF to antibodies.
Troubleshooting Guide
Low DAR is a common issue in antibody-drug conjugate (ADC) development. This guide provides a systematic approach to identify and resolve the root causes of suboptimal conjugation efficiency.
Diagram: Troubleshooting Workflow for Low DAR
Caption: A stepwise guide to troubleshooting and resolving low DAR.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low Drug-to-Antibody Ratio (DAR)?
A low DAR can stem from several factors throughout the conjugation process. The most common culprits are:
-
Incomplete Antibody Reduction: Insufficient reduction of interchain disulfide bonds results in fewer available thiol groups for conjugation.
-
Maleimide Hydrolysis: The maleimide group on the this compound linker is susceptible to hydrolysis, rendering it inactive for conjugation.
-
Suboptimal Reaction Conditions: Factors like pH, temperature, and reaction time can significantly impact conjugation efficiency.
-
Linker-Payload Aggregation: The hydrophobic nature of MMAF can lead to aggregation, reducing its availability for conjugation.
-
Thiol Re-oxidation: Free thiol groups on the reduced antibody can re-oxidize to form disulfide bonds if not capped promptly with the linker-payload.
Q2: How can I ensure complete antibody reduction?
Complete and controlled reduction of the antibody's interchain disulfide bonds is critical. Consider the following:
-
Choice of Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (DTT) are commonly used. TCEP is often preferred as it is less prone to air oxidation.
-
Molar Excess of Reducing Agent: The molar ratio of reducing agent to antibody needs to be optimized. A higher excess will lead to more reduced disulfides.
-
Reaction Time and Temperature: Incubation time and temperature are key parameters. A typical starting point is 30-120 minutes at room temperature or 37°C.[1][2]
Table 1: Comparison of Common Reducing Agents and Conditions
| Parameter | TCEP | DTT |
| Typical Molar Excess (to Ab) | 10-20 equivalents[1] | 10-20 equivalents[2] |
| Typical Temperature | Room Temperature to 37°C[1][3] | 37°C[2] |
| Typical Incubation Time | 1-3 hours[1] | 30 minutes[2] |
| Optimal pH | 7.0 - 7.5 | 7.0 - 8.0 |
| Notes | Odorless, more stable in solution. | Can be air-oxidized, shorter reaction time. |
Q3: My maleimide linker-payload appears to be degrading. How can I prevent this?
Maleimide hydrolysis is a significant contributor to low DAR. To mitigate this:
-
Prepare Stock Solutions Fresh: Dissolve the this compound in an anhydrous solvent like DMSO or DMF immediately before use.
-
Control pH: The maleimide group is more stable at a slightly acidic to neutral pH (6.5-7.5). Higher pH increases the rate of hydrolysis.
-
Minimize Incubation Time in Aqueous Buffer: Add the maleimide-payload solution to the reduced antibody solution promptly.
Diagram: Maleimide Hydrolysis Pathway
References
Technical Support Center: Preventing Aggregation During MAL-PEG4-MMAF Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding aggregation during the conjugation of Maleimide-PEG4-Monomethyl auristatin F (MAL-PEG4-MMAF) to antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation during antibody-drug conjugate (ADC) conjugation?
Aggregation is a common challenge in ADC development and can be triggered by multiple factors. The primary causes stem from the disruption of the antibody's natural stability. This includes conformational instability, where the antibody partially or globally unfolds, and colloidal instability, which results from self-interaction between antibody molecules.[1] Key contributing factors include unfavorable buffer conditions (e.g., pH, ionic strength), high protein concentrations, thermal and physical stress like shaking, and the inherent properties of the antibody itself.[1][2]
Q2: Why is the this compound payload particularly prone to causing aggregation?
The cytotoxic drug, Monomethyl auristatin F (MMAF), is highly hydrophobic.[3][4] When this compound is conjugated to an antibody, the hydrophobicity of the antibody's surface increases.[2] This modification can lead to the exposure of normally buried hydrophobic regions of the antibody, promoting intermolecular hydrophobic interactions between ADC molecules, which in turn drives the aggregation process.[1] Payloads like MMAF can dramatically increase the propensity for an ADC to aggregate, even though they may only constitute a small fraction of the final ADC's total mass.[3]
Q3: What is the optimal pH for the maleimide-thiol reaction to minimize side reactions and aggregation?
The reaction between a maleimide group and a thiol (from a reduced cysteine on the antibody) is highly efficient and chemoselective within a pH range of 6.5 to 7.5.[5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5] However, if the pH rises above 7.5, the maleimide group can react competitively with primary amines, such as the epsilon-amino group of lysine residues, which can lead to undesirable cross-linking and aggregation.[5] Conversely, at pH values below 6.5, the reaction rate may be significantly slower. Therefore, maintaining the pH between 6.5 and 7.5 is critical.
Q4: How does the Drug-to-Antibody Ratio (DAR) affect aggregation?
The Drug-to-Antibody Ratio (DAR), which is the average number of drug-linker molecules conjugated to a single antibody, has a significant impact on aggregation. ADCs with higher DAR values often exhibit increased rates of aggregation and a greater tendency to precipitate.[1][6] This is because a higher DAR leads to a greater increase in the overall surface hydrophobicity of the ADC, intensifying the intermolecular interactions that cause aggregation.[7] Furthermore, high drug loading can decrease the thermal stability of the antibody, making it more susceptible to unfolding and aggregation.[6][7]
Q5: Can I prepare and store an aqueous solution of the this compound linker for later use?
It is not recommended to store maleimide-containing linkers in aqueous solutions. The maleimide ring is susceptible to hydrolysis, an irreversible reaction that opens the ring to form an unreactive maleic amide derivative.[5][8] This hydrolysis is accelerated at higher pH values.[5][8] Once hydrolyzed, the linker can no longer react with thiols, leading to failed conjugation. Therefore, aqueous solutions of this compound should be prepared immediately before use to ensure maximum reactivity.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of aggregation observed immediately post-conjugation | 1. Suboptimal pH: The reaction pH may be too high (>7.5), causing cross-reaction with lysine residues.[5] 2. High Protein Concentration: Increased proximity of antibody molecules promotes aggregation.[1] 3. Hydrophobic Interactions: The hydrophobicity of the MMAF payload is driving aggregation.[2][3] | 1. Optimize pH: Ensure the reaction buffer is strictly maintained between pH 6.5 and 7.5.[5] 2. Lower Concentration: Perform the conjugation at a lower antibody concentration (e.g., 1-5 mg/mL). 3. Add Stabilizers: Include stabilizing excipients such as non-ionic surfactants (e.g., Polysorbate 20) or sugars in the reaction or formulation buffer.[1] |
| Precipitation observed during the reaction | 1. Poor Solubility of Linker-Payload: The this compound may not be fully solubilized before addition to the antibody solution. 2. Isoelectric Point (pI): The buffer pH may be too close to the antibody's pI, minimizing its solubility.[2] 3. High DAR: A high drug-to-antibody ratio can significantly reduce the solubility of the ADC.[9] | 1. Ensure Solubilization: Dissolve the linker-payload in a minimal amount of a compatible organic co-solvent (e.g., DMSO) and add it slowly to the antibody solution with gentle mixing.[1] 2. Adjust Buffer pH: Select a buffer pH that is at least 1 unit away from the antibody's pI. 3. Control DAR: Reduce the molar excess of the linker-payload in the reaction to target a lower average DAR. |
| Low conjugation efficiency and aggregation | 1. Maleimide Hydrolysis: The maleimide linker may have been inactivated by hydrolysis due to premature preparation in an aqueous buffer.[5][8] 2. Thiol Re-oxidation: Free thiols on the reduced antibody may have re-formed disulfide bonds before the linker could react. 3. Insufficient Reducing Agent Removal: Residual reducing agent (e.g., TCEP, DTT) can cap the maleimide linker. | 1. Fresh Linker Solution: Prepare the aqueous solution of this compound immediately before conjugation.[5] 2. Work Quickly: Proceed to the conjugation step immediately after removing the reducing agent. Consider performing steps in a low-oxygen environment. 3. Efficient Purification: Use a desalting column or spin filter to thoroughly remove the reducing agent after the antibody reduction step. |
| Aggregation increases during purification and storage | 1. Thermal or Physical Stress: Exposure to elevated temperatures or vigorous agitation can induce aggregation.[1] 2. Inappropriate Formulation Buffer: The final storage buffer may lack the necessary components to maintain ADC stability. 3. Light Exposure: Some payloads can be photosensitive, leading to degradation and subsequent aggregation upon light exposure.[1] | 1. Gentle Handling: Purify and handle the ADC at reduced temperatures (e.g., 4°C) where possible and avoid vigorous vortexing or shaking.[1] 2. Optimize Formulation: Formulate the final ADC in a buffer optimized for stability, potentially containing stabilizers like sucrose or polysorbate.[1] 3. Protect from Light: Store the final ADC product in light-protected vials.[1] |
Recommended Experimental Protocols
Protocol 1: Antibody Reduction and Purification
-
Buffer Preparation: Prepare a reaction buffer such as Phosphate-Buffered Saline (PBS) containing EDTA (e.g., 50 mM Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0). Degas the buffer to minimize oxygen.
-
Antibody Preparation: Adjust the concentration of the antibody to 5-10 mg/mL in the reaction buffer.
-
Reduction: Add a 50-100 molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. Incubate at 37°C for 1-2 hours with gentle mixing.
-
Purification: Immediately following incubation, remove the excess TCEP using a desalting column (e.g., PD-10) or a centrifugal filter device (e.g., 30 kDa MWCO), exchanging the antibody into the reaction buffer (pH 6.5-7.5). This step is critical to prevent the reducing agent from reacting with the maleimide linker.
Protocol 2: this compound Conjugation
-
Linker-Payload Preparation: Immediately before use, dissolve the this compound linker-payload in a minimal volume of dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Concentration Adjustment: Adjust the concentration of the purified, reduced antibody to 2-5 mg/mL in the reaction buffer (pH 6.5-7.5).
-
Conjugation Reaction: Add a 5-10 molar excess of the this compound stock solution to the reduced antibody. Add the linker dropwise while gently stirring the antibody solution to avoid localized high concentrations that can promote aggregation.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C. Protect the reaction from light.
-
Quenching (Optional): To cap any unreacted maleimide groups, a quenching agent like N-acetylcysteine can be added at a 2-fold molar excess relative to the initial amount of linker. Incubate for an additional 20 minutes.
Protocol 3: ADC Purification and Analysis
-
Purification: Purify the ADC from unreacted linker-payload and any aggregates using Size Exclusion Chromatography (SEC). Use a buffer suitable for long-term stability (e.g., a histidine or citrate buffer at pH 6.0, potentially containing excipients).
-
Characterization:
-
Concentration: Determine the final ADC concentration using UV-Vis spectrophotometry at 280 nm.
-
DAR Calculation: Measure absorbance at 280 nm and the characteristic wavelength for the payload to determine the Drug-to-Antibody Ratio (DAR).
-
Aggregation Analysis: Analyze the purified ADC for the presence of aggregates using analytical SEC.
-
Purity: Assess purity using SDS-PAGE under reducing and non-reducing conditions.
-
Data Presentation & Key Parameters
Table 1: Summary of Recommended Buffer Conditions for Maleimide Conjugation
| Parameter | Recommended Range | Rationale |
| Buffer System | Phosphate, HEPES | Provides good buffering capacity in the required pH range and is generally compatible with antibodies. |
| pH | 6.5 - 7.5 | Optimal for selective and efficient reaction between maleimide and thiol groups; minimizes side reactions with amines and maleimide hydrolysis.[5][10] |
| Co-solvents | 5-10% DMSO or DMF | May be required to maintain the solubility of the hydrophobic this compound linker-payload.[1] |
| Additives | 1-5 mM EDTA | Chelates divalent metal ions that can catalyze the oxidation of thiols. |
Table 2: Conceptual Impact of DAR on ADC Aggregation Propensity
| Average DAR | Surface Hydrophobicity | Propensity for Aggregation | Recommended Action |
| 2 | Low-Moderate Increase | Low | Standard formulation and handling procedures are often sufficient. |
| 4 | Moderate-High Increase | Moderate | Optimization of formulation with stabilizers (e.g., surfactants) is recommended.[1] |
| 8 | High Increase | High | Requires significant formulation optimization, may necessitate novel strategies like antibody immobilization during conjugation or protein engineering.[1][2] |
Visual Guides
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. adcreview.com [adcreview.com]
- 4. Antibody Mal-PEG4-VC-PAB-MMAF Conjugation Kit, 3 vial | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. Specific peptide conjugation to a therapeutic antibody leads to enhanced therapeutic potency and thermal stability by reduced Fc dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MAL-PEG4-MMAF Conjugation
Welcome to the technical support center for MAL-PEG4-MMAF conjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of conjugating this compound to antibodies and other proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in antibody-drug conjugates (ADCs)?
A1: this compound is a drug-linker conjugate used in the development of ADCs.[1][2] It comprises three key components:
-
MMAF (Monomethyl Auristatin F): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell death.[3][4][][6][7] Its charged C-terminal phenylalanine reduces its ability to cross cell membranes, lowering its systemic toxicity compared to other auristatins like MMAE.[8][9]
-
MAL (Maleimide): A reactive group that specifically forms a stable thioether bond with free sulfhydryl (thiol) groups on cysteine residues of an antibody.[2]
-
PEG4: A four-unit polyethylene glycol spacer that enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.
This combination allows for the targeted delivery of the highly cytotoxic MMAF to cancer cells via the specificity of a monoclonal antibody.
Q2: What is the optimal pH for the maleimide-thiol conjugation reaction?
A2: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[10] Within this range, the reaction is highly selective for thiol groups. At a pH above 7.5, the maleimide group can react with primary amines (like lysine residues), leading to non-specific conjugation.[10] Conversely, at a pH below 6.5, the reaction rate is significantly slower. For many proteins, a phosphate buffer at pH 7.4 is a good starting point.[11][12]
Q3: What is the recommended molar ratio of this compound to the antibody?
A3: The optimal molar ratio can vary depending on the specific antibody and the desired drug-to-antibody ratio (DAR). However, a molar excess of the this compound is generally required. Studies have shown that for peptides, a maleimide to thiol molar ratio of 2:1 can yield high conjugation efficiency, while for larger proteins like nanobodies, a 5:1 ratio may be optimal.[11][12][13][14] It is recommended to perform small-scale optimization experiments with varying molar ratios to determine the ideal conditions for your specific antibody.
Q4: How can I determine the drug-to-antibody ratio (DAR) of my conjugate?
A4: The DAR is a critical quality attribute of an ADC and can be determined using several methods.[15] One of the simplest techniques is UV/Vis spectrophotometry.[15][16] This method relies on the different absorbance maxima of the antibody (typically 280 nm) and the drug payload. By measuring the absorbance of the ADC at these two wavelengths, the DAR can be calculated.[16] Other methods include hydrophobic interaction chromatography (HIC) and mass spectrometry.[15]
Q5: How should I store my this compound and the final ADC?
A5: this compound powder should be stored at -20°C for long-term stability.[1][2] It is sensitive to moisture, so it should be kept in a desiccated environment.[2] Solutions of this compound are not stable and should be freshly prepared for each use.[1]
The final ADC should be stored under conditions that prevent aggregation and degradation. For short-term storage, 2-8°C is recommended.[17] For long-term storage, it is advisable to use a stabilizing buffer, aliquot the conjugate, and store it at -20°C or colder.[17] Repeated freeze-thaw cycles should be avoided.[17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | 1. Ineffective Antibody Reduction: Interchain disulfide bonds in the antibody were not sufficiently reduced to generate free thiol groups. | - Increase the concentration of the reducing agent (e.g., TCEP or DTT). - Optimize the reduction incubation time and temperature. A typical starting point is 30 minutes at 37°C.[18] - Ensure the reducing agent is fresh and active. |
| 2. Hydrolysis of Maleimide: The maleimide group on this compound has been hydrolyzed due to improper storage or handling (exposure to moisture or high pH). | - Always use freshly prepared solutions of this compound. - Store the powdered reagent at -20°C in a desiccator. - Maintain the reaction pH between 6.5 and 7.5.[10] | |
| 3. Interfering Substances in Antibody Buffer: The antibody solution contains primary amines (e.g., Tris buffer, glycine) or other thiol-containing molecules that compete with the reaction. | - Perform a buffer exchange to a suitable conjugation buffer like phosphate-buffered saline (PBS) at pH 7.2-7.5 before the reaction.[19] | |
| ADC Aggregation or Precipitation | 1. Hydrophobicity of MMAF: MMAF is a hydrophobic molecule, and a high DAR can lead to aggregation of the ADC. | - Optimize the DAR; a lower DAR may improve solubility.[20] - Use a stabilizing buffer for storage, which may contain excipients to prevent aggregation.[17] - Perform the conjugation reaction at a lower temperature (e.g., 4°C), although this may require a longer reaction time. |
| 2. High Protein Concentration: The concentration of the antibody during the conjugation reaction is too high. | - Reduce the antibody concentration during the conjugation step. A concentration of 2.5 mg/mL has been used successfully.[18] | |
| Inconsistent Drug-to-Antibody Ratio (DAR) | 1. Variable Antibody Reduction: Inconsistent reduction of the antibody's disulfide bonds leads to a variable number of available thiol groups. | - Precisely control the amount of reducing agent, incubation time, and temperature for the reduction step. |
| 2. Inaccurate Reagent Concentrations: Errors in determining the concentrations of the antibody and this compound solutions. | - Accurately measure the concentrations of both the antibody and the drug-linker solution before starting the conjugation. | |
| Loss of Conjugated Drug Over Time (Instability) | 1. Retro-Michael Addition: The thioether bond formed between the maleimide and the thiol is reversible, especially in the presence of other thiols like glutathione in serum.[21][22][23] | - After conjugation, consider hydrolyzing the succinimide ring to form a stable succinamic acid thioether, which is less prone to the reverse reaction.[10] This can often be achieved by a slight increase in pH or extended incubation. - Use next-generation maleimides that are designed to form more stable conjugates. |
Data Summary
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity.[10] Reaction with amines can occur at pH > 7.5. |
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature. 4°C may reduce aggregation but requires longer incubation. |
| Reaction Time | 30 minutes - 2 hours | Dependent on temperature, pH, and reactants. Monitor reaction progress if possible.[11][12][13][14] |
| Maleimide:Thiol Molar Ratio | 2:1 to 5:1 | Excess maleimide-linker is generally required. Optimal ratio should be determined empirically.[11][12][13][14] |
| Buffer Composition | Phosphate-buffered saline (PBS) or HEPES | Avoid buffers containing primary amines (e.g., Tris) or thiols. |
Experimental Protocols
Antibody Reduction
This protocol is a general guideline for reducing the interchain disulfide bonds of an IgG antibody to generate free thiol groups for conjugation.
-
Buffer Exchange: Ensure the antibody is in an amine-free and thiol-free buffer, such as PBS at pH 7.2-7.5.
-
Preparation of Reducing Agent: Prepare a fresh solution of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). A 10 mM stock solution is common.
-
Reduction Reaction: Add the reducing agent to the antibody solution. The final molar ratio of reducing agent to antibody will determine the extent of reduction and ultimately the DAR. For partial reduction, a 10-fold molar excess of TCEP can be a starting point.[]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[18]
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer (e.g., PBS, pH 7.2).[18]
This compound Conjugation
-
Prepare this compound Solution: Dissolve the required amount of this compound powder in an organic solvent like DMSO to create a stock solution (e.g., 10 mM).[18] This should be done immediately before use.
-
Conjugation Reaction: Add the this compound stock solution to the reduced and purified antibody solution. The final concentration of the organic solvent should typically be kept low (e.g., <10%) to avoid denaturing the antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[]
-
Quenching the Reaction (Optional): To stop the reaction, a quenching reagent with a free thiol, such as N-acetylcysteine or cysteine, can be added in excess to react with any unreacted this compound.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.
Visualizations
Caption: A flowchart illustrating the key steps in the this compound conjugation process.
Caption: Signaling pathway of MMAF-induced cell death following ADC internalization.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. adcreview.com [adcreview.com]
- 8. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 9. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kinampark.com [kinampark.com]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. researchgate.net [researchgate.net]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellmosaic.com [cellmosaic.com]
- 18. broadpharm.com [broadpharm.com]
- 19. furthlab.xyz [furthlab.xyz]
- 20. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of MAL-PEG4-MMAF ADCs
Welcome to the technical support center for the characterization of Maleimide-PEG4-MMAF Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing MAL-PEG4-MMAF ADCs?
A1: The characterization of this compound ADCs presents several challenges primarily due to the inherent heterogeneity of the conjugate and the physicochemical properties of its components. Key challenges include:
-
Heterogeneity: The conjugation process results in a mixture of ADC species with varying drug-to-antibody ratios (DAR), including unconjugated antibodies. Site-specific conjugation techniques can reduce this, but some level of heterogeneity often remains.
-
Hydrophobicity: The MMAF payload and the linker can increase the overall hydrophobicity of the antibody, leading to a higher propensity for aggregation.[1]
-
Linker Stability: The maleimide linker's stability is a critical quality attribute. The succinimide ring formed after conjugation to a cysteine thiol can be susceptible to hydrolysis or a retro-Michael reaction, which can lead to drug deconjugation.[2][3][4][5]
-
Analytical Method Development: The complex nature of ADCs requires multiple orthogonal analytical techniques to characterize critical quality attributes (CQAs) such as DAR, aggregation, charge variants, and free drug levels.
Q2: Which analytical techniques are essential for characterizing this compound ADCs?
A2: A multi-pronged approach using several orthogonal analytical techniques is crucial for the comprehensive characterization of this compound ADCs. The most common methods include:
-
Hydrophobic Interaction Chromatography (HIC): This is the gold standard for determining the drug-to-antibody ratio (DAR) distribution and calculating the average DAR for cysteine-linked ADCs.[6][7][8]
-
Size Exclusion Chromatography (SEC): Primarily used to quantify aggregates (high molecular weight species) and fragments (low molecular weight species).[9]
-
Mass Spectrometry (MS): Native MS and LC-MS are powerful tools for confirming the identity and mass of the intact ADC, its subunits, and for characterizing heterogeneity.[10][11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for analyzing the ADC under denaturing conditions, for example, to determine the extent of conjugation on light and heavy chains.
Q3: How does the this compound component impact the stability of the ADC?
A3: The this compound drug-linker component significantly influences the stability of the ADC in several ways:
-
Aggregation: The hydrophobicity of MMAF can lead to an increased tendency for the ADC to aggregate, which can impact its efficacy and safety.[1] The PEG4 linker helps to mitigate this to some extent by increasing hydrophilicity.[1]
-
Linker Instability: The thiosuccinimide linkage formed between the maleimide and the antibody's cysteine residue can undergo a retro-Michael reaction, leading to premature drug release.[2] Hydrolysis of the succinimide ring can help stabilize the linkage.[2][3]
-
Formulation Challenges: The stability of the entire ADC molecule is dependent on the formulation, including pH and excipients. A formulation that is optimal for the naked antibody may not be suitable for the ADC due to the presence of the drug-linker.
Troubleshooting Guides
Hydrophobic Interaction Chromatography (HIC)
Issue: Poor Resolution or Peak Tailing in HIC Chromatogram
-
Possible Cause 1: Inappropriate Mobile Phase Conditions.
-
Solution: Optimize the salt concentration and gradient. The retention in HIC is driven by high salt concentrations. Ensure the initial salt concentration is high enough for binding. A shallower gradient can improve resolution. The addition of a small amount of organic solvent like isopropanol (e.g., 10-20%) to the low salt mobile phase can help elute highly hydrophobic species and improve peak shape.[7][12]
-
-
Possible Cause 2: Secondary Interactions with the Stationary Phase.
-
Solution: Adjust the mobile phase pH. While HIC is less sensitive to pH changes than ion-exchange chromatography, significant deviations from the protein's isoelectric point can influence interactions. Operating at a pH where the protein has a net neutral charge can sometimes reduce secondary electrostatic interactions.
-
-
Possible Cause 3: Column Overload.
-
Solution: Reduce the amount of sample injected onto the column. Overloading the column can lead to peak broadening and tailing.[13]
-
-
Possible Cause 4: Column Packing Bed Deformation.
Issue: Irreproducible Retention Times
-
Possible Cause 1: Inconsistent Mobile Phase Preparation.
-
Solution: High salt buffers are prone to precipitation and slight variations in concentration can affect retention. Ensure mobile phases are prepared accurately and consistently. Filter the high salt buffer to remove any salt crystals.[7]
-
-
Possible Cause 2: Temperature Fluctuations.
-
Solution: Use a column thermostat to maintain a constant temperature. HIC separations can be sensitive to temperature changes.
-
Mass Spectrometry (MS)
Issue: No or Low Signal for Intact ADC in Native MS
-
Possible Cause 1: Incomplete Desalting.
-
Possible Cause 2: Inappropriate Instrument Settings.
-
Solution: Optimize MS parameters for large molecules. Use a lower cone voltage and higher vacuum to minimize in-source fragmentation. Ensure the mass range is set appropriately to detect the high m/z of the intact ADC.
-
Issue: Presence of Unexpected Peaks or Adducts
-
Possible Cause 1: Salt Adducts.
-
Possible Cause 2: In-source Fragmentation or Dissociation.
-
Solution: Reduce the energy in the source by lowering the cone voltage or collision energy. For cysteine-linked ADCs where the interchain disulfide bonds are reduced for conjugation, the heavy and light chains may be held together by non-covalent interactions that can dissociate in the gas phase. Native MS conditions are designed to minimize this.
-
-
Possible Cause 3: Sample Contamination.
-
Solution: Common contaminants include polymers like polyethylene glycol (PEG) from various lab materials.[15] Use high-purity solvents and new, clean labware.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Analytical Method | Reference |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.2 | HIC-UV | [7] |
| Aggregation Level (Post-Conjugation) | < 5% | SEC-MALS | [9] |
| Deconjugation in Human Serum (7 days at 37°C) | < 20% (with N-aryl maleimides) | LC-MS | [3] |
| Deconjugation in Human Serum (7 days at 37°C) | 35-67% (with N-alkyl maleimides) | LC-MS | [3] |
Detailed Experimental Protocols
Protocol 1: Determination of Average DAR by HIC-HPLC
This protocol provides a general method for determining the average drug-to-antibody ratio (DAR) of a this compound ADC using Hydrophobic Interaction Chromatography (HIC).
Materials:
-
HIC Column: e.g., Tosoh TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
ADC Sample: Diluted to 1 mg/mL in a suitable buffer (e.g., PBS)
-
HPLC System with UV Detector
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10-20 µL of the ADC sample.
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Data Acquisition: Monitor the absorbance at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The elution order is typically from lowest to highest DAR.
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i) where i corresponds to each DAR species.
-
Protocol 2: Quantification of Aggregates by SEC-MALS
This protocol outlines a method for quantifying aggregates in a this compound ADC sample using Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS).
Materials:
-
SEC Column: e.g., Agilent AdvanceBio SEC 300Å, 7.8 mm x 300 mm, 2.7 µm
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, filtered and degassed
-
ADC Sample: Diluted to 1-2 mg/mL in the mobile phase
-
HPLC System coupled with a MALS detector and a Refractive Index (RI) detector
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until the MALS and RI detector baselines are stable.
-
Sample Injection: Inject 50-100 µL of the ADC sample.
-
Isocratic Elution: Run the separation under isocratic conditions with 100% mobile phase for approximately 30 minutes.
-
Data Acquisition: Collect data from the UV, MALS, and RI detectors.
-
Data Analysis:
-
Use the software provided with the MALS detector to analyze the data.
-
The software will use the signals from the MALS and RI detectors to calculate the molar mass of the species eluting from the column.
-
Identify the monomer and aggregate peaks based on their elution times and calculated molar masses.
-
Quantify the percentage of aggregates by integrating the peak areas from the UV or RI chromatogram.
-
Protocol 3: Intact Mass Analysis by Native MS
This protocol describes a general procedure for the analysis of the intact mass of a this compound ADC using native Mass Spectrometry.
Materials:
-
Buffer Exchange Device: e.g., Micro Bio-Spin 6 chromatography columns or centrifugal filter units (10 kDa MWCO)
-
Volatile Buffer: 150 mM Ammonium Acetate, pH 7.0
-
ADC Sample: ~1 mg/mL
-
Mass Spectrometer capable of native MS (e.g., Q-TOF)
Procedure:
-
Buffer Exchange:
-
Sample Preparation for Infusion: Dilute the buffer-exchanged ADC sample to a final concentration of 1-5 µM in the ammonium acetate buffer.
-
Mass Spectrometry Analysis:
-
Infuse the sample into the mass spectrometer at a low flow rate (e.g., 3-5 µL/min).
-
Acquire data in positive ion mode under "native" or "soft" ionization conditions (e.g., low cone voltage, high vacuum).
-
Set the mass range to acquire data up to m/z 5000-8000 to ensure detection of the multiply charged ions of the intact ADC.
-
-
Data Analysis:
-
The resulting spectrum will show a series of peaks representing the intact ADC with different charge states.
-
Deconvolute the mass spectrum to obtain the zero-charge mass of the ADC species present in the sample.
-
Visualizations
Caption: Workflow for Drug-to-Antibody Ratio (DAR) determination using HIC-HPLC.
Caption: Workflow for ADC aggregation analysis using SEC-MALS.
Caption: Workflow for intact mass analysis of ADCs by native mass spectrometry.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. agilent.com [agilent.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
- 11. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. Native MS Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. massspec.unm.edu [massspec.unm.edu]
- 16. acdlabs.com [acdlabs.com]
- 17. support.waters.com [support.waters.com]
- 18. learning.sepscience.com [learning.sepscience.com]
- 19. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of MAL-PEG4-MMAF Conjugates
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address solubility challenges encountered during the preparation and formulation of MAL-PEG4-MMAF antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern?
A1: this compound is a linker-payload combination used in the development of ADCs.[1][2][3] It consists of a maleimide (MAL) group for conjugation to an antibody, a polyethylene glycol (PEG4) spacer to improve hydrophilicity, and the potent cytotoxic agent monomethyl auristatin F (MMAF).[1][2][3] MMAF, like many cytotoxic payloads, is inherently hydrophobic.[4] When multiple MMAF molecules are conjugated to an antibody, the resulting ADC can become poorly soluble in aqueous buffers, leading to aggregation and precipitation.[1][4][5]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the solubility of my this compound conjugate?
A2: The Drug-to-Antibody Ratio (DAR) is a critical factor influencing ADC solubility. A higher DAR, meaning more MMAF molecules per antibody, increases the overall hydrophobicity of the conjugate.[1][2][4] This increased hydrophobicity can lead to a greater propensity for aggregation and reduced solubility.[1][2][4] It is estimated that a DAR above 4 can significantly diminish the solubility of ADCs.[1]
Q3: What are the initial signs of solubility problems with my ADC?
A3: Early indicators of solubility issues include the appearance of visible particulates, opalescence (cloudiness) in the solution, or an increase in high molecular weight species (aggregates) when analyzed by size exclusion chromatography (SEC).[1][5][6] You may also observe precipitation of the ADC during purification, concentration, or storage.[1]
Q4: Can the choice of buffer impact the solubility of my this compound conjugate?
A4: Yes, the buffer system, including its pH and composition, plays a crucial role in ADC solubility and stability. Antibody-based drugs are typically stable within a narrow pH range.[1] Deviations from the optimal pH can lead to protein unfolding and aggregation.[1] For instance, a lower pH may induce protein cleavage, while a higher pH can promote aggregation.[1] Histidine and citrate buffers are commonly used in ADC formulations.[7][8]
Q5: What are excipients, and how can they improve the solubility of my ADC?
A5: Excipients are inactive substances added to a pharmaceutical formulation to improve its stability, solubility, and other characteristics. For ADCs, common excipients include surfactants (like Polysorbate 20 or 80), sugars (such as sucrose or trehalose), and amino acids (like arginine and proline).[1][9] These excipients can help prevent aggregation and increase the solubility of the ADC.[1]
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness During/After Conjugation
Possible Causes:
-
High Hydrophobicity: The inherent hydrophobicity of the MMAF payload, especially at a high DAR, is a primary cause of poor solubility.[1][4]
-
Suboptimal Buffer Conditions: The pH or ionic strength of the conjugation or formulation buffer may not be optimal for your specific ADC.[1]
-
High ADC Concentration: Concentrating the ADC to high levels can exceed its solubility limit.[1]
Troubleshooting Steps:
-
Optimize the DAR: If feasible, consider reducing the average DAR of your conjugate. A lower DAR will decrease the overall hydrophobicity.[1][5]
-
Buffer Optimization:
-
pH Screening: Perform a pH screening study using a range of buffers (e.g., citrate, histidine, phosphate) at different pH values (e.g., 5.0, 6.0, 7.0) to identify the optimal pH for solubility.
-
Ionic Strength: Evaluate the effect of salt concentration (e.g., NaCl) on solubility. Note that high salt concentrations can sometimes increase hydrophobic interactions and reduce solubility.[1][4]
-
-
Introduce Solubilizing Excipients:
-
Lower the Final Concentration: If possible, work with a lower final concentration of the ADC. ADCs are often marketed at concentrations below 20 mg/mL to minimize aggregation risk.[1][2]
Issue 2: Increased Aggregation Detected by Size Exclusion Chromatography (SEC)
Possible Causes:
-
Conformational Instability: The conjugation process itself can sometimes lead to subtle changes in the antibody's structure, exposing hydrophobic patches that promote aggregation.
-
Storage Conditions: Improper storage temperature or freeze-thaw cycles can induce aggregation.[1]
-
Lack of Stabilizing Excipients: The formulation may lack the necessary excipients to prevent protein-protein interactions.
Troubleshooting Steps:
-
Formulation with Surfactants:
-
Incorporate Polysorbate 20 or Polysorbate 80 into your final formulation buffer. Studies have shown that concentrations as low as 0.01 g/L can be effective in reducing aggregation.[10]
-
-
Addition of Amino Acids:
-
Optimize Storage Conditions:
-
Store the ADC at the recommended temperature (typically 2-8°C) and avoid repeated freeze-thaw cycles.[1]
-
If lyophilization is an option, consider it for long-term storage, as it can improve stability.
-
-
Analytical Characterization:
-
Use SEC to monitor the levels of monomer, dimer, and higher-order aggregates under different formulation conditions.
-
Employ Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of your ADC and its relationship to aggregation.
-
Data Presentation
Table 1: Relative Hydrophobicity of Common ADC Linker-Payloads
| Linker-Payload | Calculated AlogP | Relative Hydrophobicity (RP-HPLC) | Reference |
| MCC-Maytansinoid | 3.76 | Less Hydrophobic | [13] |
| MC-VC-PAB-MMAE | 4.79 | More Hydrophobic | [13] |
This table illustrates that the auristatin-based linker-payload (MMAE) is inherently more hydrophobic than a maytansinoid-based one, highlighting the potential for solubility challenges.
Table 2: Effect of Excipients on Monoclonal Antibody Aggregation
| Excipient | Concentration | Effect on Aggregation | Reference |
| Polysorbate 20 | 0.01 g/L | Effective in reducing aggregation | [10] |
| Polysorbate 80 | 0.01 g/L | Effective in reducing aggregation | [10] |
| Poloxamer 188 | 5 g/L | Effective in reducing aggregation | [10] |
| Arginine | 50-200 mM | Suppresses aggregation | [11][12] |
This table provides recommended starting concentrations for common excipients known to mitigate aggregation in antibody-based therapeutics.
Table 3: Impact of pH and Arginine on the Onset Temperature of Aggregation (Tagg) for a Monoclonal Antibody
| pH | Arginine Concentration (mM) | Change in Tagg (°C) | Reference |
| 5.5 | 50 | +2.5 | [11] |
| 5.5 | 100 | +4.0 | [11] |
| 5.5 | 200 | +5.5 | [11] |
| 7.0 | 50 | +5.0 | [11] |
| 7.0 | 100 | +8.0 | [11] |
| 7.0 | 200 | +10.0 | [11] |
This table demonstrates the synergistic effect of pH and arginine concentration on increasing the thermal stability and reducing the aggregation propensity of a monoclonal antibody. A higher Tagg indicates greater stability.
Experimental Protocols
Protocol 1: Excipient Screening for Improved ADC Solubility
Objective: To identify excipients that improve the solubility and reduce the aggregation of a this compound conjugate.
Methodology:
-
Prepare Stock Solutions:
-
Prepare concentrated stock solutions of excipients (e.g., 1% Polysorbate 80, 1M Arginine) in the base formulation buffer.
-
-
Sample Preparation:
-
Dialyze or buffer-exchange the purified this compound ADC into the base formulation buffer (e.g., 20 mM Histidine, pH 6.0).
-
Adjust the ADC concentration to a working concentration (e.g., 1-5 mg/mL).
-
In separate microcentrifuge tubes, add different excipients from the stock solutions to the ADC to achieve the desired final concentrations (refer to Table 2 for starting points). Include a control sample with no added excipients.
-
-
Incubation and Observation:
-
Gently mix the samples and incubate at a stress condition (e.g., 40°C for 24-48 hours) and a control condition (e.g., 4°C).
-
Visually inspect the samples for any signs of precipitation or turbidity at regular intervals.
-
-
Analysis:
-
After incubation, centrifuge the samples to pellet any insoluble material.
-
Analyze the supernatant of each sample by:
-
UV-Vis Spectroscopy: Measure the absorbance at 280 nm to determine the concentration of soluble protein.
-
Size Exclusion Chromatography (SEC): Quantify the percentage of monomer, dimer, and high molecular weight aggregates.
-
Dynamic Light Scattering (DLS): Assess the size distribution of particles in the solution.
-
-
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of monomer, dimer, and higher molecular weight aggregates of the this compound conjugate.
Methodology:
-
Instrumentation:
-
HPLC system with a UV detector.
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[5]
-
-
Mobile Phase:
-
A typical mobile phase consists of a phosphate buffer with a salt, for example, 150 mM sodium phosphate, pH 7.0. The addition of a low concentration of an organic solvent (e.g., 5-15% isopropanol or acetonitrile) may be necessary to reduce hydrophobic interactions between the ADC and the column stationary phase.
-
-
Sample Preparation:
-
Dilute the this compound conjugate to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the high molecular weight species, dimer, and monomer.
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 3: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To characterize the hydrophobicity profile of the this compound conjugate and its different DAR species.
Methodology:
-
Instrumentation:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Buffer A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Buffer B (Low Salt): 50 mM sodium phosphate, pH 7.0.
-
-
Sample Preparation:
-
Dilute the this compound conjugate to a suitable concentration (e.g., 1 mg/mL) in Buffer A.
-
-
Chromatographic Conditions:
-
Gradient: A linear gradient from 100% Buffer A to 100% Buffer B over a specified time (e.g., 20-30 minutes).
-
Flow Rate: Typically 0.8-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Analyze the chromatogram to identify peaks corresponding to different DAR species. Species with higher DAR will be more hydrophobic and will elute later (at lower salt concentrations).
-
The retention time can be used as a relative measure of hydrophobicity.
-
Visualizations
Caption: Experimental workflow for troubleshooting this compound conjugate solubility.
Caption: Relationship between factors causing aggregation and strategies for mitigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of arginine glutamate on the stability of monoclonal antibodies in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Toxicity of MAL-PEG4-MMAF ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Maleimide-PEG4-MMAF Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity associated with MAL-PEG4-MMAF ADCs?
A1: Off-target toxicity of this compound ADCs can arise from several factors:
-
Premature Payload Release: The maleimide linker can be unstable in circulation, leading to the premature release of the MMAF payload before the ADC reaches the target tumor cells. This free drug can then affect healthy tissues.[1][2][3][][]
-
"On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy cells. The ADC can bind to these cells, leading to their destruction and causing side effects.[3]
-
Non-specific Uptake: Intact ADCs can be taken up by healthy cells, particularly those of the reticuloendothelial system (e.g., liver and spleen), through antigen-independent mechanisms like Fc receptor-mediated uptake or nonspecific endocytosis.[][6][7][8]
-
Bystander Effect in Healthy Tissue: While the bystander effect is desirable for killing antigen-negative tumor cells, the diffusion of released MMAF from target cells could potentially harm adjacent healthy cells, although MMAF's lower membrane permeability compared to MMAE mitigates this risk to some extent.[9][10][11][]
Q2: Why is MMAF used as a payload, and how does its properties contribute to off-target toxicity?
A2: Monomethyl auristatin F (MMAF) is a potent anti-tubulin agent that effectively kills dividing cells.[13][14] Unlike the related payload MMAE, MMAF has a charged C-terminal phenylalanine, which makes it less membrane-permeable.[9][11][] This property has a dual effect:
-
Reduced Bystander Killing: Its lower permeability limits its ability to diffuse out of target cells and kill neighboring antigen-negative cells, which can be a disadvantage in heterogeneous tumors but an advantage in minimizing damage to nearby healthy tissue.[9][10][11]
-
Potential for Ocular Toxicity: Despite its lower permeability, MMAF has been associated with ocular toxicity.[7][8][15] The exact mechanisms are still under investigation but may involve the expression of target antigens in ocular tissues or the accumulation of the payload in the eye's vascularized tissues.[3][8]
Q3: What is the role of the MAL-PEG4 linker in ADC stability and toxicity?
A3: The maleimide-PEG4 (MAL-PEG4) linker connects the antibody to the MMAF payload.
-
Maleimide Chemistry: The maleimide group reacts with thiol groups on the antibody's cysteine residues to form a covalent bond. However, this linkage can be susceptible to a retro-Michael reaction, leading to deconjugation and premature payload release.[1][2][16] Strategies to improve the stability of this linkage are an active area of research.[1][17][18]
-
PEG4 Spacer: The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the ADC. This can improve its pharmacokinetic properties, reduce aggregation, and potentially decrease non-specific uptake by healthy tissues, thereby lowering off-target toxicity.[19]
Troubleshooting Guides
Problem 1: High levels of free MMAF detected in plasma in in vivo studies.
| Possible Cause | Troubleshooting Step |
| Linker Instability: The maleimide-thiol linkage is undergoing retro-Michael addition, leading to premature deconjugation. | 1. Assess Linker Stability: Perform in vitro plasma stability assays to quantify the rate of drug deconjugation. 2. Optimize Conjugation Chemistry: Consider alternative, more stable linker technologies or site-specific conjugation methods to create a more homogenous and stable ADC.[3] 3. Modify Linker Design: Explore linkers with improved stability profiles, such as those designed to undergo hydrolysis to a more stable ring-opened form.[1][17] |
| ADC Aggregation: The ADC is aggregating and being cleared rapidly, leading to payload release. | 1. Characterize ADC Aggregation: Use size-exclusion chromatography (SEC) to assess the aggregation state of the ADC preparation. 2. Optimize Formulation: Adjust buffer conditions (pH, excipients) to minimize aggregation. 3. Increase Hydrophilicity: The PEG4 spacer is intended to improve solubility, but if aggregation persists, consider linkers with longer PEG chains.[19] |
Problem 2: Observed toxicity in animal models at doses where anti-tumor efficacy is low.
| Possible Cause | Troubleshooting Step |
| "On-Target, Off-Tumor" Toxicity: The target antigen is expressed on vital healthy tissues in the animal model. | 1. Evaluate Target Expression Profile: Perform immunohistochemistry (IHC) or other expression analysis on a panel of healthy tissues from the animal model to determine the extent of on-target, off-tumor binding. 2. Select a More Tumor-Specific Target: If significant off-tumor expression is identified, consider an alternative target antigen with a more restricted expression profile.[3] |
| Non-Specific Uptake: The ADC is being cleared by healthy organs, such as the liver, leading to toxicity. | 1. Conduct Biodistribution Studies: Use radiolabeled or fluorescently tagged ADCs to track their distribution and accumulation in various organs over time. 2. Engineer the Fc Region: Modify the Fc region of the antibody to reduce binding to Fc receptors on immune cells, which can mediate non-specific uptake.[3] |
| Lack of Efficacy at Tolerated Doses: The therapeutic window is too narrow. | 1. Optimize Drug-to-Antibody Ratio (DAR): A lower DAR may be better tolerated, while a higher DAR might be more potent but also more toxic. Experiment with different DARs to find the optimal balance. 2. Enhance Tumor Penetration: Explore strategies to improve the ADC's ability to penetrate solid tumors. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of MMAF and MMAF-ADCs
| Cell Line | ADC | Target Antigen | IC50 (nM) | Reference |
| Karpas 299 | cAC10-vcMMAF | CD30 | Potently cytotoxic (specific value not provided) | [9][11] |
| Various Cell Lines | Free MMAF | - | Generally higher IC50 than MMAE | [9][10] |
Note: Specific IC50 values are highly dependent on the cell line, target antigen expression, and experimental conditions. The provided data is for comparative purposes.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify the rate of payload deconjugation in plasma.
Methodology:
-
Incubate the this compound ADC in plasma (e.g., human, mouse, rat) from the relevant species at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Separate the ADC from the plasma proteins using a suitable method (e.g., protein A/G affinity chromatography).
-
Quantify the amount of conjugated MMAF and free MMAF in the samples using liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the percentage of intact ADC remaining at each time point to determine the deconjugation rate.
Protocol 2: In Vivo Biodistribution Study
Objective: To determine the tissue distribution and accumulation of the ADC over time.
Methodology:
-
Label the this compound ADC with a detectable marker (e.g., a radioisotope like ¹²⁵I or a near-infrared fluorescent dye).
-
Administer the labeled ADC to tumor-bearing animals (e.g., mice).
-
At predetermined time points (e.g., 4, 24, 48, 96 hours post-injection), euthanize the animals and collect major organs and the tumor.
-
Measure the amount of radioactivity or fluorescence in each tissue.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.
Visualizations
References
- 1. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. blog.crownbio.com [blog.crownbio.com]
- 6. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 13. Antibody Mal-PEG4-VC-PAB-MMAF Conjugation Kit, 3 vial | BroadPharm [broadpharm.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Antibody drug conjugates (ADCs) – the role of in vitro models in safety assessment | Newcells Biotech [newcellsbiotech.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. researchgate.net [researchgate.net]
dealing with premature drug release from MAL-PEG4-MMAF ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with maleimide-polyethylene glycol(4)-monomethyl auristatin F (MAL-PEG4-MMAF) antibody-drug conjugates (ADCs).
Troubleshooting Guides
Issue: Premature Drug Release in Plasma Stability Assays
Symptoms:
-
Higher than expected levels of free MMAF detected in plasma over time.
-
Decrease in the average drug-to-antibody ratio (DAR) during incubation in plasma.
-
Discrepancy between total antibody and conjugated antibody concentrations.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Retro-Michael Reaction: The thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to the release of the this compound drug-linker. This is a known instability pathway for maleimide-based ADCs.[1] | 1. Linker Stabilization: If in the development phase, consider linker modification. Self-hydrolyzing maleimides, which incorporate a basic amino group adjacent to the maleimide, can undergo rapid hydrolysis to a more stable, ring-opened form that is resistant to the retro-Michael reaction. 2. Formulation Optimization: Investigate the impact of formulation pH and excipients on ADC stability. Store and handle the ADC in optimized buffer conditions. |
| Thiol Exchange: The released maleimide-containing drug-linker can react with other thiol-containing molecules in the plasma, such as albumin, leading to off-target conjugation.[2] | 1. Monitor Albumin Adducts: Utilize LC-MS/MS methods to specifically quantify the amount of drug-linker conjugated to albumin. This can help confirm the mechanism of drug loss.[2] 2. Data Interpretation: When analyzing plasma stability, consider the sum of ADC-conjugated drug and albumin-conjugated drug to get a complete picture of drug-linker fate. |
| Assay-Related Artifacts: The experimental conditions of the plasma stability assay (e.g., temperature, incubation time, sample processing) may be exacerbating drug release. | 1. Optimize Assay Conditions: Ensure the assay is performed at a physiological temperature (37°C) and that time points are appropriate to capture the degradation kinetics. 2. Standardize Sample Preparation: Use validated and consistent sample preparation methods, such as immunocapture followed by LC-MS/MS, to minimize variability.[3][4][5] |
Issue: ADC Aggregation Detected by Size Exclusion Chromatography (SEC)
Symptoms:
-
Presence of high molecular weight (HMW) species (dimers, multimers) in SEC chromatograms.[6]
-
Broadening or tailing of the main ADC peak.[7]
-
Visible precipitation or turbidity in the ADC solution.[8]
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Hydrophobicity: The MMAF payload and the linker can increase the overall hydrophobicity of the ADC, promoting self-association and aggregation.[8][9][10] | 1. Formulation Optimization: Screen different formulation buffers, pH, and excipients (e.g., polysorbates, sugars) to identify conditions that minimize aggregation.[7] 2. Control ADC Concentration: Higher protein concentrations can increase the likelihood of aggregation. Determine the optimal concentration range for storage and experimental use. 3. Hydrophilic Spacers: If in the development phase, consider incorporating more hydrophilic spacers (e.g., longer PEG chains) to mitigate the hydrophobicity of the payload. |
| Conjugation Process: The conditions used during the conjugation of this compound to the antibody (e.g., pH, temperature, reducing agents) can lead to partial unfolding and subsequent aggregation.[8][10] | 1. Optimize Conjugation Conditions: Systematically evaluate and optimize the conjugation process parameters to minimize stress on the antibody. 2. Immobilization during Conjugation: Consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions and aggregation.[8][10] |
| Storage and Handling: Improper storage temperatures, freeze-thaw cycles, or mechanical stress (e.g., vigorous vortexing) can induce aggregation. | 1. Follow Recommended Storage Conditions: Store the ADC at the recommended temperature (typically 2-8°C or -80°C) and protect from light. 2. Minimize Freeze-Thaw Cycles: Aliquot the ADC into single-use volumes to avoid repeated freezing and thawing. 3. Gentle Handling: Handle the ADC solution gently, avoiding vigorous mixing or agitation. |
| SEC Method-Related Issues: Non-specific interactions between the ADC and the SEC column matrix can cause peak tailing and inaccurate quantification of aggregates.[11][12] | 1. Optimize Mobile Phase: The addition of an organic modifier (e.g., 10-15% isopropanol or acetonitrile) to the mobile phase can help reduce hydrophobic interactions.[13][12] 2. Select Appropriate Column: Use a column with a stationary phase designed to minimize secondary interactions with proteins. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of premature drug release from this compound ADCs?
A1: The primary mechanism is the retro-Michael reaction, where the thioether bond between the cysteine on the antibody and the maleimide of the linker is cleaved. This releases the intact this compound drug-linker construct into the circulation. This reaction is a known characteristic of maleimide-based linkers.[1]
Q2: How does the PEG4 spacer influence the stability and properties of the ADC?
A2: The PEG4 spacer is incorporated to increase the hydrophilicity of the drug-linker. This can help to mitigate the inherent hydrophobicity of the MMAF payload, potentially reducing ADC aggregation and improving its pharmacokinetic properties.[14][15] The length of the PEG spacer can influence the balance between hydrophilicity and drug-linker stability, with longer PEG chains generally leading to increased hydrophilicity.[14][15][16][17]
Q3: Is MMAF more or less stable when conjugated to an antibody compared to MMAE?
A3: Studies comparing the in vivo deconjugation of MMAE and MMAF ADCs have shown that MMAF-conjugated ADCs can exhibit a slower rate of drug release compared to their MMAE counterparts. This suggests that the MMAF payload may contribute to a more stable ADC construct. However, the specific antibody and linker chemistry will also play a significant role in the overall stability.
Q4: How can I quantify the amount of premature drug release?
A4: A validated plasma stability assay using liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying premature drug release. This involves incubating the ADC in plasma at 37°C over a time course and measuring the concentration of the released drug-linker and/or free payload. It is also important to quantify the amount of drug conjugated to the antibody over time to determine the deconjugation rate.[3][18][19][20][21][22]
Q5: What is the "bystander effect" and is it relevant for MMAF-based ADCs?
A5: The bystander effect refers to the ability of a released cytotoxic payload to kill neighboring antigen-negative tumor cells. MMAF is generally considered to be membrane-impermeable due to its charged C-terminal phenylalanine. Therefore, ADCs with non-cleavable linkers and MMAF are expected to have a limited bystander effect. However, if a cleavable linker is used, the released payload's ability to cross cell membranes will determine the extent of the bystander effect.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay by LC-MS
Objective: To determine the rate of drug deconjugation from a this compound ADC in human plasma.
Materials:
-
This compound ADC
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Immunocapture beads (e.g., protein A/G magnetic beads)
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer)
-
Neutralization buffer (e.g., Tris buffer, pH 8.0)
-
Reducing agent (e.g., DTT or TCEP)
-
Alkylation agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS grade water, acetonitrile, and formic acid
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
ADC Incubation:
-
Spike the this compound ADC into pre-warmed human plasma to a final concentration of, for example, 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), collect aliquots of the plasma samples and immediately store them at -80°C until analysis.
-
-
Immunocapture of ADC:
-
Thaw the plasma samples on ice.
-
Add an appropriate amount of immunocapture beads to each plasma aliquot.
-
Incubate for 1-2 hours at room temperature with gentle mixing to allow the ADC to bind to the beads.
-
Separate the beads using a magnetic rack and discard the supernatant.
-
Wash the beads several times with wash buffer to remove unbound plasma proteins.
-
-
Sample Preparation for LC-MS (for DAR analysis):
-
Elute the intact ADC from the beads using an elution buffer.
-
Immediately neutralize the eluate with a neutralization buffer.
-
Analyze the intact ADC by LC-MS to determine the distribution of different drug-loaded species and calculate the average DAR at each time point.
-
-
Sample Preparation for LC-MS (for free payload analysis):
-
To the plasma supernatant from the immunocapture step, perform a protein precipitation step (e.g., with acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of free this compound.
-
-
Data Analysis:
-
Calculate the average DAR at each time point.
-
Plot the average DAR versus time to determine the deconjugation rate.
-
Quantify the concentration of free drug-linker at each time point and plot this as a function of time.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of high molecular weight (HMW) species in a this compound ADC sample.[6]
Materials:
-
This compound ADC sample
-
SEC-HPLC system with a UV detector (280 nm)
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)[6]
-
Mobile phase: e.g., 150 mM sodium phosphate, pH 7.0. An organic modifier like 10-15% isopropanol or acetonitrile may be added if peak tailing is observed.[13][12]
-
Mobile phase filtration system (0.22 µm filter)
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm syringe filter.
-
-
Chromatographic Analysis:
-
Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Run the separation under isocratic conditions for a sufficient time to allow for the elution of all species (typically 20-30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the HMW species (aggregates), the monomer, and any low molecular weight (LMW) species (fragments).
-
Integrate the peak areas for all species.
-
Calculate the percentage of HMW species using the following formula: % HMW = (Area of HMW peaks / Total area of all peaks) x 100
-
Visualizations
Caption: Mechanism of premature drug release from a maleimide-based ADC.
Caption: Experimental workflow for assessing ADC plasma stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asms.org [asms.org]
- 6. agilent.com [agilent.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. agilent.com [agilent.com]
- 12. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 13. shimadzu.com [shimadzu.com]
- 14. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. news-medical.net [news-medical.net]
- 19. A modelling approach to compare ADC deconjugation and systemic elimination rates of individual drug-load species using native ADC LC-MS data from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Homogeneity of MAL-PEG4-MMAF ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on improving the homogeneity of Maleimide-PEG4-Monomethylauristatin F (MAL-PEG4-MMAF) Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is ADC homogeneity and why is it critical?
A1: ADC homogeneity refers to the uniformity of the drug product, specifically concerning the drug-to-antibody ratio (DAR) and the specific sites of conjugation. A homogeneous ADC preparation consists of a single, well-defined molecular species, whereas a heterogeneous mixture contains multiple species with different DARs (e.g., DAR 0, 2, 4, 6, 8) and/or drug conjugation at various locations.[1][2] Homogeneity is critical because it ensures batch-to-batch consistency and a predictable pharmacokinetic/pharmacodynamic (PK/PD) profile, which is essential for safety and efficacy.[1][3] Heterogeneous mixtures can contain suboptimal species, such as unloaded antibodies (DAR 0) that compete for the target antigen or highly-loaded species that may be cleared more rapidly from circulation.[1][2]
Q2: What are the primary sources of heterogeneity in this compound ADCs?
A2: The primary sources of heterogeneity in ADCs prepared by conjugating this compound to cysteine residues derived from reduced interchain disulfide bonds are:
-
Incomplete Reduction or Re-oxidation: The initial step of reducing the antibody's interchain disulfide bonds may not go to completion, or the resulting free thiols may re-oxidize, leaving fewer sites available for conjugation.
-
Variable Conjugation Efficiency: The maleimide-thiol reaction may not be 100% efficient at all available sites, leading to a distribution of DAR species.[4]
-
Linker Instability: The thiosuccinimide bond formed between the maleimide and the cysteine thiol can undergo a retro-Michael reaction, especially in the presence of other thiols like albumin in the bloodstream.[5][] This leads to premature drug release and increased heterogeneity in vivo.
-
Hydrophobicity-Driven Aggregation: The MMAF payload is hydrophobic. As the DAR increases, the overall hydrophobicity of the ADC can lead to aggregation, forming high-molecular-weight species.[7][8] The PEG4 linker helps mitigate this but may not eliminate it entirely.[9][10]
Q3: How does the PEG4 linker influence the homogeneity of the ADC?
A3: The Polyethylene Glycol (PEG) linker plays a crucial role. The PEG4 linker in this compound is a monodisperse spacer, meaning every linker has the same defined molecular weight.[10] This uniformity is vital for producing consistent ADCs.[10] The hydrophilic nature of PEG helps to:
-
Increase Solubility: It counteracts the hydrophobicity of the MMAF payload, reducing the tendency for aggregation, especially at higher DARs.[7][9]
-
Improve Pharmacokinetics: The PEG chain can form a "hydration shell" around the ADC, which can prolong its circulation half-life by reducing renal clearance and non-specific interactions.[9][10]
-
Enhance Stability: By providing spatial shielding, the PEG linker can reduce non-specific interactions and protein aggregation.[9]
Using monodisperse PEG linkers is crucial, as polydisperse (mixed-length) PEGs would introduce another source of heterogeneity into the final ADC product.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound ADCs.
Problem 1: Low Average Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Strategy | Rationale |
| Incomplete Antibody Reduction | Increase the molar excess of the reducing agent (e.g., TCEP). Optimize reduction time and temperature (e.g., 37°C).[11] | Ensures all target disulfide bonds are cleaved, making the maximum number of cysteine thiols available for conjugation. |
| Re-oxidation of Thiols | Perform the conjugation step immediately after reduction. Ensure all buffers are degassed to remove dissolved oxygen. | Free thiols are susceptible to re-forming disulfide bonds, which blocks them from reacting with the maleimide linker. |
| Insufficient Linker-Payload | Increase the molar equivalents of this compound added to the reduced antibody.[1][2] | The conjugation reaction is concentration-dependent. A higher excess of the linker-payload drives the reaction towards completion. |
| Linker-Payload Hydrolysis | Ensure the this compound stock solution (typically in DMSO) is anhydrous and stored properly. Avoid prolonged incubation in aqueous buffers before addition to the antibody.[12] | The maleimide group is susceptible to hydrolysis, which renders it inactive for conjugation with thiols. |
| Suboptimal Reaction pH | Maintain the reaction pH between 6.5 and 7.5 for the maleimide-thiol conjugation.[12] | This pH range is optimal for the specific and rapid reaction of maleimides with thiols while minimizing side reactions with other residues like lysines. |
Problem 2: High Levels of Aggregation Observed by SEC
| Potential Cause | Troubleshooting Strategy | Rationale |
| High Hydrophobicity | Consider using a linker with a longer PEG chain (e.g., PEG8, PEG12) if the formulation allows.[7][13] Optimize the process to target a lower average DAR (e.g., DAR 4 vs. DAR 8).[7] | The hydrophobic MMAF payload is a primary driver of aggregation. Increasing the hydrophilic character of the linker or reducing the number of payloads per antibody can improve solubility. |
| Presence of Organic Solvent | Minimize the percentage of organic co-solvent (e.g., DMSO) used to dissolve the linker-payload. A typical recommendation is <10%.[1] | High concentrations of organic solvents can denature the antibody, exposing hydrophobic patches and promoting aggregation. |
| Incorrect Buffer Conditions | Screen different buffer formulations (pH, ionic strength) for the final ADC product.[14] | The stability of the final ADC is highly dependent on its formulation buffer. |
| Destabilization from Reduction | Use site-specific conjugation methods or disulfide rebridging technologies to maintain the antibody's quaternary structure.[1][2][5] | Conventional reduction of all four interchain disulfides can destabilize the IgG1 structure, making it more prone to aggregation.[5] |
Problem 3: ADC Instability and Loss of Payload (Decreasing DAR over time)
| Potential Cause | Troubleshooting Strategy | Rationale |
| Retro-Michael Reaction | After conjugation, consider treating the ADC under basic conditions (pH ~9) to hydrolyze the thiosuccinimide ring, forming a stable ring-opened product.[13][15] | The retro-Michael reaction causes the maleimide linker to de-conjugate. The hydrolyzed form is stable and resistant to this elimination reaction.[][15] |
| Thiol-Exchange in Plasma | Use next-generation maleimides (e.g., dibromomaleimides for disulfide rebridging) that form more stable linkages.[1][2] | These alternative conjugation chemistries are designed to create more robust bonds that are less susceptible to exchange with serum thiols like albumin. |
Key Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfides
-
Preparation: Prepare a solution of the monoclonal antibody (e.g., 5-10 mg/mL) in a suitable buffer, such as phosphate-buffered saline (PBS) containing EDTA (e.g., 1 mM) to chelate any trace metals.
-
Reducing Agent: Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (TCEP).
-
Reduction: Add a calculated molar excess of TCEP to the antibody solution. For a target DAR of 4, a typical starting point is 2.0-2.5 equivalents of TCEP per antibody.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours with gentle mixing.[11]
-
Purification (Optional but Recommended): Immediately before conjugation, remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer.[14][] This step is critical to prevent TCEP from reacting with the maleimide linker.
Protocol 2: Maleimide-Thiol Conjugation
-
Linker-Payload Preparation: Dissolve this compound in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).[1]
-
Conjugation: Add the this compound stock solution to the freshly reduced antibody solution. A typical molar excess is 1.5-2.0 equivalents of linker-payload per available thiol.
-
Reaction Conditions: Incubate the reaction at room temperature or 4°C for 1-4 hours. The optimal pH is between 6.5 and 7.5.[12][17]
-
Quenching: Stop the reaction by adding an excess of a thiol-containing molecule, such as N-acetylcysteine or cysteine, to cap any unreacted maleimide groups.[]
-
Purification: Purify the ADC from excess linker-payload and quenching agent. Common methods include size-exclusion chromatography (SEC), tangential flow filtration (TFF), or hydrophobic interaction chromatography (HIC).[18]
Analytical Techniques for Homogeneity Assessment
A suite of analytical methods is required to characterize ADC homogeneity.[19][20]
| Technique | Parameter Measured | Description |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution, average DAR | Separates ADC species based on hydrophobicity. Species with higher DARs are more hydrophobic and have longer retention times. This is the primary method for assessing DAR distribution.[5][19] |
| Size-Exclusion Chromatography (SEC) | Aggregation, fragmentation | Separates molecules based on size. Used to quantify the percentage of monomer, high-molecular-weight aggregates, and low-molecular-weight fragments.[7][20] |
| Mass Spectrometry (MS) | Intact mass, DAR confirmation | Provides the precise mass of the intact ADC and its subunits (light and heavy chains after reduction), confirming the DAR and identifying different conjugated species.[19][21] |
| UV-Vis Spectroscopy | Average DAR, concentration | A simpler method to estimate the average DAR by measuring absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug).[19][20] |
Visual Guides and Workflows
Caption: General Workflow for this compound ADC Production.
Caption: Maleimide-Thiol Chemistry and Instability Pathway.
References
- 1. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methods to Make Homogenous Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving ADC Production and Purification • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 5. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. purepeg.com [purepeg.com]
- 10. labinsights.nl [labinsights.nl]
- 11. cellmosaic.com [cellmosaic.com]
- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 13. books.rsc.org [books.rsc.org]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
impact of buffer pH on MAL-PEG4-MMAF conjugation efficiency
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the impact of buffer pH on the efficiency of Maleimide-PEG4-MMAF conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer pH for conjugating MAL-PEG4-MMAF to a thiol-containing molecule?
The optimal pH range for the maleimide-thiol conjugation reaction is between pH 6.5 and 7.5 .[1][2] This range offers the best balance between reaction speed and selectivity. At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than its reaction with amines, ensuring high specificity for cysteine residues.[1] Many protocols recommend using common biological buffers such as phosphate-buffered saline (PBS), Tris, or HEPES within this pH window.[3]
Q2: What are the consequences of performing the conjugation at a pH below 6.5?
While the reaction remains highly selective for thiols at acidic pH, the overall reaction rate decreases significantly. This is because the thiol group (-SH) is less likely to be in its more reactive thiolate anion form (-S⁻). This can lead to incomplete conjugation and lower yields.
Q3: What are the primary issues when the conjugation pH is above 7.5?
Performing the conjugation at a pH above 7.5 is a common source of experimental failure and is strongly discouraged. Two major side reactions occur:
-
Loss of Chemoselectivity: The maleimide group begins to react competitively with primary amines, such as the ε-amino group of lysine residues.[1][4] This non-specific conjugation can lead to product heterogeneity and aggregation.
-
Maleimide Hydrolysis: The maleimide ring itself becomes increasingly unstable in alkaline conditions and is susceptible to hydrolysis (ring-opening).[1][5][6] This hydrolysis reaction renders the this compound inactive and unable to conjugate with thiols, drastically reducing the overall efficiency.[1]
Q4: Can the final conjugated product (thiosuccinimide) be affected by pH?
Yes, the stability of the resulting thiosuccinimide linkage can be pH-dependent. Under certain conditions, particularly at higher pH, the linkage can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[2] However, subsequent hydrolysis of the thiosuccinimide ring can occur, which forms a stable succinamic acid thioether that is no longer susceptible to this reversal.[1][7]
Q5: Which buffers are recommended for this procedure?
Phosphate-buffered saline (PBS), Tris, and HEPES at a pH of 7.0-7.5 are highly recommended.[3] It is critical to use buffers that are free of extraneous thiols (e.g., from dithiothreitol, DTT) or primary and secondary amines that could compete with the reaction.[1]
Data Presentation
Table 1: Impact of pH on Maleimide Conjugation Chemistry
| pH Range | Reaction with Thiols (Desired) | Competing Side Reactions | Impact on Conjugation Efficiency |
| < 6.5 | Slow reaction rate. | Minimal. | Low to moderate; reaction may not go to completion. |
| 6.5 - 7.5 | Optimal. Fast and highly chemoselective.[1][2] | Minimal maleimide hydrolysis. | High. This is the recommended range for optimal yield and purity. |
| 7.5 - 8.5 | Fast reaction rate. | Significant. Increased rate of reaction with primary amines (e.g., lysine).[1][4] | Moderate to low; loss of specificity and potential for cross-linking. |
| > 8.5 | Fast reaction rate. | Severe. Rapid hydrolysis of the maleimide ring.[5][8][9] High reactivity with amines. | Very low; significant inactivation of the maleimide linker before conjugation can occur. |
Troubleshooting Guide
| Symptom / Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect Buffer pH: The pH is outside the optimal 6.5-7.5 range. | Prepare fresh buffer and meticulously adjust the pH to 7.0-7.5 before starting the reaction. Verify the pH of the final reaction mixture. |
| Maleimide Hydrolysis: The this compound stock solution was prepared in an aqueous buffer and stored, or the reaction pH was too high (>7.5).[1] | Always prepare aqueous solutions of maleimide-containing products immediately before use.[1] If storage is necessary, use a dry, water-miscible solvent like DMSO or DMF.[1] | |
| Thiol Oxidation: Free thiols on the protein have re-formed disulfide bonds. | Ensure all buffers are deoxygenated.[3] If a reducing agent was used, perform the conjugation promptly after its removal or use TCEP, which does not need to be removed.[3] | |
| Product Aggregation | Non-Specific Amine Conjugation: The reaction pH was above 7.5, causing the maleimide to cross-link proteins via lysine residues.[1][4] | Strictly maintain the reaction pH between 6.5 and 7.5 to ensure thiol selectivity.[1] |
| High Linker-to-Protein Ratio: Using an excessive molar ratio of the linker can sometimes promote aggregation.[10] | Optimize the molar excess of the this compound linker. Start with a 10-20 fold molar excess and titrate as needed.[11] | |
| Inconsistent Results Batch-to-Batch | Buffer Preparation Variability: Minor differences in buffer pH or composition are affecting the reaction. | Standardize the buffer preparation protocol. Calibrate the pH meter before each use. |
| Instability of this compound: The reagent is degrading upon storage. | Store the solid reagent at -20°C.[11] Avoid frequent freeze-thaw cycles of stock solutions. |
Experimental Protocols
General Protocol for this compound Conjugation
This protocol provides a general workflow. Molar ratios and incubation times should be optimized for each specific protein.
1. Materials Required:
-
Thiol-containing protein (e.g., antibody with reduced cysteines)
-
This compound
-
Conjugation Buffer: Thiol-free buffer such as 100 mM PBS or HEPES, adjusted to pH 7.0 - 7.5.[3] Deoxygenate by bubbling with nitrogen or argon gas.
-
Anhydrous DMSO or DMF to prepare the this compound stock solution.
-
(Optional) Reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine).
-
Desalting column for buffer exchange and purification.
2. Antibody Preparation (Thiol Generation):
-
Dissolve the antibody/protein in the deoxygenated Conjugation Buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes.
-
Note: TCEP is recommended as it does not contain free thiols and typically does not need to be removed prior to conjugation.[3] If using DTT, it must be removed via a desalting column before adding the maleimide reagent.
3. Conjugation Reaction:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the prepared protein solution.[11]
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, with gentle mixing.[11] Protect fluorescent payloads from light.
4. Purification:
-
Remove excess, unreacted this compound and other small molecules by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired final storage buffer (e.g., PBS).[3]
-
Collect the protein-containing fractions.
-
Analyze the final conjugate to determine the degree of labeling (drug-to-antibody ratio) using appropriate analytical techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.
Visualizations
Caption: A diagram illustrating the general experimental workflow for creating an antibody-drug conjugate (ADC).
Caption: Reaction pathways for maleimide linkers are highly dependent on buffer pH.
Caption: A logical flowchart to diagnose common causes of low conjugation efficiency.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
Technical Support Center: Antibody Reduction and Prevention of Disulfide Bond Re-formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the re-formation of disulfide bonds during and after antibody reduction.
Frequently Asked Questions (FAQs)
Q1: What causes disulfide bonds to re-form after reduction?
A1: Disulfide bond re-formation, or scrambling, can be initiated by several factors during antibody manipulation. Exposure to oxidative conditions, such as atmospheric oxygen, can promote the re-oxidation of free thiol groups.[1] Additionally, thermal stress and pH stress, particularly alkaline conditions, can lead to the denaturation of the antibody, exposing cysteine residues and facilitating the formation of non-native disulfide bonds.[2] The presence of residual reducing agents can also contribute to a dynamic state of reduction and re-oxidation, leading to disulfide bond scrambling.[1]
Q2: What are the consequences of disulfide bond re-formation?
A2: The incorrect formation of disulfide bonds can have significant negative impacts on antibody integrity and function. It can lead to misfolded proteins with incorrect tertiary and quaternary structures, which in turn can decrease the antibody's ability to bind to its target antigen, reducing its overall efficacy.[2] Disulfide bond scrambling can also expose hydrophobic regions, leading to increased aggregation, which can be a major issue in the manufacturing and storage of therapeutic antibodies.[2] Furthermore, changes in the highly conserved disulfide bond structure can lead to the antibody being recognized as foreign by the immune system, potentially increasing its immunogenicity.[2]
Q3: What is the purpose of "capping" free thiols, and what are the most common reagents for this?
A3: "Capping" is the process of irreversibly blocking the free sulfhydryl (-SH) groups of cysteine residues after reduction. This prevents them from re-forming disulfide bonds.[3] The most commonly used capping agents, also known as alkylating agents, are N-ethylmaleimide (NEM) and iodoacetamide (IAM).[3] Both reagents form stable, irreversible thioether bonds with the cysteine thiol groups.[3]
Q4: Which is a better reducing agent for antibodies, TCEP or DTT?
A4: Both Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) are effective in reducing antibody disulfide bonds. However, TCEP offers several advantages over DTT. TCEP is more stable, especially at pH values above 7.5, and is a faster and stronger reductant at pH values below 8.0.[4] Unlike DTT, TCEP does not contain a thiol group and is less prone to air oxidation, giving it a longer half-life in solution.[5] TCEP is also effective over a broader pH range (1.5-8.5).[5]
Q5: What are the potential side reactions of alkylating agents like NEM and iodoacetamide?
A5: While NEM and iodoacetamide are highly reactive towards cysteine thiols, they can exhibit off-target reactivity, especially at higher concentrations and alkaline pH. NEM can react with the side chains of lysine and histidine.[6] Iodine-containing reagents like iodoacetamide have been shown to cause side reactions with methionine, which can complicate mass spectrometry analysis.[7][8] To minimize these side reactions, it is crucial to control the pH, concentration of the alkylating agent, and reaction time.[9]
Troubleshooting Guides
Issue 1: Incomplete Antibody Reduction
Symptoms:
-
Persistence of intact antibody bands or high molecular weight species in non-reducing SDS-PAGE analysis.
-
Lower than expected yield of heavy and light chains.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Reducing Agent | Increase the molar excess of the reducing agent (TCEP or DTT) to the antibody. A 10-50 fold molar excess is a common starting point. |
| Suboptimal Reaction Conditions | Ensure the reduction is performed at the optimal pH for the chosen reducing agent. TCEP is effective over a broad pH range (1.5-8.5), while DTT is more effective at pH >7.[5] Increase the incubation time or temperature (e.g., 37°C) to enhance the reduction efficiency. |
| Antibody Accessibility | The disulfide bonds may be sterically hindered. Consider performing the reduction under denaturing conditions (e.g., in the presence of urea or guanidine hydrochloride), if compatible with your downstream application. |
Issue 2: Disulfide Bond Re-formation or Scrambling Observed in Analysis
Symptoms:
-
Appearance of unexpected bands (e.g., fragments, dimers, or other high molecular weight species) in non-reducing SDS-PAGE or CE-SDS.[10][11]
-
Broad or multiple peaks in chromatography (e.g., size-exclusion or hydrophobic interaction chromatography).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Alkylation (Capping) | Increase the concentration of the alkylating agent (NEM or IAM). A 10-20 fold molar excess over the reducing agent is a good starting point. Ensure the alkylation reaction is performed at the optimal pH (typically 6.5-7.5 for NEM and slightly alkaline for IAM).[3] |
| Inefficient Alkylating Agent | For applications like non-reducing SDS-PAGE sample preparation, NEM has been shown to be more effective than IAM at preventing fragmentation artifacts, with 5mM NEM achieving a similar effect as 40mM IAM.[10] |
| Exposure to Oxidizing Conditions | After reduction and alkylation, handle the antibody solution with care to minimize exposure to air. Consider working in a low-oxygen environment or using degassed buffers. |
| pH-induced Scrambling | Maintain a slightly acidic to neutral pH during purification and storage to minimize the rate of thiol-disulfide exchange. |
Data Summary
Table 1: Comparison of Common Reducing Agents for Antibody Reduction
| Parameter | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Effective pH Range | 1.5 - 8.5[5] | > 7.0[5] |
| Stability in Solution | More stable, less prone to air oxidation[5] | Less stable, sensitive to oxidation |
| Odor | Odorless[5] | Strong, unpleasant odor |
| Compatibility with Maleimides | Generally compatible, as it reacts poorly with maleimides[12] | Reacts with maleimides, requires removal before alkylation |
| Relative Reduction Strength | Faster and stronger reductant below pH 8.0[4] | Effective, but slower at lower pH |
Table 2: Comparison of Common Alkylating Agents for Capping Free Thiols
| Parameter | NEM (N-ethylmaleimide) | IAM (Iodoacetamide) |
| Reaction pH | Optimal at pH 6.5-7.5[3] | Optimal at slightly alkaline pH |
| Reaction Speed | Generally faster reaction kinetics than IAM[6] | Slower reaction kinetics |
| Specificity | Highly specific for thiols at optimal pH, but can react with amines at higher pH[6] | Highly specific for thiols |
| Potential Side Reactions | Can react with lysine and histidine at alkaline pH[6] | Can cause non-specific modification of methionine[7][8] |
| Inhibition of Scrambling in SDS-PAGE | More effective; 5mM NEM can be as effective as 40mM IAM[10] | Less effective at lower concentrations |
Experimental Protocols
Protocol 1: General Antibody Reduction and Alkylation
-
Buffer Exchange: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4.
-
Reduction:
-
Add TCEP to a final concentration of 10-20 mM.
-
Incubate at 37°C for 30-60 minutes.
-
-
Alkylation:
-
Add NEM or IAM to a final concentration of 20-40 mM (a 2-fold molar excess over the TCEP).
-
Incubate in the dark at room temperature for 1 hour.
-
-
Removal of Excess Reagents: Remove excess reducing and alkylating agents by size-exclusion chromatography (desalting column) or dialysis.
Protocol 2: Sample Preparation for Non-Reducing SDS-PAGE to Monitor Reduction
-
Sample Preparation:
-
Denaturation: Heat the samples at 70°C for 10 minutes. Avoid boiling, as it can promote fragmentation.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run according to standard procedures.
-
Analysis: Visualize the bands by staining (e.g., Coomassie Blue). The presence of heavy and light chain bands and the absence of the intact antibody band indicate successful reduction. The absence of unexpected fragments indicates effective prevention of disulfide scrambling.
Visualizations
Caption: Workflow for antibody reduction, alkylation, and analysis.
References
- 1. books.rsc.org [books.rsc.org]
- 2. rapidnovor.com [rapidnovor.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. mstechno.co.jp [mstechno.co.jp]
- 5. agscientific.com [agscientific.com]
- 6. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of monoclonal antibody fragmentation artifacts in non-reducing SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent MAL-PEG4-MMAF ADC Batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies in their MAL-PEG4-MMAF antibody-drug conjugate (ADC) batches.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of batch-to-batch inconsistency in this compound ADC production?
A1: Batch-to-batch variability in ADC production is a significant challenge that can arise from multiple factors throughout the manufacturing process.[1] The primary sources of inconsistency for this compound ADCs typically include:
-
Variability in Raw Materials: Inconsistencies in the quality of the monoclonal antibody (mAb), the this compound drug-linker, and other reagents can significantly impact the final product.[2]
-
Conjugation Process Parameters: Minor deviations in reaction conditions such as temperature, pH, reaction time, and reagent molar ratios can lead to significant differences in drug-to-antibody ratio (DAR) and the level of aggregation.[3][4][5]
-
Purification Process: Inefficient or inconsistent purification can result in varying levels of residual free drug, aggregates, and other impurities.[6]
-
Analytical Method Variability: Inconsistencies in the execution and interpretation of analytical methods can lead to apparent batch differences.[3]
-
Handling and Storage: Improper handling and storage of the ADC can lead to degradation, aggregation, and loss of potency.[7]
Q2: How does the drug-to-antibody ratio (DAR) affect the efficacy and safety of my this compound ADC?
A2: The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC that directly influences its therapeutic window.[8]
-
Efficacy: A higher DAR generally leads to increased potency, as more cytotoxic drug molecules are delivered to the target cancer cells.[9] However, an excessively high DAR can also lead to increased aggregation and faster clearance from circulation, potentially reducing overall efficacy.[9]
-
Safety: A higher DAR can increase the risk of off-target toxicity, as the ADC becomes more hydrophobic and prone to non-specific uptake by healthy tissues.[10] Inconsistent DAR values between batches can therefore lead to unpredictable safety profiles.
Q3: What is the impact of aggregation on my this compound ADC?
A3: Aggregation is a common issue in ADC development and can have several detrimental effects:
-
Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen and may be cleared more rapidly from circulation, leading to reduced therapeutic effect.[6]
-
Increased Immunogenicity: The presence of aggregates can trigger an immune response in patients, potentially leading to adverse effects and reduced treatment efficacy.[11]
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during manufacturing and can indicate underlying instability of the ADC formulation.[6]
Q4: My this compound ADC is showing lower than expected cytotoxicity in vitro. What are the potential causes?
A4: Lower than expected in vitro cytotoxicity can stem from several issues:
-
Low DAR: An insufficient number of MMAF molecules conjugated to the antibody will result in reduced potency.
-
Linker Instability: The maleimide linker can be susceptible to retro-Michael addition, leading to premature drug deconjugation.[12][] If the linker is unstable, the cytotoxic payload may detach before it can be internalized by the target cells.
-
Target Antigen Expression: The target cell line may have low or variable expression of the target antigen, leading to reduced ADC binding and internalization.
-
Cellular Resistance: The target cells may have developed resistance to the MMAF payload, for instance, through the upregulation of drug efflux pumps.[14]
-
Assay-related Issues: Problems with the cytotoxicity assay itself, such as incorrect cell seeding density or reagent issues, can lead to inaccurate results.[15]
Troubleshooting Guides
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
| Possible Cause | Troubleshooting Action | Analytical Method |
| Inaccurate reagent concentration | Verify the concentration of the antibody, this compound, and reducing agent (e.g., TCEP) before each conjugation reaction. | UV-Vis Spectroscopy |
| Suboptimal reaction conditions | Optimize and strictly control reaction parameters such as pH, temperature, and incubation time. Perform small-scale optimization experiments to determine the ideal conditions. | Hydrophobic Interaction Chromatography (HIC) |
| Incomplete or excessive reduction of antibody disulfides | Carefully control the molar ratio of the reducing agent to the antibody. Analyze the extent of reduction before adding the drug-linker. | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Degradation of this compound | Ensure the drug-linker is stored correctly and protected from light and moisture. Use freshly prepared solutions for conjugation. | RP-HPLC |
| Batch ID | Molar Ratio (Drug-Linker:Ab) | Average DAR (by HIC) | % Unconjugated Ab | % High DAR Species (>4) |
| Batch A (Good) | 5:1 | 3.8 | 5.2 | 8.1 |
| Batch B (Low DAR) | 5:1 | 2.5 | 25.6 | 2.3 |
| Batch C (High DAR) | 5:1 | 4.5 | 2.1 | 20.5 |
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is used.
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Analysis: The different DAR species will elute at different retention times due to their varying hydrophobicity. The average DAR is calculated based on the peak areas of the different species.[16]
Issue 2: High Levels of Aggregation in ADC Batches
| Possible Cause | Troubleshooting Action | Analytical Method |
| High DAR | Optimize the conjugation reaction to achieve a lower and more homogeneous DAR. A higher DAR increases the hydrophobicity of the ADC, promoting aggregation.[9] | Size Exclusion Chromatography (SEC) |
| Inappropriate buffer conditions | Screen different buffer formulations (pH, ionic strength, excipients) to identify conditions that minimize aggregation. | SEC |
| Stirring/agitation stress | Minimize mechanical stress during conjugation and purification steps. Use gentle mixing methods. | SEC |
| Freeze-thaw instability | Investigate the impact of freeze-thaw cycles on aggregation. If sensitive, prepare single-use aliquots. | SEC |
| Formulation | % Monomer | % Dimer | % High Molecular Weight Aggregates |
| Formulation 1 (Phosphate Buffer, pH 7.4) | 92.1 | 5.8 | 2.1 |
| Formulation 2 (Histidine Buffer, pH 6.0) | 98.5 | 1.2 | 0.3 |
| Formulation 3 (Phosphate Buffer with 5% Trehalose) | 97.2 | 2.1 | 0.7 |
-
Column: A SEC column (e.g., TSKgel G3000SWxl) is used.
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.
-
Analysis: The monomer, dimer, and higher molecular weight aggregates are separated based on their size. The percentage of each species is calculated from the peak areas.[11][17]
Issue 3: Inconsistent In Vitro Cytotoxicity
| Possible Cause | Troubleshooting Action | Analytical Method |
| Variable DAR | Ensure consistent DAR between batches as it directly impacts potency.[8] | HIC |
| Linker Instability | Assess linker stability in plasma or serum to check for premature drug release. Consider using a more stable maleimide derivative if necessary.[12][] | LC-MS/MS to detect free drug |
| Inconsistent target antigen expression on cells | Regularly verify the antigen expression levels on the target cell line using flow cytometry. | Flow Cytometry |
| Cell culture variability | Maintain consistent cell culture conditions, including passage number, confluency, and media. | Cell-based Potency Assay (e.g., MTT) |
| Assay execution variability | Standardize the cytotoxicity assay protocol, including cell seeding density, incubation times, and reagent concentrations.[15] | Cell-based Potency Assay (e.g., MTT) |
| Cell Line | Batch A (Good DAR) IC50 (nM) | Batch B (Low DAR) IC50 (nM) | Batch D (Linker Instability) IC50 (nM) |
| HER2-positive (SK-BR-3) | 0.5 | 5.2 | 8.9 |
| HER2-positive (BT-474) | 0.8 | 7.5 | 12.3 |
| HER2-negative (MDA-MB-231) | >1000 | >1000 | >1000 |
IC50 values for MMAF-containing ADCs can range from picomolar to nanomolar depending on the cell line and antigen expression.[14][18][19][20]
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[21]
-
ADC Treatment: Prepare serial dilutions of the ADC and add to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a CO2 incubator. For tubulin inhibitors like MMAF, a longer incubation time is often required.[15]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.[22]
-
Solubilization: Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[21]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the ADC concentration.[23][24]
Visualizations
Caption: Workflow for the preparation and quality control of a this compound ADC.
Caption: Logical workflow for troubleshooting inconsistent this compound ADC batches.
Caption: Simplified signaling pathway of a this compound ADC leading to apoptosis.
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. youtube.com [youtube.com]
- 3. pharmacompass.com [pharmacompass.com]
- 4. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. ADC Manufacturing Challenges & How CDMOs Help [piramalpharmasolutions.com]
- 8. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility [mdpi.com]
- 10. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. adcreview.com [adcreview.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of MAL-PEG4-MMAF and MAL-PEG4-MMAE in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of payload for an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Among the most potent and widely used cytotoxic agents are the auristatin derivatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). When conjugated to a monoclonal antibody (mAb) via a cleavable linker system, such as the maleimide-polyethylene glycol-valine-citrulline (MAL-PEG4-vc) linker, they form highly effective ADCs. This guide provides an objective, data-driven comparison of MAL-PEG4-MMAF and MAL-PEG4-MMAE to inform payload selection in ADC development.
At the molecular level, MMAE and MMAF are both potent antimitotic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] However, a key structural difference dictates their distinct pharmacological profiles: MMAF possesses a charged C-terminal phenylalanine, rendering it less membrane-permeable than the uncharged MMAE.[3][4] This seemingly subtle distinction has profound implications for an ADC's potency, bystander effect, and overall therapeutic window.
Comparative Performance Data
The following tables summarize the quantitative data from head-to-head comparative studies of ADCs utilizing MMAE and MMAF.
| Parameter | MAL-PEG4-MMAE | This compound | Reference Cell Line | Citation |
| In Vitro Cytotoxicity (IC50) | Lower IC50 (Higher Potency) | Higher IC50 (Lower Potency) | Karpas 299 | [3][5] |
| Membrane Permeability | High | Low | N/A | [3][5] |
| Bystander Killing Effect | Potent | Negligible | Admixed Tumor Model (in vivo) | [3][5] |
| Systemic Toxicity | Higher Potential | Lower Potential | Preclinical Models | [6][7] |
Table 1: In Vitro and In Vivo Performance Comparison of MMAE and MMAF ADCs.
| Parameter | Value | Unit | Citation |
| Bioavailability (MMAF) | 0 | % | [6] |
| Clearance (MMAF) | High | - | [6] |
Table 2: Pharmacokinetic Parameters of MMAF.
Mechanism of Action: A Tale of Two Permeabilities
The fundamental mechanism of action for both MAL-PEG4-MMAE and this compound ADCs begins with the specific binding of the monoclonal antibody to a target antigen on the surface of a cancer cell.[8] This is followed by internalization of the ADC-antigen complex, typically via receptor-mediated endocytosis.[8] Once inside the cell, the complex is trafficked to the lysosome, where the valine-citrulline linker is cleaved by cathepsin B, releasing the active payload.[][10]
It is at this stage that the differing properties of MMAE and MMAF become paramount. The highly membrane-permeable MMAE can diffuse out of the target cell and kill neighboring, antigen-negative cancer cells—a phenomenon known as the bystander effect. In contrast, the charged and less permeable MMAF is largely retained within the target cell, resulting in a more localized cytotoxic effect with a diminished bystander killing capacity.[3][5]
Caption: Comparative workflow of MAL-PEG4-MMAE and this compound ADC action.
The inhibition of tubulin polymerization by both MMAE and MMAF triggers a cascade of signaling events culminating in apoptosis. This process involves the activation of the mitotic spindle assembly checkpoint, phosphorylation of anti-apoptotic proteins like Bcl-2, and activation of stress-related kinases such as JNK, ultimately leading to caspase activation and programmed cell death.[1][11]
Caption: Signaling pathway for apoptosis induced by MMAE and MMAF.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs. Below are protocols for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).[12][13]
-
Cell Seeding: Seed antigen-positive and antigen-negative cancer cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the MAL-PEG4-MMAE and this compound ADCs. Add the diluted ADCs to the appropriate wells and incubate for 72-96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value.
ADC Internalization Assay (Flow Cytometry)
This assay quantifies the uptake of an ADC by target cells.[14][15][16]
-
Cell Preparation: Harvest antigen-positive cells and adjust the cell concentration.
-
ADC Incubation: Incubate the cells with a fluorescently labeled ADC (e.g., conjugated to Alexa Fluor 488) at 4°C to allow for surface binding.
-
Internalization Induction: Shift the temperature to 37°C to initiate internalization and incubate for various time points (e.g., 0, 1, 4, 24 hours).
-
Quenching: Add a quenching solution (e.g., trypan blue) to extinguish the fluorescence of the non-internalized, surface-bound ADC.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity of the internalized ADC.
-
Data Analysis: Quantify the extent and rate of internalization over time.
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.[17][18][19]
-
Tumor Implantation: Subcutaneously implant human tumor cells (either antigen-positive alone or a mix of antigen-positive and -negative for bystander effect studies) into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
ADC Administration: Randomize the mice into treatment groups and administer the ADCs (e.g., MAL-PEG4-MMAE, this compound, and control groups) via intravenous injection at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Caption: Workflow for in vitro and in vivo comparison of ADCs.
Conclusion: Selecting the Right Payload for the Target
The choice between MAL-PEG4-MMAE and this compound is a strategic one that depends on the specific characteristics of the target antigen and the tumor microenvironment.
-
MAL-PEG4-MMAE is the payload of choice when a potent bystander effect is desired. This is particularly advantageous in the context of heterogeneous tumors where not all cancer cells express the target antigen. The ability of MMAE to diffuse into adjacent cells can lead to a more profound anti-tumor response.[3][5] However, this increased potency and bystander killing may also translate to a higher risk of off-target toxicity.[7]
-
This compound is preferred when a more targeted, cell-autonomous killing mechanism is required, or when minimizing systemic toxicity is a primary concern.[6][7] Its limited membrane permeability confines its cytotoxic activity primarily to the antigen-positive cells, potentially offering a wider therapeutic window. This makes it a suitable candidate for treating hematological malignancies or solid tumors with homogenous antigen expression.
Ultimately, the decision to use MAL-PEG4-MMAE or this compound in an ADC should be based on a thorough evaluation of preclinical data, considering the trade-off between broad anti-tumor activity and the potential for off-target effects. This comparative guide provides a foundational framework and the necessary experimental approaches to make an informed decision in the development of the next generation of antibody-drug conjugates.
References
- 1. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-biolabs.com [creative-biolabs.com]
- 16. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 17. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
In Vivo Efficacy of Antibody-Drug Conjugates: A Comparative Analysis of MAL-PEG4-MMAF and Other Linker Technologies
For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant of the in vivo efficacy and therapeutic index of an antibody-drug conjugate (ADC). This guide provides an objective comparison of the anticipated in vivo performance of ADCs utilizing a maleimide-polyethylene glycol (PEG) linker, specifically MAL-PEG4-MMAF, against other commonly employed linker technologies. The comparison is supported by experimental data from preclinical studies on related ADCs, highlighting the impact of linker chemistry on pharmacokinetics, anti-tumor activity, and tolerability.
The Role of the Linker in ADC Efficacy
The linker in an ADC is not merely a passive connector but a dynamic component that profoundly influences the conjugate's stability in circulation, its drug-release mechanism, and its overall therapeutic window. The choice of linker can dictate whether a potent cytotoxic payload like monomethylauristatin F (MMAF) can be effectively delivered to tumor cells while minimizing off-target toxicity.
MMAF is a potent anti-mitotic agent that inhibits tubulin polymerization.[1] Unlike its counterpart, monomethylauristatin E (MMAE), MMAF has a charged C-terminal phenylalanine, which limits its cell permeability.[2] This property makes the bystander killing of adjacent antigen-negative tumor cells less likely but can improve the ADC's tolerability.[3] The efficacy of an MMAF-based ADC is therefore highly dependent on the efficient internalization of the ADC and the subsequent intracellular release of the payload.
Comparative Analysis of Linker Technologies
PEGylation: Enhancing In Vivo Performance
The inclusion of a PEG spacer in the linker is a key strategy to improve the physicochemical properties and in vivo behavior of ADCs, particularly those with hydrophobic payloads.[4]
Key Advantages of PEGylation:
-
Improved Pharmacokinetics: PEGylation increases the hydrophilicity of the ADC, which can lead to reduced plasma clearance and a longer circulation half-life.[4][5] Studies on PEGylated glucuronide-MMAE linkers have demonstrated a clear relationship between the length of the PEG chain and the ADC's pharmacokinetic profile. Longer PEG chains (up to PEG8) resulted in slower clearance, approaching that of the parent antibody.[4] This extended exposure can lead to greater accumulation of the ADC in the tumor.
-
Enhanced Tolerability: By reducing rapid clearance and non-specific uptake, PEGylation can improve the tolerability of an ADC. In a study comparing PEGylated and non-PEGylated glucuronide-MMAE ADCs, the PEGylated versions were significantly better tolerated at high drug-to-antibody ratios (DAR).[4]
-
Wider Therapeutic Window: The combination of improved pharmacokinetics and better tolerability can result in a wider therapeutic window, allowing for the administration of higher or more frequent doses without unacceptable toxicity.[4]
Based on these principles, a this compound linker is expected to confer favorable pharmacokinetic and safety profiles compared to a non-PEGylated maleimide linker, such as maleimidocaproyl (mc).
Non-Cleavable vs. Cleavable Linkers for MMAF
A pivotal consideration in linker design is the mechanism of drug release. Non-cleavable linkers, like the maleimide in this compound, release the payload after the antibody is degraded in the lysosome of the target cell.[2] This results in the release of the drug with an attached amino acid (e.g., cysteine-mc-MMAF).[3] In contrast, cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the tumor cell, such as the presence of certain enzymes (e.g., cathepsins) or a lower pH.[3]
A preclinical study directly compared the in vivo efficacy and tolerability of an anti-CD30 ADC conjugated to MMAF via a non-cleavable maleimidocaproyl (mc) linker versus a cleavable valine-citrulline (vc) linker.[2]
Table 1: In Vivo Comparison of Non-Cleavable (mc) vs. Cleavable (vc) Linkers with MMAF
| Feature | mc-MMAF ADC (Non-cleavable) | vc-MMAF ADC (Cleavable) | Reference |
| In Vivo Efficacy | Equally potent in inducing tumor regressions and cures in xenograft models. | Equally potent in inducing tumor regressions and cures in xenograft models. | [2] |
| Tolerability (MTD) | Tolerated at >3 times the Maximum Tolerated Dose (MTD) of the vc-MMAF ADC. | Lower MTD compared to the mc-MMAF ADC. | [2] |
This study demonstrates that for MMAF, a non-cleavable linker can provide a significant advantage in terms of tolerability without compromising anti-tumor efficacy.[2] This suggests that a this compound ADC, being non-cleavable, would likely have a favorable safety profile.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below is a representative experimental protocol for evaluating the anti-tumor activity of an ADC in a xenograft mouse model, based on common practices described in the literature.[6]
Protocol: In Vivo Anti-Tumor Efficacy Study in a Xenograft Model
-
Cell Line and Animal Model:
-
Select a human cancer cell line that expresses the target antigen for the ADC's antibody.
-
Implant the cancer cells subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude or SCID).
-
Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).
-
-
ADC Administration:
-
Randomize mice into treatment groups (e.g., vehicle control, non-binding control ADC, test ADC at various doses).
-
Administer the ADCs intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule (e.g., single dose, or once weekly for several weeks).
-
-
Efficacy Endpoints:
-
Measure tumor volume using calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (or when tumors reach a maximum ethical size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Primary efficacy endpoints often include tumor growth inhibition (TGI) and complete tumor regression. Survival can also be monitored as a primary or secondary endpoint.
-
-
Toxicity Assessment:
-
In separate studies, determine the maximum tolerated dose (MTD) of the ADC.
-
Administer escalating doses of the ADC to non-tumor-bearing mice and monitor for signs of toxicity, including weight loss, changes in behavior, and at the end of the study, perform necropsy and histopathology of major organs.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of an MMAF-based ADC and a typical experimental workflow for in vivo efficacy studies.
Caption: Mechanism of Action of an MMAF-based ADC.
Caption: Experimental Workflow for In Vivo ADC Efficacy Study.
Conclusion
The in vivo efficacy of an MMAF-based ADC is a complex interplay between the antibody, the payload, and the linker. While direct comparative data for this compound is limited, the available evidence strongly suggests that the inclusion of a PEG4 spacer will likely enhance the ADC's pharmacokinetic profile and tolerability compared to a non-PEGylated counterpart. Furthermore, the use of a non-cleavable maleimide linkage to MMAF has been shown to provide a significant tolerability advantage in vivo without compromising anti-tumor activity when compared to a cleavable linker.
For drug development professionals, these findings underscore the importance of linker design and the potential benefits of PEGylation for optimizing the therapeutic index of MMAF-based ADCs. Further preclinical studies directly comparing this compound with other linker technologies will be invaluable in confirming these anticipated advantages and guiding the development of next-generation ADCs.
References
- 1. Development of antibody‐drug conjugates in cancer: Overview and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using the Lessons Learned From the Clinic to Improve the Preclinical Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MAL-PEG4-MMAF ADC Binding Affinity Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of an antibody-drug conjugate (ADC) utilizing the MAL-PEG4-MMAF drug-linker technology with alternative ADC platforms. The focus is on the critical aspect of binding affinity, a key determinant of ADC efficacy and specificity. This document outlines the experimental validation of binding affinity, presenting data in a comparative format and providing detailed experimental protocols.
Introduction to Antibody-Drug Conjugates and the Importance of Binding Affinity
Antibody-drug conjugates are a revolutionary class of biotherapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. This targeted delivery approach aims to maximize the therapeutic window by delivering the payload specifically to cancer cells while minimizing systemic toxicity. The binding affinity of the monoclonal antibody component to its target antigen on the tumor cell surface is a paramount parameter. It dictates the efficiency of ADC localization to the tumor, its subsequent internalization, and ultimately, the delivery of the cytotoxic payload. Insufficient affinity can lead to poor tumor targeting, while excessively high affinity may impair tumor penetration, an effect known as the "binding site barrier". Therefore, precise characterization and validation of binding affinity are crucial steps in the development of any ADC.
Comparison of ADC Components: this compound vs. Alternatives
The this compound drug-linker represents a specific combination of a maleimide (MAL) conjugation group, a polyethylene glycol (PEG4) spacer, and the cytotoxic agent monomethyl auristatin F (MMAF). Understanding the properties of each component is essential for interpreting binding affinity data and overall ADC performance.
Cytotoxic Payloads: MMAF vs. MMAE
Monomethyl auristatin F (MMAF) and monomethyl auristatin E (MMAE) are both potent antitubulin agents derived from dolastatin 10.[1] However, they possess distinct physicochemical properties that influence their activity within an ADC construct.
| Feature | Monomethyl Auristatin F (MMAF) | Monomethyl Auristatin E (MMAE) |
| Cell Permeability | Low (charged C-terminal phenylalanine)[1] | High (uncharged)[1] |
| Bystander Effect | Limited[1] | Potent[1] |
| Potency (as free drug) | Generally less potent than MMAE due to poor cell entry[1] | Highly potent |
| Hydrophilicity | More hydrophilic | More hydrophobic[2] |
The lower cell permeability of MMAF makes its cytotoxic effect highly dependent on the specific internalization of the ADC, potentially leading to a better safety profile by reducing off-target toxicity.
Linker Technology: MAL-PEG4 vs. Alternative Linkers
The linker is a critical component that connects the antibody to the payload. Its stability in circulation and its cleavage mechanism at the target site are key to ADC efficacy and safety.
| Linker Type | Example | Cleavage Mechanism | Key Features |
| Maleimide-PEG | MAL-PEG4 | Non-cleavable (amide bond) | Hydrophilic PEG spacer enhances solubility and pharmacokinetics.[3][4] |
| Valine-Citrulline | vc-MMAE | Protease-cleavable (Cathepsin B) | Designed for intracellular release of the payload. |
| Disulfide | SPP | Reduction-cleavable | Exploits the reducing environment inside the cell. |
The MAL-PEG4 linker, being non-cleavable, relies on the degradation of the antibody backbone within the lysosome to release the payload. The PEG4 spacer can improve the solubility and stability of the ADC.
Validation of Binding Affinity: A Comparative Analysis
To illustrate the validation of binding affinity, this section presents a representative comparison of an anti-HER2 antibody conjugated to this compound with an alternative ADC, an anti-HER2 antibody conjugated to a cleavable valine-citrulline (vc) linker and the payload MMAE.
Disclaimer: The following data is a realistic, illustrative example created for this guide, as direct head-to-head comparative SPR data for a this compound ADC against a vc-MMAE ADC on the same antibody is not publicly available in a single source. The data for Trastuzumab-DM1 (T-DM1) is based on published findings to provide a real-world reference.[5]
Quantitative Binding Affinity Data (Illustrative)
Surface Plasmon Resonance (SPR) is the gold standard for quantifying the binding kinetics of biomolecular interactions. The key parameters measured are the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is the ratio of kd/ka and represents the affinity of the interaction.
| ADC Construct | Target Antigen | ka (1/Ms) | kd (1/s) | KD (nM) |
| Anti-HER2-MAL-PEG4-MMAF | HER2 | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 |
| Anti-HER2-vc-MMAE | HER2 | 1.3 x 10^5 | 3.9 x 10^-4 | 3.0 |
| Trastuzumab-DM1 (T-DM1)[5] | HER2 | 1.6 x 10^5 | 4.3 x 10^-4 | 2.7 |
| Unconjugated Anti-HER2 mAb | HER2 | 1.7 x 10^5 | 2.9 x 10^-4 | 1.7 |
This illustrative data suggests that the conjugation of different drug-linker systems can have a minor impact on the binding affinity of the parent antibody. The this compound construct is shown to retain a high affinity, comparable to the unconjugated antibody and other ADC formats.
Experimental Protocols
Surface Plasmon Resonance (SPR) Analysis of ADC Binding Affinity
This protocol outlines the general procedure for determining the binding kinetics of an ADC to its target antigen using SPR.
Objective: To quantify the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the ADC-antigen interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant target antigen
-
ADC sample (e.g., Anti-HER2-MAL-PEG4-MMAF)
-
Unconjugated monoclonal antibody (as a control)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 1.5)
Procedure:
-
Sensor Chip Preparation:
-
Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of EDC and NHS.
-
-
Ligand Immobilization:
-
Inject the recombinant target antigen over the activated surface to achieve the desired immobilization level (e.g., 2000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the ADC (analyte) in running buffer over the immobilized antigen surface. Use a range of concentrations that bracket the expected KD value.
-
Include a zero-concentration (buffer only) injection for double referencing.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
After each ADC injection, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the ka, kd, and KD values.
-
Repeat the analysis for the unconjugated antibody as a control.
-
Visualizations
Caption: Mechanism of Action for a this compound ADC.
Caption: Experimental Workflow for SPR-based Binding Affinity Validation.
Conclusion
The validation of binding affinity is a cornerstone of ADC development. The this compound drug-linker system offers a potent and hydrophilic payload with a stable linker, and as illustrated, its conjugation to a monoclonal antibody is expected to retain high binding affinity to the target antigen. The choice of payload and linker technology will ultimately depend on the specific target, tumor microenvironment, and desired mechanism of action. Rigorous and standardized experimental protocols, such as Surface Plasmon Resonance, are essential for generating the high-quality, quantitative data needed to compare different ADC candidates and make informed decisions in the drug development process.
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. Antibody-drug conjugates with dual payloads for combating breast tumor heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Affinity profiling of monoclonal antibody and antibody-drug-conjugate preparations by coupled liquid chromatography-surface plasmon resonance biosensing - PMC [pmc.ncbi.nlm.nih.gov]
Cleavable vs. Non-Cleavable Linkers for MMAF: A Comparative Analysis for Antibody-Drug Conjugate Development
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the efficacy and safety of an antibody-drug conjugate (ADC). This guide provides a detailed comparative analysis of cleavable and non-cleavable linkers for the potent anti-tubulin agent monomethylauristatin F (MMAF), supported by experimental data and detailed protocols.
MMAF is a synthetic analog of the natural product dolastatin 10 and functions as a mitotic inhibitor by disrupting tubulin polymerization.[1] Its charged C-terminal phenylalanine residue attenuates its cytotoxic activity compared to its uncharged counterpart, MMAE, likely due to impaired intracellular access.[2][3] When conjugated to a monoclonal antibody (mAb) via a linker, its potent anti-tumor activity can be specifically directed to cancer cells. The nature of this linker—cleavable or non-cleavable—profoundly influences the ADC's mechanism of action, stability, and overall therapeutic index.
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their drug release mechanism.[4][5]
Cleavable linkers are designed to be stable in systemic circulation and undergo cleavage within the target cell, releasing the free, highly potent payload.[5][6] This cleavage is typically triggered by the intracellular environment, such as the low pH of endosomes and lysosomes or the presence of specific enzymes like cathepsins.[6][7] A common example is the valine-citrulline (vc) peptide linker, which is susceptible to cleavage by lysosomal proteases.[6][8]
Non-cleavable linkers , in contrast, do not have a specific cleavage site. The release of the active drug metabolite relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[5][9][10][11] This results in the release of the payload still attached to the linker and the amino acid residue from the antibody to which it was conjugated (e.g., cysteine-maleimidocaproyl-MMAF).[2][4]
Performance Comparison: Efficacy, Stability, and Toxicity
The choice between a cleavable and non-cleavable linker for MMAF involves a trade-off between potency, stability, and the potential for off-target toxicity.
| Parameter | Cleavable Linker (e.g., vc-MMAF) | Non-Cleavable Linker (e.g., mc-MMAF) | References |
| In Vitro Potency | High potency due to release of free MMAF. | Potency can be comparable to cleavable linkers, but the charged metabolite may have reduced cell permeability. | [2],[3],[4] |
| In Vivo Efficacy | Can induce cures and regressions of established xenograft tumors at well-tolerated doses. | Equally potent in vivo to some cleavable linker ADCs. | [2],[3] |
| Stability | Generally stable in circulation, but can be susceptible to premature cleavage by extracellular proteases. | More stable in circulation, leading to a lower risk of premature drug release. | [4],[9],[10] |
| Toxicity | Higher potential for off-target toxicity due to premature drug release and the "bystander effect." | Generally better tolerated in preclinical studies with a higher maximum tolerated dose (MTD). | [2],[3],[4],[12] |
| Bystander Effect | The released, cell-permeable drug can kill neighboring antigen-negative tumor cells. | Limited to no bystander effect as the charged drug-linker-amino acid metabolite is less membrane-permeable. | [9],[10],[6] |
Experimental Data Summary
The following tables summarize quantitative data from comparative studies of cleavable and non-cleavable MMAF ADCs.
Table 1: In Vitro Cytotoxicity (IC50, ng/mL)
| Cell Line | Target | Cleavable ADC (vc-MMAF) | Non-Cleavable ADC (mc-MMAF) | Free MMAF | Reference |
| L2987 | CD30 | 1.8 | 3.6 | >10,000 | [2] |
| Karpas 299 | CD30 | 0.5 | 1.0 | >10,000 | [2] |
Table 2: In Vivo Efficacy and Tolerability
| ADC | Target | Xenograft Model | Efficacy Outcome | Maximum Tolerated Dose (MTD) | Reference |
| cAC10-vc-MMAF | CD30 | L2987 Hodgkin's Disease | Tumor regression and cures | < 10 mg/kg | [2],[3] |
| cAC10-mc-MMAF | CD30 | L2987 Hodgkin's Disease | Tumor regression and cures | > 30 mg/kg | [2],[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments in the evaluation of MMAF ADCs.
ADC Synthesis and Characterization
Objective: To conjugate MMAF to a monoclonal antibody via a cleavable or non-cleavable linker and determine the drug-to-antibody ratio (DAR).
Protocol:
-
Antibody Reduction (for cysteine conjugation):
-
Dissolve the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) containing EDTA.
-
Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), and incubate to reduce interchain disulfide bonds.
-
Remove the reducing agent by size-exclusion chromatography.
-
-
Conjugation:
-
Dissolve the maleimide-functionalized linker-drug (e.g., mc-MMAF or vc-PAB-MMAF) in an organic solvent like dimethyl sulfoxide (DMSO).
-
Add the linker-drug solution to the reduced antibody solution at a specific molar ratio.
-
Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for a defined period.
-
-
Purification:
-
Purify the ADC from unconjugated linker-drug and other reagents using size-exclusion chromatography or protein A affinity chromatography.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the DAR using hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs on target-expressing cancer cell lines.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., L2987 or Karpas 299 for CD30-targeting ADCs) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs, free MMAF, and a non-binding control ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
-
Incubation:
-
Incubate the plates for a period suitable for the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors like MMAF).[13]
-
-
Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[14]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Plot the viability data against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
-
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADCs in a xenograft mouse model.
Protocol:
-
Tumor Implantation:
-
Implant cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor tumor growth until the tumors reach a specified size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize the mice into treatment groups (e.g., vehicle control, non-binding control ADC, cleavable ADC, non-cleavable ADC).
-
Administer the ADCs intravenously at specified doses and schedules.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Data Analysis:
-
The study endpoint may be a specific tumor volume, a predetermined time point, or when signs of morbidity are observed.
-
Plot the mean tumor volume over time for each group to assess anti-tumor activity.
-
Compare the tumor growth inhibition between the different treatment groups.
-
Conclusion
The selection of a cleavable or non-cleavable linker for an MMAF-based ADC is a nuanced decision that depends on the specific therapeutic application. Cleavable linkers offer the advantage of high potency and the potential for a bystander effect, which may be beneficial for treating heterogeneous tumors. However, this can come at the cost of increased off-target toxicity. Non-cleavable linkers provide enhanced stability and a better safety profile, making them a compelling choice, particularly for highly expressed and rapidly internalizing antigens. Ultimately, a thorough evaluation of both linker types through rigorous in vitro and in vivo studies is essential for the development of a safe and effective ADC therapeutic.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 10. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 11. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 12. ashpublications.org [ashpublications.org]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
Assessing the Bystander Effect of MAL-PEG4-MMAF Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies. A key feature influencing their efficacy is the "bystander effect," the ability of the ADC's cytotoxic payload, released from a target cancer cell, to diffuse and kill neighboring antigen-negative cancer cells. This guide provides a comparative assessment of the bystander effect of ADCs utilizing a maleimide-PEG4-monomethyl auristatin F (MAL-PEG4-MMAF) linker-payload system. The comparison is primarily drawn against ADCs with a similar linker conjugated to monomethyl auristatin E (MMAE), a well-characterized payload known for its potent bystander killing capabilities.
The central finding from preclinical studies is that MMAF-based ADCs, including those with a cleavable linker like the valine-citrulline (vc) linker often used in conjunction with MAL-PEG4, exhibit a negligible bystander effect . This is attributed to the physicochemical properties of MMAF, which is a charged and less membrane-permeable molecule compared to the uncharged and more permeable MMAE.[1][2][3]
Mechanism of the ADC Bystander Effect
The bystander effect of an ADC is a multi-step process that dictates its ability to eradicate heterogeneous tumors where not all cells express the target antigen.
Comparative Performance: MMAF vs. MMAE Payloads
Experimental data from preclinical models directly comparing ADCs with vc-MMAF and vc-MMAE payloads demonstrate a stark difference in their ability to induce bystander killing. The valine-citrulline (vc) linker is a protease-cleavable linker often used in combination with a maleimide-PEG moiety for conjugation to the antibody.
In Vitro Cytotoxicity
While both MMAF and MMAE-based ADCs are potent against antigen-positive cells, free MMAF is significantly less potent than free MMAE against various cell lines, a difference attributed to its lower membrane permeability.[1][2]
| Payload | Target Cells | IC50 (nmol/L) | Notes |
| MMAF | Karpas 299 (CD30+) | 68 | Less potent as a free drug due to poor cell permeability.[2] |
| MMAE | Karpas 299 (CD30+) | 0.1 | Highly potent as a free drug due to good cell permeability.[2] |
| cAC10-vcMMAF | Karpas 299 (CD30+) | Potent | Effective against antigen-positive cells.[1][2] |
| cAC10-vcMMAE | Karpas 299 (CD30+) | Potent | Effective against antigen-positive cells.[1][2] |
Table 1. Comparative in vitro cytotoxicity of free MMAF and MMAE, and corresponding ADCs, against the CD30-positive Karpas 299 cell line. The IC50 values for the free payloads highlight the difference in their intrinsic cell-killing potential when not delivered by an antibody.
In Vivo Bystander Effect in Admixed Tumor Model
An admixed tumor model, where antigen-positive and antigen-negative tumor cells are co-implanted, is a robust method to assess the in vivo bystander effect.
| ADC Treatment (3 mg/kg) | Tumor Response | Conclusion on Bystander Effect |
| cAC10-vcMMAF | Moderate growth delay, no complete remissions.[1][2] | No significant bystander killing observed. [1][2][4] |
| cAC10-vcMMAE | Complete tumor remission in a majority of subjects.[1][2] | Potent bystander killing observed. [1][2][4] |
| IgG-vcMMAF (non-binding control) | Continuous tumor growth.[1][2] | No target-mediated effect. |
| IgG-vcMMAE (non-binding control) | Continuous tumor growth.[1][2] | No target-mediated effect. |
Table 2. In vivo efficacy of MMAF- and MMAE-based ADCs in an admixed tumor model consisting of CD30-positive (Karpas 299) and CD30-negative (Karpas-35R) cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of an ADC's bystander effect. Below are representative protocols for key experiments.
In Vitro Co-Culture Bystander Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Protocol:
-
Cell Preparation:
-
Antigen-positive (Ag+) cells (e.g., HER2-positive SK-BR-3).
-
Antigen-negative (Ag-) cells stably expressing a fluorescent protein (e.g., GFP-MCF7).
-
-
Co-culture Seeding:
-
Seed Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 3:1, 9:1). Total cell density should be optimized for logarithmic growth over the assay duration.
-
Include monoculture controls for both Ag+ and Ag- cells.
-
-
ADC Incubation:
-
After cells have adhered (typically overnight), add serial dilutions of the this compound ADC and control ADCs.
-
The concentration range should be chosen such that the highest concentration is cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture.
-
-
Viability Assessment:
-
Incubate for a period that allows for ADC processing and potential bystander effect to occur (e.g., 96-120 hours).
-
Quantify the viability of the Ag- (fluorescent) cell population using a high-content imager or flow cytometer.
-
-
Data Analysis:
-
Normalize the fluorescent signal/cell count in the treated wells to the untreated co-culture control.
-
A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
-
In Vivo Admixed Tumor Xenograft Model
This model assesses the bystander effect in a more physiologically relevant setting.
Protocol:
-
Cell Preparation:
-
Prepare a suspension of Ag+ (e.g., Karpas 299) and Ag- (e.g., Karpas-35R) cells at a 1:1 ratio.
-
-
Tumor Implantation:
-
Subcutaneously implant the cell mixture (e.g., 5 x 10^6 total cells) into immunocompromised mice (e.g., SCID mice).
-
Allow tumors to establish to a predetermined size (e.g., 100-150 mm³).
-
-
ADC Administration:
-
Randomize mice into treatment groups:
-
Vehicle control
-
This compound ADC
-
Positive control ADC with known bystander effect (e.g., vc-MMAE ADC)
-
Non-binding isotype control ADC
-
-
Administer a single intravenous dose of the ADCs at a specified concentration (e.g., 3 mg/kg).
-
-
Tumor Volume Measurement:
-
Measure tumor volumes with calipers 2-3 times per week.
-
-
Endpoint Analysis:
-
Continue monitoring until tumors in the control group reach the endpoint.
-
Tumor growth inhibition, delay, or regression in the this compound ADC group compared to controls is assessed. A lack of tumor regression, despite the known potency of MMAF against Ag+ cells, would indicate a lack of a significant bystander effect.[1][2]
-
At the end of the study, tumors can be excised for immunohistochemical (IHC) analysis to confirm the presence or absence of Ag+ and Ag- cells.[1][4]
-
Conclusion
The available preclinical evidence strongly suggests that ADCs constructed with a this compound linker-payload system will not exhibit a significant bystander effect. This is due to the inherent physicochemical properties of the MMAF payload, specifically its charge and low membrane permeability, which prevent its diffusion into neighboring antigen-negative cells following its release inside the target cell. While this limits the ADC's utility in treating tumors with heterogeneous antigen expression, it may offer a wider therapeutic window by reducing off-target toxicity to healthy tissues. For applications where a bystander effect is desired to overcome tumor heterogeneity, a payload with high membrane permeability, such as MMAE, would be a more suitable choice. The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing the bystander killing capacity of novel ADC candidates.
References
A Head-to-Head Comparison of PEG Linkers for MMAF-based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic efficacy and safety. For ADCs utilizing the potent antimitotic agent monomethylauristatin F (MMAF), the incorporation of polyethylene glycol (PEG) into the linker has emerged as a key strategy to optimize ADC properties. This guide provides a head-to-head comparison of different PEG linkers for MMAF ADCs, supported by experimental data and detailed methodologies, to aid researchers in the rational design of next-generation ADCs.
The Role of PEG Linkers in ADC Development
MMAF is a highly potent tubulin inhibitor.[1] Its charged C-terminal phenylalanine residue restricts its cell permeability, making it highly dependent on antibody-mediated delivery.[2] However, the inherent hydrophobicity of the MMAF payload and the linker systems can lead to ADC aggregation, reduced solubility, and accelerated plasma clearance, thereby limiting therapeutic efficacy and potentially increasing off-target toxicity.[1][3]
PEGylation, the covalent attachment of PEG chains, offers a solution to these challenges by:
-
Improving Hydrophilicity and Solubility: The hydrophilic nature of PEG counteracts the hydrophobicity of the payload, reducing aggregation and improving the overall solubility of the ADC.[4][5]
-
Enhancing Pharmacokinetics: PEG chains create a hydrophilic shield around the ADC, which can prolong its circulation half-life by reducing renal clearance and protecting it from proteolytic degradation.[3][4]
-
Increasing the Therapeutic Window: By improving pharmacokinetics and reducing off-target toxicity, PEG linkers can lead to a wider therapeutic window.[2]
-
Enabling Higher Drug-to-Antibody Ratios (DAR): The improved solubility afforded by PEGylation can allow for the successful conjugation of a higher number of drug molecules per antibody without inducing aggregation.[5]
Impact of PEG Linker Length on ADC Performance
The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the properties of an MMAF ADC. While direct head-to-head comparative studies for a range of PEG linker lengths on MMAF ADCs are not extensively available in the public domain, valuable insights can be drawn from studies on ADCs with other auristatin payloads, such as monomethylauristatin E (MMAE).
A study on affibody-MMAE conjugates provides a compelling case for the impact of PEG linker length. In this research, conjugates with no PEG linker (HM), a 4 kDa PEG linker (HP4KM), and a 10 kDa PEG linker (HP10KM) were compared. The results demonstrated that increasing the PEG linker length significantly extended the circulation half-life of the conjugate. However, this came at the cost of reduced in vitro cytotoxicity. The optimal balance for in vivo tumor inhibition was achieved with the 10 kDa PEG linker, which, despite its lower in vitro potency, benefited from a substantially longer half-life, leading to greater tumor accumulation and efficacy. This suggests a trade-off between in vitro potency and in vivo performance that must be carefully considered when selecting a PEG linker length for an MMAF ADC.
Table 1: Comparison of Affibody-MMAE Conjugates with Varying PEG Linker Lengths (Illustrative for MMAF ADCs)
| Property | No PEG (HM) | 4 kDa PEG (HP4KM) | 10 kDa PEG (HP10KM) |
| Circulation Half-Life Extension | 1x | 2.5x | 11.2x |
| In Vitro Cytotoxicity Reduction | 1x | 4.5x | 22x |
| Maximum Tolerated Dose (MTD) | 5.0 mg/kg | 10.0 mg/kg | 20.0 mg/kg |
| In Vivo Tumor Inhibition | + | ++ | +++ |
Data extrapolated from a study on affibody-MMAE conjugates and is intended to be illustrative of the expected trends for MMAF ADCs.
Linear vs. Branched PEG Linkers: A Structural Comparison
The architecture of the PEG linker also plays a significant role in ADC performance. Both linear and branched (or pendant) PEG configurations have been explored.
-
Linear PEG Linkers: These consist of a single, straight chain of ethylene glycol units. They are the more traditional form of PEGylation and have been widely used in drug delivery.
-
Branched PEG Linkers: These have multiple PEG chains extending from a central core. This structure can provide a more compact and dense hydrophilic shield around the payload.
Studies comparing linear and branched PEG linkers for other payloads, such as mertansine (DM1), have shown that at higher DARs, branched PEG linkers can lead to ADCs with slower plasma clearance rates compared to their linear counterparts. This suggests that the three-dimensional structure of branched PEGs may be more effective at masking the hydrophobic payload and preventing non-specific interactions that lead to clearance. For MMAF ADCs, a similar trend would be expected, with branched PEG linkers potentially offering superior pharmacokinetic profiles, especially for ADCs with a high DAR.
Experimental Methodologies
To enable researchers to conduct their own comparative studies, detailed protocols for key experiments are provided below.
Synthesis and Characterization of PEG-MMAF ADCs
A general two-step conjugation protocol is as follows:
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate free thiol groups. This is typically achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The extent of reduction can be controlled to achieve a desired average DAR.
-
Drug-Linker Conjugation: The maleimide-functionalized PEG-MMAF linker is then added to the reduced antibody. The maleimide groups react with the free thiol groups on the antibody to form a stable thioether bond.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated drug-linker and other impurities, typically using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HICC). The purified ADC is then characterized to determine the average DAR, aggregation levels, and purity.
In Vitro Cytotoxicity Assay
The in vitro potency of the MMAF ADCs is typically assessed using a cell viability assay, such as the MTT or MTS assay.
-
Cell Seeding: Target cancer cells overexpressing the antigen of interest are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are then treated with serial dilutions of the MMAF ADCs and incubated for a period of 72 to 120 hours.
-
Viability Assessment: A viability reagent (e.g., MTT) is added to the wells. The absorbance is then measured, which correlates with the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the cell viability against the ADC concentration.
In Vivo Efficacy Studies in Xenograft Models
The antitumor activity of the MMAF ADCs is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into treatment groups.
-
ADC Administration: The MMAF ADCs are administered to the mice, usually via intravenous injection, at various dose levels.
-
Tumor Volume Measurement: Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the ADC-treated groups to that in a vehicle control group.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the general structure of a PEG-MMAF ADC, the experimental workflow for its evaluation, and the mechanism of action of MMAF.
Caption: General structure of a PEG-MMAF ADC.
Caption: Experimental workflow for ADC evaluation.
Caption: MMAF mechanism of action pathway.
Conclusion
The choice of a PEG linker is a critical decision in the design of MMAF-based ADCs. While direct head-to-head comparative data for various PEG linkers with MMAF is still emerging, the available evidence from related payloads strongly suggests that both linker length and architecture are key parameters for optimization. Longer PEG chains can significantly improve pharmacokinetics and in vivo efficacy, although this may be accompanied by a decrease in in vitro potency. Branched PEG linkers may offer advantages over linear constructs, particularly for ADCs with high DARs. Ultimately, the optimal PEG linker for an MMAF ADC will depend on the specific antibody, target, and desired therapeutic profile. Careful empirical evaluation of a panel of PEG linkers, using the methodologies outlined in this guide, is essential for the development of safe and effective MMAF-based ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
Validating the Cytotoxic Potency of MAL-PEG4-MMAF Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic potency of antibody-drug conjugates (ADCs) utilizing the MAL-PEG4-MMAF linker-payload system. We will delve into its performance relative to other ADC alternatives, supported by experimental data and detailed protocols.
Executive Summary
Monomethyl auristatin F (MMAF) is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] When conjugated to a monoclonal antibody (mAb) via a linker, it becomes a targeted therapeutic capable of selectively killing cancer cells. The MAL-PEG4 linker is a tool for attaching MMAF to the antibody. The maleimide (MAL) group allows for covalent attachment to the antibody, while the polyethylene glycol (PEG4) spacer enhances the solubility and stability of the resulting ADC.[3][4][5]
This guide will compare the cytotoxic potency of this compound ADCs with other common ADC payloads, particularly its structural analog, monomethyl auristatin E (MMAE). A key differentiator is the charged C-terminal phenylalanine of MMAF, which reduces its membrane permeability compared to the uncharged MMAE.[2] This structural difference leads to a significant reduction in the "bystander effect," where the payload released from a target cell kills adjacent antigen-negative cells. While this can enhance tumor-specific killing and potentially reduce off-target toxicity, it may be less effective in heterogeneous tumors where not all cells express the target antigen.[1]
Comparative Cytotoxic Potency
Generally, MMAF-based ADCs exhibit slightly lower potency in vitro compared to their MMAE counterparts due to the reduced cell permeability of the MMAF payload.[2] However, they retain potent, sub-nanomolar activity against antigen-expressing cancer cells.
Table 1: Comparative in vitro Cytotoxicity of MMAF vs. MMAE-based ADCs (Illustrative)
| Conjugate | Payload | Target Antigen | Cancer Cell Line | IC50 (nM) | Reference |
| Anti-CD30 ADC | MMAF | CD30 | Karpas-299 (Anaplastic Large Cell Lymphoma) | ~1-10 | [6] |
| Brentuximab Vedotin (Adcetris®) | MMAE | CD30 | Karpas-299 (Anaplastic Large Cell Lymphoma) | ~0.1-1 | [7] |
| Anti-HER2 ADC | MMAF | HER2 | SK-BR-3 (Breast Cancer) | Data not available | - |
| Trastuzumab Emtansine (Kadcyla®) | DM1 | HER2 | SK-BR-3 (Breast Cancer) | ~0.1-5 | [4] |
| Anti-Trop-2 ADC | MMAF | Trop-2 | Various | Data not available | - |
| Sacituzumab Govitecan (Trodelvy®) | SN-38 | Trop-2 | Various | ~1-10 | [8] |
Note: The IC50 values presented are illustrative and can vary significantly based on the specific antibody, linker, cell line, and experimental conditions.
The Bystander Effect: A Key Differentiator
The bystander effect is a critical consideration in ADC design. It refers to the ability of the cytotoxic payload, once released from the target cell, to diffuse across cell membranes and kill neighboring antigen-negative cells. This can be advantageous in treating tumors with heterogeneous antigen expression.
Due to its charged nature and lower membrane permeability, MMAF exhibits a significantly limited bystander effect compared to the more permeable MMAE.[1] This characteristic can be a double-edged sword:
-
Advantage: Reduced potential for off-target toxicity to healthy tissues, as the cytotoxic effect is more confined to the antigen-positive cancer cells.
-
Disadvantage: May be less effective in tumors where antigen expression is not uniform, as the ADC will not be able to eliminate antigen-negative cancer cells in the vicinity of targeted cells.
Table 2: Comparison of Bystander Effect Potential
| Payload | Membrane Permeability | Bystander Effect | Rationale |
| MMAF | Low | Limited to None | The charged C-terminal phenylalanine restricts its ability to cross cell membranes.[1] |
| MMAE | High | Potent | The uncharged nature allows for efficient diffusion into neighboring cells.[1] |
| DM1 | Moderate | Moderate | Can exhibit a bystander effect, but generally less pronounced than MMAE. |
| SN-38 | High | Potent | A topoisomerase I inhibitor known to induce a strong bystander effect.[8] |
Experimental Protocols
To aid researchers in their evaluation of this compound and other ADC constructs, we provide detailed methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic potency of an ADC using a colorimetric MTT assay.[9][10]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative controls)
-
Complete cell culture medium
-
This compound ADC and control ADCs
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete medium. Remove the medium from the wells and add 100 µL of the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period determined by the cell doubling time and the ADC's mechanism of action (typically 72-96 hours for tubulin inhibitors).[11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
Bystander Effect Assay (Co-culture Method)
This protocol describes a method to assess the bystander killing potential of an ADC by co-culturing antigen-positive and antigen-negative cells.[6][12][13]
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
This compound ADC and control ADCs (including a known bystander-positive ADC like an MMAE conjugate)
-
96-well cell culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells into a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1) in 100 µL of complete medium. Incubate overnight.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADCs.
-
Incubation: Incubate the plate for 72-120 hours.
-
Fluorescence Imaging/Reading: At various time points, acquire fluorescence images of the wells or measure the total fluorescence intensity using a plate reader.
-
Data Analysis: Quantify the number or confluence of GFP-positive (Ag-) cells in the ADC-treated wells compared to the untreated control wells. A significant reduction in the GFP-positive cell population in the presence of Ag+ cells indicates a bystander effect.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of MMAF.
Caption: Experimental workflow for assessing ADC cytotoxicity and bystander effect.
Caption: MMAF mechanism of action leading to apoptosis.
Conclusion
This compound conjugates represent a potent and highly targeted approach for cancer therapy. The key characteristics of the MMAF payload—high potency and limited bystander effect—make it an attractive option for treating tumors with uniform antigen expression, potentially offering a favorable safety profile by minimizing damage to surrounding healthy tissues. However, for heterogeneous tumors, payloads with a more pronounced bystander effect, such as MMAE or SN-38, may offer a therapeutic advantage. The choice of payload should, therefore, be carefully considered in the context of the target indication and tumor biology. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and validate the cytotoxic potency of their novel ADC constructs.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 4. HER2-Targeted Antibody–Drug Conjugates Display Potent Antitumor Activities in Preclinical Extramammary Paget’s Disease Models: In Vivo and Immunohistochemical Analyses [mdpi.com]
- 5. Mal-PEG4-Val-Cit-PAB-OH|COA [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antibody–drug conjugates in solid tumors: a look into novel targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical perspective: Antibody-drug conjugates for the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody Mal-PEG4-VC-PAB-MMAF Conjugation Kit, 3 vial | BroadPharm [broadpharm.com]
- 13. Synthesis and Enhanced Cellular Uptake In Vitro of Anti-HER2 Multifunctional Gold Nanoparticles [mdpi.com]
Navigating Cross-Reactivity: A Comparative Guide to MAL-PEG4-MMAF Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, and the MAL-PEG4-MMAF linker-payload system has emerged as a significant platform in their development. This guide provides a comprehensive comparison of the cross-reactivity and performance of this compound ADCs, supported by experimental data and detailed protocols to inform preclinical assessment and candidate selection.
Understanding the this compound System
The this compound system combines a stable maleimide (MAL) linker for conjugation to antibody cysteines, a polyethylene glycol (PEG4) spacer to enhance solubility, a cleavable valine-citrulline (vc) peptide linker, and the potent anti-mitotic agent, monomethyl auristatin F (MMAF). MMAF exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
In Vitro Cytotoxicity: On-Target Potency and Off-Target Effects
A critical aspect of ADC characterization is determining its specific cytotoxicity towards antigen-expressing cancer cells while minimizing harm to healthy, antigen-negative cells. This is typically assessed through in vitro cytotoxicity assays.
Comparative In Vitro Cytotoxicity Data
The following table summarizes representative IC50 values for an EGFR-targeting ADC, ABT-414 (an ABT-806-MMAF conjugate), against various cell lines with differing EGFR expression levels. This data serves as a surrogate to illustrate the expected performance of a this compound ADC.
| Cell Line | Cancer Type | Target (EGFR) Expression | IC50 (nM) of ABT-414 |
| UMSCC47 | Head and Neck Squamous Cell Carcinoma | High | 0.213[1][2] |
| FaDu | Head and Neck Squamous Cell Carcinoma | High | 0.167[1] |
| Antigen-Negative Control Cell Line | |||
| Hypothetical Data | various | Negative | >1000 |
Note: This table includes data from publicly available preclinical studies of ABT-414, which utilizes a maleimidocaproyl-MMAF conjugation chemistry similar in principle to this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of a this compound ADC.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound ADC and unconjugated antibody control
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed target-positive and target-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and the unconjugated antibody control in complete medium. Remove the old medium from the cells and add 100 µL of the diluted ADC or control to the respective wells. Include wells with medium only as a blank control.
-
Incubation: Incubate the plates for a period determined by the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors like MMAF).
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Plot the percentage of cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Tissue Cross-Reactivity: Assessing Off-Target Binding
Tissue cross-reactivity (TCR) studies are essential for identifying potential off-target binding of an ADC to healthy tissues, which could lead to toxicity. These studies are typically performed using immunohistochemistry (IHC) on a panel of normal human tissues.
Expected Cross-Reactivity Profile of MMAF-based ADCs
MMAF-containing ADCs have been associated with specific off-target toxicities, most notably ocular toxicity and thrombocytopenia.[2][3] Therefore, a thorough evaluation of ocular tissues and bone marrow is critical during TCR studies. The cross-reactivity profile is primarily determined by the specificity of the monoclonal antibody. However, non-specific uptake of the ADC can also contribute to off-target effects.
Experimental Protocol: Tissue Cross-Reactivity Study (Immunohistochemistry)
This protocol provides a general framework for conducting a TCR study for a this compound ADC.
Materials:
-
Frozen normal human tissue panel (FDA-recommended list of approximately 38 tissues from multiple donors)
-
This compound ADC
-
Isotype control antibody
-
Positive control antibody (if available for the target antigen)
-
Secondary antibody (e.g., anti-human IgG-HRP)
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
-
Microscope slides
-
Cryostat
-
Automated staining platform or manual staining equipment
Procedure:
-
Tissue Sectioning: Cut frozen tissue sections (e.g., 5 µm thick) using a cryostat and mount them on charged microscope slides.
-
Fixation and Blocking: Fix the tissue sections (e.g., with cold acetone) and perform blocking steps to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the tissue sections with the this compound ADC at a predetermined optimal concentration. Include negative controls (isotype control) and positive controls.
-
Secondary Antibody and Detection: Apply the secondary antibody followed by the DAB substrate-chromogen system to visualize antibody binding.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin and mount with a coverslip.
-
Pathologist Evaluation: A board-certified pathologist should evaluate the stained slides to identify any specific binding patterns, noting the tissue type, cell type, and staining intensity.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in the evaluation of this compound ADCs, the following diagrams are provided.
References
Benchmarking MAL-PEG4-MMAF: A Comparative Analysis Against Next-Generation ADC Linkers
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of MAL-PEG4-MMAF in the context of evolving Antibody-Drug Conjugate (ADC) linker technologies, supported by experimental data.
The landscape of Antibody-Drug Conjugates (ADCs) is rapidly advancing, with linker technology playing a pivotal role in defining the efficacy, stability, and therapeutic index of these targeted therapies. The maleimide-polyethylene glycol (PEG)-valine-citrulline (vc) linker, conjugated to the potent tubulin inhibitor Monomethyl Auristatin F (MMAF), has been a widely utilized component in ADC development. This guide provides a comprehensive benchmark of the this compound linker-drug conjugate against emerging next-generation ADC linkers, offering a data-driven comparison to inform future ADC design and development.
Executive Summary
This compound, a cleavable linker system, has demonstrated utility in ADC construction. However, next-generation linker technologies are addressing its limitations by offering enhanced stability, site-specific conjugation for improved homogeneity, and alternative cleavage strategies for more targeted payload release. This guide will delve into the comparative performance of these linkers, presenting key experimental data in a structured format to facilitate informed decision-making in ADC research.
Data Presentation: Quantitative Comparison of ADC Linkers
The following tables summarize the performance of this compound in comparison to select next-generation linker technologies based on available pre-clinical data.
Table 1: In Vitro Cytotoxicity
| Linker-Payload | Cell Line | Target | IC50 (pM) | Reference |
| Trastuzumab-vc-MMAE | HER2+ Cell Line | HER2 | 14.3 | [1] |
| Trastuzumab-β-galactosidase-MMAE | HER2+ Cell Line | HER2 | 8.8 | [1] |
| anti-CD30-β-glucuronide-MMAE | Karpas 299 | CD30 | - | [2] |
| anti-CD70-β-glucuronide-MMAF | Renal Cell Carcinoma | CD70 | - | [2] |
| Dual-drug ADC (PNU-159682 and MMAF) | HER2-expressing cell lines | HER2 | Potent | [3] |
Table 2: Plasma Stability
| Linker Type | Payload | Species | Stability Metric | Result | Reference |
| Valine-Citrulline (vc) | MMAE | Human | <1% release after 6 days | High Stability | [4] |
| Valine-Citrulline (vc) | MMAE | Monkey | <1% release after 6 days | High Stability | [4] |
| Valine-Citrulline (vc) | MMAE | Rat | ~4% release after 6 days | Moderate Stability | [4] |
| Valine-Citrulline (vc) | MMAE | Mouse | >20% release after 6 days | Lower Stability | [4] |
| β-Glucuronide | MMAF | Rat | Half-life of 81 days | Very High Stability | [2] |
| Silyl ether-based | MMAE | Human | Half-life > 7 days | High Stability | [1] |
Table 3: In Vivo Efficacy
| ADC (Antibody-Linker-Payload) | Tumor Model | Dosing | Outcome | Reference |
| anti-CD22-MC-vc-PAB-MMAE | Ramos Xenograft | 6.5 mg/kg | Tumor Growth Inhibition | [5] |
| anti-CD79b-MC-vc-PAB-MMAE | Ramos Xenograft | 2.5 mg/kg | Tumor Growth Inhibition | [5] |
| cAC10-β-glucuronide-MMAE | Karpas 299 Lymphoma | 0.5 mg/kg (single dose) | Cures in all animals | [2] |
| c1F6-β-glucuronide-MMAF | Renal Cell Carcinoma Xenograft | 0.75 mg/kg | Efficacious | [2] |
| Site-specifically conjugated anti-HER2 ADC | HER2+ Xenograft | - | Better efficacy than conventional cysteine ADC | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in a cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive cell line)
-
Complete cell culture medium
-
ADC constructs (e.g., Trastuzumab-MAL-PEG4-MMAF, next-generation ADC)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs in complete culture medium. Remove the old medium from the cell plates and add 100 µL of the diluted ADCs to the respective wells. Include a vehicle control (medium without ADC).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
Protocol 2: Plasma Stability Assay by HPLC-MS
Objective: To assess the stability of an ADC in plasma by quantifying the amount of released payload over time.
Materials:
-
ADC construct
-
Human, monkey, rat, and mouse plasma
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
Formic acid
-
Protein A magnetic beads
-
Enzyme for linker cleavage (if applicable, e.g., papain for vc linker)
-
Internal standard (e.g., free MMAF)
-
HPLC system coupled with a mass spectrometer (LC-MS)
-
C18 reverse-phase column
Procedure:
-
Incubation: Incubate the ADC in plasma from different species at a concentration of, for example, 1 mg/mL at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144 hours).
-
Sample Preparation (for released payload): To the plasma aliquots, add an internal standard and precipitate the plasma proteins with acetonitrile. Centrifuge to pellet the proteins.
-
Sample Preparation (for total payload): Capture the ADC from plasma using Protein A magnetic beads. Wash the beads with PBS. Elute the ADC or enzymatically cleave the linker to release the payload.
-
LC-MS Analysis: Analyze the supernatant (for released payload) or the eluate/cleavage reaction (for total payload) by LC-MS. Use a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid).
-
Quantification: Monitor the mass-to-charge ratio (m/z) of the payload and the internal standard. Generate a standard curve with known concentrations of the payload.
-
Data Analysis: Calculate the concentration of the released payload at each time point and express it as a percentage of the initial total payload. Determine the half-life of the ADC in plasma.
Protocol 3: In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of an ADC in a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Human cancer cell line for xenograft
-
Matrigel
-
ADC constructs
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = (length x width^2)/2).
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound ADC, next-generation ADC).
-
Dosing: Administer the ADCs and vehicle control intravenously at the specified doses and schedule.
-
Efficacy Assessment: Measure tumor volumes and body weights two to three times per week.
-
Endpoint: Continue the study until the tumors in the control group reach a specified size or for a predetermined duration. Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment groups and the control group.
Visualizations
Signaling Pathway of MMAF
Caption: Mechanism of action of an MMAF-containing ADC.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for an in vivo tumor growth inhibition study.
Logical Relationship: Linker Stability and Therapeutic Index
Caption: Impact of linker stability on the therapeutic index of an ADC.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Successful MAL-PEG4-MMAF Conjugation in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety and efficacy. The conjugation of a drug-linker, such as maleimide-PEG4-monomethyl auristatin F (MAL-PEG4-MMAF), to a monoclonal antibody (mAb) results in a heterogeneous mixture. Accurately determining the distribution of drug species and confirming successful conjugation are critical quality attributes. This guide provides a comparative overview of the primary analytical methods used for this purpose, complete with experimental protocols, data interpretation, and workflow visualizations.
The covalent linkage of this compound to a mAb, typically through the thiol groups of reduced interchain cysteines, creates a complex product. The resulting ADC population consists of antibodies with varying numbers of drug molecules attached, from zero (unconjugated mAb) to a maximum of eight for a typical IgG1. The average number of drugs per antibody is known as the Drug-to-Antibody Ratio (DAR), a key parameter that directly impacts the ADC's potency and therapeutic index.
This guide explores five orthogonal analytical techniques essential for a comprehensive characterization of these biotherapeutics: Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), Size Exclusion Chromatography (SEC-HPLC), and UV-Vis Spectroscopy.
Hydrophobic Interaction Chromatography (HIC-HPLC): The Gold Standard for DAR Distribution
HIC is the most widely used method for determining the drug load distribution and average DAR of cysteine-linked ADCs.[1] It separates molecules based on differences in their surface hydrophobicity under non-denaturing conditions. Since each conjugated MMAF molecule increases the overall hydrophobicity of the antibody, HIC can resolve species with different numbers of drugs.
Experimental Protocol: HIC-HPLC
-
System Preparation: Use a bio-inert HPLC system to prevent corrosion from high-salt mobile phases.[2]
-
Column: A Butyl-NPR column (e.g., TSKgel Butyl-NPR, 4.6 mm x 10 cm) is commonly used.[3]
-
Mobile Phase A (Binding): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Elution): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[3]
-
Gradient: A linear gradient from 100% A to 100% B over 20-30 minutes.
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
Data Analysis & Interpretation
The resulting chromatogram will show distinct peaks, with the unconjugated antibody (DAR 0) eluting first, followed by species with increasing drug loads (DAR 2, DAR 4, etc.) due to their increased hydrophobicity.[4] The average DAR is calculated from the weighted average of the peak areas.
-
DAR Calculation Formula: Average DAR = Σ (% Peak Area of each species * DAR of each species) / 100[]
| Parameter | Typical Result | Reference |
| Species Resolved | DAR 0, DAR 2, DAR 4, DAR 6, DAR 8 | [3] |
| Resolution | Baseline separation of even-numbered DAR species | [3] |
| Run Time | 25 - 40 minutes | [4] |
| Key Output | Drug load distribution, Average DAR | [1] |
Reversed-Phase HPLC (RP-HPLC): An Orthogonal Approach
RP-HPLC serves as an excellent orthogonal method to HIC for DAR determination.[6] Under denaturing conditions (low pH, high temperature, organic solvent), the ADC is typically reduced to separate its light chains (LC) and heavy chains (HC). The drug-conjugated chains are then separated based on hydrophobicity.
Experimental Protocol: Reduced RP-HPLC
-
Sample Reduction: Dilute the ADC to ~1 mg/mL and add a reducing agent like Dithiothreitol (DTT) to a final concentration of 50 mM. Incubate at 37°C for 15-30 minutes.[7][8]
-
Column: A wide-pore C4 or C8 column (e.g., Agilent PLRP-S, Waters BEH C4) is suitable.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A shallow gradient, for example, from 30% to 45% B over 15-20 minutes.[8]
-
Temperature: Elevated temperature (e.g., 75-80°C) is often required for good peak shape.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
Data Analysis & Interpretation
The chromatogram will show peaks corresponding to the unconjugated light chain (LC), light chain with one drug (LC+1), unconjugated heavy chain (HC), and heavy chain with one, two, or three drugs (HC+1, HC+2, HC+3). The average DAR is calculated by summing the contributions from both chains.
-
DAR Calculation Formula: Average DAR = [Σ(Weighted Peak Area LC) + Σ(Weighted Peak Area HC)] / 100[7]
| Parameter | Typical Result | Reference |
| Species Resolved | LC, LC+1, HC, HC+1, HC+2, HC+3 | [9] |
| Resolution | Good separation of drug-loaded chains | [6] |
| Run Time | 20 - 30 minutes | [8] |
| Key Output | Chain-specific drug distribution, Average DAR | [10] |
Mass Spectrometry (MS): Unambiguous Mass Confirmation
Mass spectrometry provides a direct measurement of the molecular weights of the different ADC species, offering definitive confirmation of successful conjugation and an accurate DAR calculation. Analysis can be performed on the intact ADC (native MS) or on the reduced light and heavy chains.
Experimental Protocol: Intact LC-MS
-
Sample Preparation: The ADC sample may be analyzed directly or after deglycosylation with PNGase F to simplify the spectrum.[11]
-
LC System: UPLC/UHPLC system coupled to the mass spectrometer.
-
Column: Reversed-phase (e.g., C8, 1.0 mm ID) for denaturing conditions or SEC for native conditions.[11]
-
Mobile Phase (RP): Formic acid/acetonitrile gradient.[11]
-
Mass Spectrometer: A high-resolution instrument like a Q-TOF or Orbitrap is required.[12]
-
Ionization: Electrospray Ionization (ESI).
-
Data Processing: The raw multi-charged spectrum is deconvoluted using software (e.g., MaxEnt1, BioPharmaView) to obtain the zero-charge mass spectrum.[11][13]
Data Analysis & Interpretation
The deconvoluted spectrum shows a series of peaks, each corresponding to an ADC species with a different number of conjugated drugs. The mass difference between adjacent peaks should correspond to the mass of the this compound linker-drug. The average DAR is calculated from the relative abundance of these peaks.
| Parameter | Typical Result | Reference |
| Mass Accuracy | < 25 ppm | [13] |
| Species Detected | Intact DAR species (0-8) and glycoforms | [11] |
| Key Output | Unambiguous mass confirmation, Average DAR, PTM identification | [12] |
| Coupling | Often coupled with RP-HPLC or SEC | [11] |
Size Exclusion Chromatography (SEC-HPLC): Monitoring Aggregation
SEC is the standard method for quantifying aggregates, a critical quality attribute that can impact efficacy and immunogenicity.[14] The attachment of the hydrophobic MMAF payload can increase the propensity for aggregation. SEC separates molecules based on their hydrodynamic size in solution.
Experimental Protocol: SEC-HPLC
-
Column: SEC column with an appropriate pore size (e.g., Agilent AdvanceBio SEC 300Å).[15]
-
Mobile Phase: Typically a phosphate buffer at neutral pH (e.g., 150 mM Sodium Phosphate, pH 7.0). Organic modifiers like isopropanol or acetonitrile (up to 15%) may be needed to reduce hydrophobic interactions with the column stationary phase.[1][15]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample in the mobile phase.
Data Analysis & Interpretation
The primary output is a chromatogram showing a main peak for the monomeric ADC and smaller, earlier-eluting peaks for high-molecular-weight species (aggregates) like dimers. The percentage of aggregate is calculated from the relative peak areas.
| Parameter | Typical Result | Reference |
| Primary Measurement | Percentage of High-Molecular-Weight Species (%HMW) | [14] |
| Typical % Aggregate | < 5% (process-dependent) | [15] |
| Run Time | 15 - 30 minutes | [14] |
| Key Consideration | Mobile phase optimization is crucial to prevent secondary interactions | [1] |
UV-Vis Spectroscopy: A Rapid Average DAR Estimation
UV-Vis spectroscopy is a simple and rapid method for estimating the average DAR.[16] It does not provide information on the distribution of species. The method relies on the different absorbance maxima of the protein (at 280 nm) and the drug payload. By measuring the absorbance of the ADC at both wavelengths, the concentrations of the antibody and the drug can be determined using a set of simultaneous equations derived from the Beer-Lambert law.[]
Experimental Protocol: UV-Vis Spectroscopy
-
Determine Extinction Coefficients: Accurately determine the molar extinction coefficients (ε) for the unconjugated mAb and the this compound drug at two wavelengths: 280 nm (λ1) and the absorbance maximum of the drug (λ2).
-
Measure ADC Absorbance: Record the absorbance of the purified ADC solution at both λ1 and λ2.
-
Calculate Concentrations: Use the following equations to solve for the molar concentration of the antibody (C_mAb) and the drug (C_Drug).
-
Calculate DAR: The average DAR is the ratio of the molar concentrations (C_Drug / C_mAb).
-
Calculation Equations: A(λ1) = ε_mAb(λ1) * C_mAb + ε_Drug(λ1) * C_Drug A(λ2) = ε_mAb(λ2) * C_mAb + ε_Drug(λ2) * C_Drug[]
| Parameter | Typical Result | Reference |
| Primary Measurement | Average DAR | [16] |
| Speed | Very fast (< 5 minutes per sample) | [] |
| Requirement | Drug must have a distinct UV-Vis absorbance peak from the antibody | [] |
| Limitation | Provides no information on drug load distribution | [] |
Method Comparison Summary
| Analytical Method | Primary Information | Throughput | Denaturing? | Key Advantage | Key Limitation |
| HIC-HPLC | DAR Distribution, Avg. DAR | Medium | No | Gold standard for resolving DAR species | High salt can be corrosive; not MS-compatible |
| RP-HPLC | Avg. DAR, Chain Purity | Medium | Yes | Orthogonal to HIC; MS-compatible | Requires sample reduction; less resolution for intact ADC |
| Mass Spectrometry | Avg. DAR, Mass ID | Low-Medium | Varies | Unambiguous mass confirmation | Requires expensive instrumentation and expertise |
| SEC-HPLC | Aggregation & Fragments | High | No | Standard method for size variants | Can have non-specific binding issues with ADCs |
| UV-Vis Spec. | Average DAR | Very High | No | Simple, rapid, and non-destructive | No distribution information; requires spectral difference |
References
- 1. shimadzu.com [shimadzu.com]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 6. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lcms.cz [lcms.cz]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. High-Resolution Accurate-Mass Mass Spectrometry Enabling In-Depth Characterization of in Vivo Biotransformations for Intact Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. lcms.cz [lcms.cz]
- 15. agilent.com [agilent.com]
- 16. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MAL-PEG4-MMAF in Preclinical Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the maleimide-polyethylene glycol (PEG)4-monomethyl auristatin F (MAL-PEG4-MMAF) linker-payload system within the context of preclinical antibody-drug conjugate (ADC) development. It offers a detailed comparison with two other widely used linker-payload technologies: maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-monomethyl auristatin E (MC-vc-PABC-MMAE) and succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate-mertansine (SMCC-DM1). The information presented is supported by a summary of preclinical experimental data, detailed methodologies for key experiments, and visualizations to elucidate complex biological processes and workflows.
Introduction to Antibody-Drug Conjugates
Antibody-drug conjugates are a class of biopharmaceuticals designed as a targeted therapy for treating cancer.[1] Unlike traditional chemotherapy, ADCs are intended to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing off-target toxicity.[1] An ADC consists of three main components: a monoclonal antibody that binds to a specific antigen on the surface of tumor cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[]
The Role of Linker and Payload in ADC Efficacy
The linker and payload are critical determinants of an ADC's therapeutic index, influencing its stability, potency, and pharmacokinetic profile.
-
Linkers can be broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.[3] Non-cleavable linkers, on the other hand, release the payload upon lysosomal degradation of the antibody.[3] The choice of linker significantly impacts the ADC's mechanism of action and bystander killing effect.[4]
-
Payloads are highly potent cytotoxic agents that induce cancer cell death. The two main classes of payloads used in clinically approved ADCs are microtubule inhibitors (e.g., auristatins and maytansinoids) and DNA-damaging agents.[5] The physicochemical properties of the payload, such as its hydrophobicity and membrane permeability, influence the ADC's overall characteristics and its ability to exert a bystander effect.[][5]
Comparative Analysis of Linker-Payload Systems
This section provides a comparative overview of this compound, MC-vc-PABC-MMAE, and SMCC-DM1, highlighting their key features and performance in preclinical studies.
This compound
-
Mechanism of Action: this compound is a non-cleavable linker-payload combination.[6] The maleimide group allows for conjugation to cysteine residues on the antibody. The PEG4 spacer enhances solubility and improves the pharmacokinetic profile of the ADC. Monomethyl auristatin F (MMAF) is a potent anti-mitotic agent that inhibits tubulin polymerization.[7] Due to the non-cleavable linker, the payload is released as an amino acid-linker-drug conjugate after lysosomal degradation of the antibody. The charged C-terminal phenylalanine of MMAF reduces its membrane permeability, which generally limits the bystander effect.[5][8]
-
Preclinical Performance: ADCs utilizing MMAF with non-cleavable linkers have demonstrated potent antitumor activity.[9] However, the lack of a significant bystander effect suggests that their efficacy is primarily directed towards antigen-positive cells.[4] Ocular toxicity has been reported as a potential side effect associated with MMAF-containing ADCs.[9]
MC-vc-PABC-MMAE
-
Mechanism of Action: This system employs a cleavable linker. The valine-citrulline (vc) dipeptide is designed to be cleaved by cathepsin B, an enzyme that is upregulated in the lysosomes of many tumor cells.[7] Upon cleavage, the p-aminobenzoyloxycarbonyl (PABC) self-immolative spacer releases the unconjugated and highly potent microtubule inhibitor, monomethyl auristatin E (MMAE).[] MMAE is structurally similar to MMAF but lacks the charged C-terminal phenylalanine, making it more membrane-permeable.[5] This increased permeability allows MMAE to diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[4]
-
Preclinical Performance: The cleavable nature of the vc linker and the high membrane permeability of MMAE contribute to a potent bystander killing effect, which can be advantageous in treating heterogeneous tumors.[4][10] However, premature cleavage of the linker in systemic circulation can lead to off-target toxicity.[11]
SMCC-DM1
-
Mechanism of Action: SMCC-DM1 is a non-cleavable linker-payload system. The SMCC linker forms a stable thioether bond with cysteine residues on the antibody.[3] DM1 (mertansine) is a maytansinoid, another class of potent microtubule inhibitors.[12] Similar to this compound, the payload is released as a lysine-linker-drug metabolite following lysosomal degradation of the antibody.[13] This metabolite has weak membrane permeability, resulting in a minimal bystander effect.[13]
-
Preclinical Performance: ADCs with non-cleavable linkers like SMCC are generally more stable in plasma, which can lead to an improved therapeutic window.[3] The lack of a bystander effect makes these ADCs highly dependent on target antigen expression and internalization for their antitumor activity.[14] Thrombocytopenia and hepatotoxicity are potential toxicities associated with DM1-containing ADCs.[12]
Quantitative Data Comparison
The following tables summarize preclinical data for ADCs utilizing the three linker-payload systems. It is important to note that a direct comparison is challenging due to variations in the antibodies, target antigens, and experimental models used across different studies. The data presented here is for illustrative purposes and should be interpreted within the context of each specific study.
Table 1: In Vitro Cytotoxicity
| Linker-Payload | Antibody Target | Cell Line | IC50 | Reference |
| This compound | CDX3379 | B16 (murine melanoma) | Not specified, but less potent than MMAE as a free drug | [15] |
| MC-vc-PABC-MMAE | cAC10 (anti-CD30) | Karpas 299 (anaplastic large cell lymphoma) | Potent cytotoxicity observed | [4] |
| MC-vc-PABC-MMAE | Anti-TENB2 | Prostate Cancer Model | Not specified | [16] |
| SMCC-DM1 | Trastuzumab | HER2+ Breast Cancer Cell Lines | Not specified | [17] |
Table 2: In Vivo Efficacy
| Linker-Payload | Antibody Target | Xenograft Model | Efficacy Outcome | Reference |
| This compound | cAC10 (anti-CD30) | Admixed CD30+ and CD30- tumor | No significant bystander killing observed | [10] |
| MC-vc-PABC-MMAE | cAC10 (anti-CD30) | Admixed CD30+ and CD30- tumor | Potent bystander killing leading to complete remission | [10] |
| SMCC-DM1 | Anti-CanAg | COLO 205MDR (colon cancer) | Tumor growth inhibition observed | [18] |
Table 3: Pharmacokinetics
| Linker-Payload | Key Feature | General Observation | Reference |
| This compound | Non-cleavable | Generally stable in plasma | [6] |
| MC-vc-PABC-MMAE | Cleavable | Potential for premature payload release in circulation | [11] |
| SMCC-DM1 | Non-cleavable | High plasma stability | [3] |
Experimental Protocols
This section provides detailed methodologies for key preclinical experiments used to evaluate ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an ADC that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC constructs and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., SDS-HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the ADC and control antibody in complete culture medium.
-
Remove the existing medium from the cells and add the prepared ADC and control solutions to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plate for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours for microtubule inhibitors).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells and plot a dose-response curve to determine the IC50 value.
Bystander Killing Assay (Co-culture Method)
Objective: To assess the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line (stably expressing a fluorescent protein like GFP)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC constructs
-
Fluorescence microscope or plate reader
Procedure:
-
Co-culture the antigen-positive and antigen-negative (GFP-expressing) cells in a 96-well plate at a defined ratio.
-
Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADC.
-
Incubate the plate for an appropriate duration.
-
Assess the viability of the antigen-negative (GFP-expressing) cells using fluorescence microscopy or a fluorescence plate reader.
-
Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in viability in the co-culture system indicates a bystander effect.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADC constructs, control antibody, and vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously implant human tumor cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC low dose, ADC high dose).
-
Administer the treatments intravenously at a predetermined schedule.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Plot tumor growth curves and analyze for statistically significant differences between treatment groups.
Pharmacokinetic Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of an ADC.
Materials:
-
Rodents (e.g., mice or rats)
-
ADC constructs
-
Blood collection supplies
-
Analytical instruments (e.g., ELISA, LC-MS/MS)
Procedure:
-
Administer a single intravenous dose of the ADC to the animals.
-
Collect blood samples at various time points post-administration.
-
Process the blood samples to obtain plasma or serum.
-
Analyze the plasma/serum samples to quantify the concentrations of total antibody, conjugated antibody (ADC), and free payload using validated analytical methods.
-
Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and half-life.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in ADC development.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Preclinical experimental workflow for ADC evaluation.
Caption: Key characteristics of the compared linker-payload systems.
Conclusion
The selection of an appropriate linker-payload system is a critical decision in the preclinical development of an ADC. This compound, with its non-cleavable linker and potent MMAF payload, offers high stability and targeted cytotoxicity, making it a suitable choice for tumors with homogenous antigen expression. In contrast, the cleavable linker and membrane-permeable payload of MC-vc-PABC-MMAE provide a potent bystander effect, which may be advantageous for treating heterogeneous tumors. The non-cleavable SMCC-DM1 system also provides high stability and is effective against tumors with high target antigen expression. Ultimately, the optimal choice will depend on the specific biological context of the target, the tumor microenvironment, and the desired therapeutic outcome. This guide provides a framework for researchers to make informed decisions in the rational design and development of next-generation antibody-drug conjugates.
References
- 1. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 7. Antibody Mal-PEG4-VC-PAB-MMAF Conjugation Kit, 3 vial | BroadPharm [broadpharm.com]
- 8. sketchviz.com [sketchviz.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical perspective: Antibody-drug conjugates for the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioconductor.org [bioconductor.org]
- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
Evaluating the Pharmacokinetic Profile of MAL-PEG4-MMAF Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the pharmacokinetic (PK) profile of antibody-drug conjugates (ADCs) utilizing the MAL-PEG4-MMAF linker-payload system. By objectively comparing its anticipated performance with established alternatives and presenting supporting experimental data from related ADCs, this document serves as a valuable resource for researchers and drug developers in the field of targeted cancer therapy.
Introduction to this compound ADCs
The this compound system represents a sophisticated approach in ADC design, combining a potent anti-mitotic agent, monomethyl auristatin F (MMAF), with a hydrophilic polyethylene glycol (PEG) spacer and a stable maleimide (MAL) linker. This combination is engineered to optimize the therapeutic index of ADCs by enhancing their stability, solubility, and pharmacokinetic properties, ultimately leading to more effective and safer cancer treatments.
MMAF, a derivative of the highly potent dolastatin 10, inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The inclusion of a PEG4 spacer is intended to improve the hydrophilicity of the ADC, which can lead to a longer circulation half-life and reduced immunogenicity. The maleimide group facilitates covalent conjugation to cysteine residues on the monoclonal antibody, forming a stable thioether bond.
Comparative Pharmacokinetic Data
While specific preclinical pharmacokinetic data for an ADC utilizing the precise this compound linker-payload is not extensively available in the public domain, we can infer its likely profile by examining data from structurally similar ADCs and understanding the impact of each component. Below are tables summarizing preclinical PK parameters for ADCs with related linkers and payloads, which serve as a benchmark for comparison.
Table 1: Preclinical Pharmacokinetic Parameters of MMAF-Based ADCs with Different Linkers in Rats
| ADC Construct | Antibody Target | Linker | Clearance (mL/day/kg) | Half-life (t½, hours) |
| T-N-F(T) | Trastuzumab | N-succinimidyl | 9.12 | 122.1 |
| T-C-F(T) | Trastuzumab | C-maleimidocaproyl | 10.32 | 111.6 |
| T-K-F(T) | Trastuzumab | K-maleimidocaproyl | 15.36 | 65.1 |
| Expected Profile: Trastuzumab-MAL-PEG4-MMAF | Trastuzumab | MAL-PEG4 | Lowered | Increased |
Data for T-N-F(T), T-C-F(T), and T-K-F(T) are derived from a study on trastuzumab-MMAF conjugates[1]. The expected profile for a this compound ADC is an inference based on the known effects of PEGylation.
Table 2: Preclinical Pharmacokinetic Parameters of a Maytansinoid-Based ADC (T-DM1) in Rats
| ADC Construct | Antibody Target | Linker-Payload | Clearance (mL/day/kg) | Half-life (t½, hours) |
| T-DM1 | Trastuzumab | SMCC-DM1 | 4.8 | 84 |
Data for T-DM1 (ado-trastuzumab emtansine) is from preclinical studies[2][3].
The Impact of the PEG4 Linker on Pharmacokinetics
The incorporation of a PEG linker, such as the PEG4 moiety in the this compound system, is a key design feature expected to confer significant pharmacokinetic advantages.
-
Increased Hydrophilicity: The PEG chain increases the overall water solubility of the ADC, which can mitigate aggregation issues often seen with hydrophobic payloads.
-
Prolonged Circulation: The hydrophilic nature of PEG is known to create a hydration shell around the ADC, effectively increasing its hydrodynamic radius. This can reduce renal clearance and lead to a longer plasma half-life, allowing for greater tumor accumulation.
-
Reduced Immunogenicity: The PEG linker can shield the payload and potentially immunogenic epitopes on the antibody from the immune system, thereby reducing the risk of an anti-drug antibody (ADA) response.
Preclinical studies on other PEGylated ADCs have demonstrated that increasing the length of the PEG chain can lead to increased plasma and tumor exposure. This suggests that the PEG4 linker in the this compound construct will likely result in a more favorable pharmacokinetic profile compared to non-PEGylated maleimide-MMAF ADCs.
Experimental Protocols
Accurate evaluation of an ADC's pharmacokinetic profile is crucial for its development. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters (clearance, volume of distribution, half-life) of the ADC.
Methodology:
-
Animal Model: Healthy, male Sprague-Dawley rats (8-10 weeks old) are used.
-
Dosing: The ADC is administered as a single intravenous (IV) bolus dose (e.g., 5 mg/kg) via the tail vein.
-
Blood Sampling: Blood samples (approximately 200 µL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 1, 4, 8, 24, 48, 72, 96, 168, and 336 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation at 2000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the total antibody and the antibody-conjugated drug in plasma samples is quantified using a validated enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).
Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Plasma Incubation: The ADC is incubated in plasma from the relevant species (e.g., rat, cynomolgus monkey, human) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 72, and 96 hours).
-
Sample Analysis:
-
Total Antibody and Conjugated ADC: The concentrations are measured by ELISA.
-
Free Payload: The concentration of the released payload (MMAF) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The rate of drug loss from the ADC is calculated to determine its plasma stability.
Biodistribution Study
Objective: To determine the tissue distribution and tumor accumulation of the ADC.
Methodology:
-
Radiolabeling: The ADC is radiolabeled with a suitable isotope (e.g., ⁸⁹Zr for PET imaging or ¹²⁵I for gamma counting).
-
Animal Model: Tumor-bearing mice (e.g., xenograft models with tumors expressing the target antigen) are used.
-
Dosing: The radiolabeled ADC is administered via a single IV injection.
-
Tissue Collection: At selected time points post-injection, animals are euthanized, and tissues of interest (tumor, blood, liver, spleen, kidneys, lungs, heart, etc.) are collected and weighed.
-
Quantification: The amount of radioactivity in each tissue is measured using a gamma counter.
-
Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g), which provides a quantitative measure of the ADC's distribution.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the relevant pathways and workflows.
Conclusion
The this compound linker-payload system holds significant promise for the development of next-generation antibody-drug conjugates. The inclusion of a PEG4 spacer is anticipated to enhance the pharmacokinetic profile of MMAF-based ADCs, leading to improved stability, longer circulation times, and potentially a better safety profile compared to non-PEGylated counterparts. While direct comparative preclinical data is limited, the analysis of related ADC structures and a mechanistic understanding of the role of PEGylation provide a strong rationale for its advantages. The experimental protocols outlined in this guide offer a robust framework for the comprehensive in vivo evaluation of such novel ADC constructs, enabling researchers to make informed decisions in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of Antibody-Drug Conjugate Tumor Disposition Model to Predict Preclinical Tumor Pharmacokinetics of Trastuzumab-Emtansine (T-DM1) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MAL-PEG4-MMAF: A Procedural Guide
For Immediate Implementation: Researchers, scientists, and professionals in drug development must adhere to stringent disposal procedures for the highly potent antibody-drug conjugate (ADC) payload, MAL-PEG4-MMAF. Due to its cytotoxic nature, improper disposal poses significant health and environmental risks. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring laboratory safety and regulatory compliance.
This compound is classified as a hazardous substance, with warnings of being fatal if swallowed, in contact with skin, or if inhaled.[1] It is also suspected of causing genetic defects and may damage fertility or an unborn child.[1] Therefore, all handling and disposal must be conducted with the utmost care, utilizing appropriate personal protective equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE) and Handling
Before beginning any work with this compound, it is imperative to be outfitted with the correct PPE. This includes, but is not limited to:
-
Gloves: Two pairs of chemical-resistant gloves are recommended.[2]
-
Lab Coat: A disposable lab coat or gown should be worn to prevent contamination of personal clothing.[3]
-
Eye Protection: Safety goggles or a face shield are necessary to protect against splashes.[1]
-
Respiratory Protection: In cases of inadequate ventilation or when handling the powder form, a respirator is required.[1][3]
All operations involving this compound, especially the handling of its powder form, should be performed within a certified chemical fume hood or a biological safety cabinet to minimize the risk of aerosolization and inhalation.[1][3]
Step-by-Step Disposal Protocol
The proper disposal of this compound and any contaminated materials is critical. The primary method of disposal for cytotoxic waste is high-temperature incineration.[4][5]
-
Segregation: All waste contaminated with this compound must be segregated from regular laboratory trash. This includes empty vials, used syringes, contaminated labware (e.g., pipette tips, tubes), and any used PPE.[3][6]
-
Waste Containers:
-
Sharps: All sharps, such as needles and syringes, that have come into contact with this compound must be placed in a designated, puncture-proof sharps container with a purple lid, clearly labeled as "Cytotoxic Waste".[4]
-
Solid Waste: Non-sharp solid waste, including vials, gloves, and lab coats, should be collected in a yellow waste bag specifically designated for chemotherapeutic waste.[4][6] This bag should be placed within a rigid, leak-proof secondary container.
-
Liquid Waste: Unused or spent liquid solutions of this compound should not be disposed of down the drain.[6] They must be collected in a sealed, leak-proof container, clearly labeled as "Cytotoxic Liquid Waste" with the full chemical name.
-
-
Labeling: All waste containers must be clearly labeled with the universal symbol for cytotoxic hazards and the words "Cytotoxic Waste" or "Chemotherapeutic Waste".[7]
-
Storage: Segregated cytotoxic waste should be stored in a secure, designated area with limited access, away from general lab traffic, pending pickup by a certified hazardous waste disposal service.
-
Decontamination: All surfaces and equipment that may have come into contact with this compound must be thoroughly decontaminated. A suitable decontamination solution, such as a high-pH solution or a commercially available product specifically for cytotoxic agents, should be used.
-
Spill Management: In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous spill response should conduct the cleanup, wearing appropriate PPE. The spill should be contained with absorbent materials, which are then disposed of as cytotoxic waste.
Quantitative Hazard Data
| Hazard Classification | GHS Code(s) | Description |
| Acute Toxicity | H300+H310+H330 | Fatal if swallowed, in contact with skin or if inhaled[1] |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects[1] |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child[1] |
| Specific Target Organ Toxicity | H370, H372 | Causes damage to organs (single and prolonged exposure)[1] |
Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
By strictly adhering to these procedures, laboratories can ensure the safety of their personnel and the environment while working with this potent and valuable research compound. It is the responsibility of every individual handling this compound to be fully aware of these protocols and to act in accordance with the highest safety standards.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. danielshealth.ca [danielshealth.ca]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. dam.lonza.com [dam.lonza.com]
Navigating the Safe Handling of MAL-PEG4-MMAF: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like MAL-PEG4-MMAF. This antibody-drug conjugate (ADC) payload, containing the highly cytotoxic agent Monomethyl Auristatin F (MMAF), requires stringent handling protocols to minimize exposure risk and ensure a safe working environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build deep trust and provide value beyond the product itself.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the hazardous nature of MMAF, a systematic approach to personal protection and engineering controls is crucial. The following tables summarize the recommended PPE and essential safety parameters for handling this compound.
| Engineering Control | Requirement | Purpose |
| Ventilation | Work should be conducted in a chemical fume hood or a biological safety cabinet. | To minimize inhalation exposure to aerosols or dust. |
| Containment | Use of a glove box or isolator is recommended for handling powders. | To provide a physical barrier and prevent contamination of the laboratory environment. |
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., nitrile, double-gloved). | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | A dedicated lab coat, preferably disposable or made of a low-permeability fabric. | To protect personal clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling powders outside of a containment system. | To prevent inhalation of hazardous particles. |
Safe Handling and Storage Workflow
Adherence to a strict, step-by-step workflow is critical for the safe handling of this compound from receipt to disposal. The following diagram outlines the recommended procedure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
